Product packaging for Tri(O-tolyl)lead(Cat. No.:CAS No. 201742-34-9)

Tri(O-tolyl)lead

Cat. No.: B11949935
CAS No.: 201742-34-9
M. Wt: 480 g/mol
InChI Key: RMCDXSMMGTVTLU-UHFFFAOYSA-N
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Description

Tri(O-tolyl)lead is an air- and moisture-sensitive organolead reagent utilized in specialized research applications. Organolead compounds of this class are primarily investigated for their utility in material science, particularly as precursors in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. In synthetic organic chemistry, they can act as transmetalation agents in cross-coupling reactions or serve as sources of o-tolyl groups in the preparation of other organometallic complexes. The mechanism of action for these applications typically involves the transfer of the o-tolyl group from lead to another metal center. Researchers value this compound for exploring new catalytic pathways and developing novel lead-containing materials with unique electronic or structural properties. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures in accordance with laboratory safety standards are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Pb B11949935 Tri(O-tolyl)lead CAS No. 201742-34-9

Properties

CAS No.

201742-34-9

Molecular Formula

C21H21Pb

Molecular Weight

480 g/mol

InChI

InChI=1S/3C7H7.Pb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;

InChI Key

RMCDXSMMGTVTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Pb](C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Tri(o-tolyl)lead: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the specific properties, synthesis, and biological activity of Tri(o-tolyl)lead is limited. This guide provides an overview based on available data for the compound and analogous organolead compounds. The experimental protocols and biological effects described are generally applicable to triaryl lead compounds and should be considered representative rather than specific to this compound unless otherwise stated.

Introduction

This compound is an organometallic compound featuring a central lead atom bonded to three o-tolyl groups. As a member of the organolead family, its properties and biological activity are of interest to researchers in toxicology and medicinal chemistry. Organolead compounds, in general, are recognized for their heightened toxicity compared to their inorganic counterparts.[1] This guide aims to provide a comprehensive overview of the available information on the structure, synthesis, reactivity, and potential biological implications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The fundamental structure of this compound consists of a central lead (Pb) atom covalently bonded to the carbon atoms of three o-tolyl (2-methylphenyl) groups.

Table 1: Structural and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C21H21Pb[2]
SMILES CC1=CC=CC=C1--INVALID-LINK--C3=CC=CC=C3C[2]
InChI InChI=1S/3C7H7.Pb/c31-7-5-3-2-4-6-7;/h32-5H,1H3;[2]
InChIKey RMCDXSMMGTVTLU-UHFFFAOYSA-N[2]
Molecular Weight 481.6 g/mol [2]

Synthesis of Triaryl Lead Compounds

A general and widely applicable method for the synthesis of organolead compounds involves the reaction of a lead(II) salt with a Grignard reagent. This approach can be adapted for the synthesis of this compound.

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • o-bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lead(II) chloride (PbCl2)

  • Anhydrous conditions and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of o-bromotoluene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, resulting in the formation of o-tolylmagnesium bromide.

  • Reaction with Lead(II) Chloride: The Grignard reagent is cooled to 0°C, and a suspension of lead(II) chloride in anhydrous diethyl ether is added portion-wise.

  • Reaction Work-up: The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or chromatography.

Logical Workflow for Triaryl Lead Synthesis:

G A Preparation of Grignard Reagent (o-tolylmagnesium bromide) B Reaction with Lead(II) Chloride in anhydrous ether A->B Add dropwise at 0°C C Quenching with Saturated Aqueous NH4Cl B->C After stirring D Extraction with Diethyl Ether C->D E Purification of This compound D->E Dry and evaporate solvent

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Chemical Reactivity

The reactivity of organolead compounds is largely dictated by the nature of the carbon-lead bond. The C-Pb bond is relatively weak, making it susceptible to homolytic cleavage to form free radicals. This characteristic has been utilized in applications such as radical initiators.

Aryl and vinyl organolead compounds can undergo transmetalation reactions, for instance, with boronic acids. They are also employed in coupling reactions to form biaryl compounds, often exhibiting higher reactivity than their organotin counterparts, which allows for the synthesis of sterically hindered molecules.

Biological Effects and Toxicity of Organolead Compounds

Organolead compounds are known to be significantly more toxic than inorganic lead compounds.[1] This increased toxicity is attributed to their lipophilic nature, which facilitates their passage through biological membranes and accumulation within cells.[3]

The biological activity of organolead compounds is often linked to their ability to interact with cellular components. Trialkyllead compounds, which are structurally related to triaryl leads, have been shown to be highly toxic.[1] The primary site of action for many organolead compounds appears to be the central nervous system.[4]

One of the proposed mechanisms of toxicity involves the inhibition of enzymes. Trialkyllead compounds can inhibit drug-metabolizing enzymes by binding to sulfhydryl (SH) groups in amino acids. Specifically, enzymes containing dithiol groups are likely targets for diorganolead compounds.

Studies on trialkyllead compounds have indicated that they can inhibit the oxidation of glucose in brain cortex slices, suggesting an interference with cellular respiration.[4] Furthermore, organolead compounds may disrupt steroid metabolism by inhibiting enzymes such as cytochrome P-450. This can lead to changes in the levels of steroid hormones, which may in turn affect reproductive capacity.

Potential Toxicological Pathway of Organolead Compounds:

G A Organolead Compound (e.g., this compound) B Inhibition of Enzymes (e.g., Cytochrome P-450, Dithiol-containing enzymes) A->B Binds to SH groups D Inhibition of Cellular Respiration A->D e.g., inhibits glucose oxidation C Disruption of Steroid Metabolism B->C E Cellular Dysfunction and Toxicity C->E D->E

Caption: A simplified diagram illustrating potential mechanisms of organolead compound toxicity.

Due to the lack of specific studies on this compound, it is not possible to provide detailed signaling pathways. The diagram above represents a generalized model based on the known effects of related organolead compounds.

Conclusion

This compound is an organometallic compound with a structure that suggests potential for interesting chemical reactivity and significant biological effects. However, a comprehensive understanding of this specific compound is hampered by the limited availability of dedicated research. The information presented in this guide, drawn from general knowledge of organolead chemistry and toxicology, provides a foundational understanding for researchers. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its properties and potential applications or hazards. Professionals in drug development should be particularly cautious of the potential high toxicity associated with this class of compounds.

References

A Technical Overview of Tris(2-methylphenyl)plumbane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and experimental data on tris(2-methylphenyl)plumbane are exceptionally scarce. This document compiles the available information primarily from chemical databases. No in-depth experimental studies, detailed protocols, or biological pathway analyses could be located. The information presented herein is based on computed properties and analogies to similar chemical structures.

Core Chemical Properties

Tris(2-methylphenyl)plumbane, also known as tris(o-tolyl)plumbane, is an organolead compound. Organolead compounds are characterized by at least one direct chemical bond between a carbon and a lead atom. Due to the limited research, most of the property data for this specific compound is computationally derived.

Table 1: Computed and Basic Properties of Tris(2-methylphenyl)plumbane

PropertyValueSource
Molecular Formula C₂₁H₂₂Pb[1]
Molecular Weight 497.6 g/mol [1]
IUPAC Name tris(2-methylphenyl)plumbane[1]
Synonyms Tris(o-tolyl)plumbane
Physical Appearance Not documented; likely a solid at room temperature.
Solubility Not experimentally determined; likely soluble in organic solvents and insoluble in water, similar to related organometallic compounds.

Note: Properties without citations are inferred from the general characteristics of similar organometallic compounds, such as tris(o-tolyl)phosphine, which is a white solid soluble in organic solvents.[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of tris(2-methylphenyl)plumbane is not available in the reviewed literature, a general and logical synthetic route can be proposed based on standard organometallic chemistry. The most common method for creating such aryl-metal bonds is through the reaction of a Grignard reagent with a lead halide.

Hypothetical Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). To this suspension, 2-bromotoluene (o-bromotoluene) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed, forming 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide).

  • Reaction with Lead Halide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of lead(II) chloride (PbCl₂) in an anhydrous solvent is added dropwise to the Grignard reagent. A stoichiometric ratio of at least 3:1 (Grignard reagent to lead halide) is required.

  • Workup and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude tris(2-methylphenyl)plumbane can be purified by recrystallization from an appropriate solvent or by column chromatography.

Plumbanes are known to be thermodynamically unstable.[3][4] The lead-carbon bond is susceptible to cleavage by electrophiles and oxidizing agents. The stability of group 14 hydrides and their organic derivatives tends to decrease down the group, making plumbanes generally less stable than their tin (stannane) or germanium (germane) analogs.[3][4]

Logical and Experimental Workflows

Given the absence of published experimental workflows or biological signaling pathways for this compound, a logical diagram representing the proposed synthesis is provided below.

Synthesis_Workflow Proposed Synthesis of Tris(2-methylphenyl)plumbane node_reagents Starting Materials - 2-Bromotoluene - Magnesium Turnings - Lead(II) Chloride node_grignard Step 1: Grignard Formation (Anhydrous Ether/THF) node_reagents->node_grignard React node_reaction Step 2: Reaction with PbCl₂ (3:1 Stoichiometry) node_grignard->node_reaction Reacts with node_workup Step 3: Aqueous Workup (NH₄Cl solution) node_reaction->node_workup Quench & Extract node_purification Step 4: Purification (Recrystallization / Chromatography) node_workup->node_purification Isolate Crude node_product Final Product Tris(2-methylphenyl)plumbane node_purification->node_product Yields Pure

Caption: A logical workflow for the proposed synthesis of tris(2-methylphenyl)plumbane.

Safety and Toxicology

Specific toxicological data for tris(2-methylphenyl)plumbane is not available. However, organolead compounds are generally considered to be highly toxic. They can be absorbed through the skin and are potent neurotoxins. All handling of such compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion for a Research Audience

Tris(2-methylphenyl)plumbane is a poorly characterized organometallic compound. The lack of available data presents a significant knowledge gap. For researchers in materials science or catalysis, there may be an opportunity to synthesize and characterize this molecule, exploring its properties and potential applications by analogy to more well-studied phosphine[2][5][6][7] or borane[8] analogs. For drug development professionals, the inherent toxicity of organolead compounds makes it an unlikely candidate for therapeutic applications without significant and novel justification. The primary value of this compound currently lies in fundamental organometallic research.

References

Technical Guide: Tri(O-tolyl)lead (CAS 201742-34-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(O-tolyl)lead, with the CAS number 201742-34-9, is an organolead compound. Organolead compounds are defined by the presence of at least one carbon-lead bond.[1] While tetraethyllead was historically the most prominent organolead compound due to its use as a gasoline additive, the broader class of organolead compounds, including triaryl derivatives, remains a subject of academic interest.[1] The chemistry of organolead compounds is characterized by the tetravalent nature of lead and a relatively weak carbon-lead bond, which influences their reactivity.[1]

This technical guide summarizes the available physical data for this compound and provides a general overview of the synthesis, characterization, and safety considerations relevant to triaryl lead compounds.

Physical Data of this compound

Specific quantitative physical data for this compound is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 201742-34-9ECHA[2]
Molecular Formula C21H22PbECHA[2]
Synonyms Tris(2-methylphenyl)plumbaneECHA[2]

Note: Data such as melting point, boiling point, density, and solubility for this compound are not available in the reviewed literature.

General Experimental Protocols for Triaryl Lead Compounds

While a specific protocol for the synthesis of this compound is not available, general methods for the synthesis of triaryl and other organolead compounds typically involve two main approaches.

3.1. Synthesis via Grignard Reagents

A common method for forming carbon-lead bonds is the reaction of a lead(II) halide, such as lead(II) chloride, with a Grignard reagent.[1] For the synthesis of a triaryl lead compound, an aryl magnesium halide would be used.

General Reaction Scheme:

3 ArMgX + PbX₂ → Ar₃PbX + 2 MgX₂

Where Ar represents an aryl group and X represents a halide.

Illustrative Protocol Steps:

  • Grignard Reagent Formation: An aryl halide (e.g., 2-bromotoluene) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent (o-tolylmagnesium bromide).

  • Reaction with Lead(II) Halide: A solution or suspension of a lead(II) halide (e.g., lead(II) chloride) in an appropriate anhydrous solvent is prepared in a separate reaction vessel under an inert atmosphere.

  • Addition: The prepared Grignard reagent is slowly added to the lead(II) halide mixture, typically at a controlled temperature.

  • Quenching and Work-up: After the reaction is complete, it is carefully quenched, often with an aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

3.2. Synthesis via Arylation with Lead Tetraacetate

Another method involves the direct arylation of an aromatic compound with lead tetraacetate. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1]

General Reaction Scheme:

ArH + Pb(OAc)₄ → ArPb(OAc)₃ + HOAc

Where ArH is an aromatic hydrocarbon and OAc is an acetate group.

Illustrative Protocol Steps:

  • Reaction Setup: The aromatic substrate (e.g., toluene) is dissolved in a suitable solvent.

  • Addition of Lead Tetraacetate: Lead tetraacetate is added to the solution. The reaction may be facilitated by the presence of a catalyst or a co-solvent.

  • Reaction Conditions: The mixture is stirred at a specific temperature for a set period to allow the reaction to proceed.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by methods such as crystallization.

General Characterization of Organolead Compounds

The characterization of organometallic compounds like this compound relies on a variety of spectroscopic and analytical techniques to confirm the structure and purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the organic framework of the molecule.[3] For lead-containing compounds, ²⁰⁷Pb NMR can also be a powerful tool for providing direct information about the lead center.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state.[3]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the isotopic distribution of lead, aiding in the confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrations of the organic ligands attached to the lead atom.

General Toxicity and Safety of Organolead Compounds

Organolead compounds are known for their significant toxicity.[1] Alkyl lead compounds, in particular, are established neurotoxins.[5] While the specific toxicity of this compound is not documented, it should be handled with extreme caution as with all organolead compounds.

Key Hazards:

  • Neurotoxicity: Organolead compounds can have severe effects on the central nervous system.[6]

  • General Toxicity: These compounds are generally more toxic than their inorganic lead counterparts.[7] Acute toxicity can result from their irritating properties to mucous membranes.[8]

Handling and Safety Precautions:

  • Engineering Controls: Work with organolead compounds should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.

  • Inert Atmosphere: Due to the potential reactivity of the C-Pb bond, synthesis and handling may require an inert atmosphere (nitrogen or argon).

  • Waste Disposal: All waste containing organolead compounds must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

Visualization of a General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a triaryl lead compound via a Grignard reaction.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product ArylHalide Aryl Halide (e.g., 2-Bromotoluene) Grignard Grignard Reagent Formation (in anhydrous ether) ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard PbCl2 Lead(II) Chloride Reaction Reaction with PbCl2 (under inert atmosphere) PbCl2->Reaction Grignard->Reaction Quench Aqueous Quench Reaction->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Recrystallization) Extract->Purify Product Triaryl Lead Compound Purify->Product

Caption: General workflow for the synthesis of a triaryl lead compound.

References

An In-depth Technical Guide on the Theoretical Properties of Tri(o-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tri(o-tolyl)lead is not a commercially available or well-documented compound in scientific literature. As such, this guide is based on the established theoretical principles of organolead chemistry, computational modeling, and extrapolation from analogous, well-characterized triaryl lead compounds. All quantitative data presented herein are theoretical estimations and should be treated as such.

Introduction

Organolead compounds, characterized by a direct carbon-lead bond, have been a subject of study due to their unique reactivity and structural properties.[1] this compound, featuring three ortho-tolyl groups attached to a central lead atom, represents a sterically hindered member of the triaryl lead family. The ortho-methyl substituents are expected to significantly influence the compound's geometry, stability, and reactivity compared to its less hindered analogue, triphenyllead. This whitepaper provides a comprehensive overview of the core theoretical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Theoretical Molecular and Physical Properties

Due to the absence of experimental data, the following properties are estimated based on known organolead compounds and computational predictions.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₂₁H₂₁Pb
Molecular Weight 481.60 g/mol
Physical Appearance White crystalline solidAnalogy with other triaryl lead compounds.
Melting Point Likely lower than Triphenyllead chloride (207 °C) due to steric hindrance disrupting crystal packing.Comparison with analogous compounds.[2]
Solubility Soluble in organic solvents; insoluble in water.General property of organometallic compounds.[1]
Bonding The C-Pb bond is weaker and longer than C-C, C-Si, C-Ge, and C-Sn bonds.[1]Periodic trends in Group 14.
Stability Expected to be sensitive to air and moisture, potentially decomposing upon exposure.General reactivity of organolead compounds.

Proposed Synthesis and Reactivity

While no specific synthesis for this compound has been reported, a plausible route can be extrapolated from the synthesis of other triaryl lead compounds.

A common method for the formation of tetravalent organolead compounds involves the reaction of a Grignard reagent with a lead(II) halide, such as lead(II) chloride.[1]

Experimental Protocol: Proposed Synthesis of this compound Chloride

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromotoluene in the same anhydrous solvent is added dropwise with stirring. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is typically refluxed until the magnesium is consumed, yielding the o-tolylmagnesium bromide Grignard reagent.

  • Reaction with Lead(II) Chloride: The Grignard reagent is cooled to 0 °C, and a suspension of lead(II) chloride in the reaction solvent is added portionwise.

  • Reaction Work-up: The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which would then require further purification, likely via recrystallization.

G

Triaryl lead compounds can participate in various reactions, including:

  • Cleavage Reactions: The C-Pb bond can be cleaved by electrophiles, such as halogens and protic acids.

  • Redistribution Reactions: In the presence of lead(II) salts, redistribution of the aryl groups can occur.

  • Biocidal Activity: Some organolead compounds have been investigated for their biocidal properties, a characteristic known as the oligodynamic effect.[3]

Computational Chemistry for Theoretical Property Prediction

To obtain quantitative theoretical data for this compound, computational chemistry methods are indispensable.[4][5] Density Functional Theory (DFT) is a powerful tool for predicting the properties of such molecules.

Computational Protocol: DFT-Based Property Prediction

  • Molecular Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., a basis set that includes effective core potentials for the lead atom, such as LANL2DZ, and a Pople-style basis set like 6-31G(d) for the lighter atoms). This calculation finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: From the optimized structure, various electronic properties can be calculated, including the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand the charge distribution and bonding characteristics.

  • Spectroscopic Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁰⁷Pb) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

G start Initial 3D Structure of This compound dft DFT Geometry Optimization (e.g., B3LYP/LANL2DZ) start->dft freq Frequency Calculation dft->freq electronic Electronic Property Calculation dft->electronic nmr NMR Chemical Shift Prediction dft->nmr opt_geom Optimized Molecular Geometry dft->opt_geom spectra Predicted IR/Raman Spectra freq->spectra properties HOMO-LUMO Gap, Electrostatic Potential electronic->properties nmr_spectra Predicted NMR Spectra nmr->nmr_spectra

Potential Signaling Pathways and Applications

While no biological activity has been reported for this compound, organometallic compounds can interact with biological systems. The reactivity of the lead atom with thiol (-SH) or amine (-NHx) groups in proteins is a known mechanism of toxicity for heavy metals.[3] In the context of drug development, such reactivity would need to be carefully evaluated. The steric bulk of the o-tolyl groups might modulate this reactivity, potentially leading to more selective interactions, a hypothesis that would require extensive experimental validation.

Conclusion

This compound remains a molecule of theoretical interest. This guide has outlined its probable characteristics based on the established principles of organolead chemistry. The proposed synthetic route and computational protocols provide a framework for future experimental and theoretical investigations. Any research into this and similar compounds should proceed with a thorough understanding of the potential hazards associated with organolead chemistry and with a clear delineation between theoretical predictions and experimental facts.

References

An In-depth Technical Guide to the Solubility of Tri(O-tolyl)lead in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information on the solubility of Tri(O-tolyl)lead in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative assessments, analogous compound behavior, and standardized experimental protocols for determining solubility.

Introduction

Qualitative Solubility Profile

Based on the general behavior of triaryl organometallic compounds and information on the closely related Tri(o-tolyl)phosphine, this compound is expected to be soluble in a range of common organic solvents and poorly soluble in water. The presence of the three nonpolar tolyl groups contributes to its lipophilicity.

Table 1: Qualitative Solubility of Triaryl Compounds in Common Organic Solvents

Solvent FamilySpecific SolventsExpected Solubility of this compoundRationale / Analogous Compound Behavior
Nonpolar Aprotic Hexane, Toluene, BenzeneSolubleOrganolead compounds are generally soluble in nonpolar organic solvents.[1] Tri(p-tolyl)phosphine is soluble in benzene.[2]
Polar Aprotic Acetone, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformSolubleTri(p-tolyl)phosphine is soluble in diethyl ether and chloroform.[2] Organometallic compounds are often soluble in these common laboratory solvents.[3]
Polar Protic Ethanol, MethanolSparingly Soluble to InsolubleTri(p-tolyl)phosphine is soluble in ethanol.[2] However, the solubility of organometallic compounds in alcohols can vary.[3]
Aqueous WaterInsolubleOrganolead compounds are generally insoluble in water.[1] The hydrophobic nature of the tolyl groups would significantly limit aqueous solubility.

Note: This table is based on general principles and data from analogous compounds. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Toluene, THF, Dichloromethane)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.2 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for a rough estimate): a. Weigh the vial containing the filtered solution. b. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound. c. Once the solvent is completely removed, weigh the vial again. d. The difference in weight gives the mass of the dissolved this compound. e. Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (for higher accuracy): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Inject the standard solutions into the HPLC or GC system to generate a calibration curve (peak area vs. concentration). c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve. e. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This will give the solubility in mol/L or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 samp1 Collect supernatant with syringe prep3->samp1 samp2 Filter through 0.2 µm syringe filter samp1->samp2 ana2 Dilute filtered sample samp2->ana2 ana1 Prepare standard solutions and generate calibration curve ana3 Analyze by HPLC or GC ana1->ana3 ana2->ana3 ana4 Calculate solubility from calibration curve ana3->ana4

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, a qualitative understanding can be inferred from the behavior of analogous compounds. It is anticipated that this compound will exhibit good solubility in nonpolar and polar aprotic organic solvents and poor solubility in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this protocol will enable the generation of crucial data for the advancement of research and development involving this compound.

References

Unlocking the Potential of Triaryl Lead Compounds: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today outlines key potential research areas for triaryl lead compounds, a sparsely explored class of organometallic molecules. While emphasizing the significant toxicological hurdles associated with lead, the guide offers a roadmap for researchers, scientists, and drug development professionals to navigate this challenging yet potentially rewarding field. The document highlights opportunities in synthetic methodology development, catalysis, and materials science, while underscoring the critical need for thorough toxicological evaluation.

The chemistry of organolead compounds has been historically dominated by studies on alkyl lead derivatives due to their widespread use as gasoline additives. Consequently, the triaryl lead scaffold, where a lead atom is bonded to three aromatic rings, remains a largely uncharted territory. This guide synthesizes the limited existing knowledge on the synthesis and reactivity of triaryl lead compounds and proposes future research directions that could unveil novel applications.

Current State of Knowledge: Synthesis and Reactivity

The foundational triaryl lead compound, tetraphenyllead (Pb(C₆H₅)₄), is a white, solid substance.[1] Its synthesis was first reported in 1904 through the reaction of phenylmagnesium bromide with lead(II) chloride.[1] This foundational reaction provides a basis for accessing a variety of substituted triaryl lead compounds.

Derivatives such as triphenyllead chloride (Pb(C₆H₅)₃Cl) can be synthesized by reacting tetraphenyllead with hydrogen chloride.[1] Further reaction can yield diphenyllead dichloride (Pb(C₆H₅)₂Cl₂).[1] Another important class of derivatives is the aryllead tricarboxylates, which can be prepared through methods like direct plumbylation or the reaction of diarylmercury compounds with lead tetraacetate.[2]

The reactivity of these compounds is characterized by the cleavage of the lead-carbon bond. For instance, tetraphenyllead reacts with iodine to produce triphenyllead iodide.[1] Aryllead tricarboxylates have been shown to react with aromatic compounds in the presence of trifluoroacetic acid to form biaryls, showcasing their potential as arylating agents in organic synthesis.[3]

Compound Formula Key Synthesis Method Notable Reactions Reference
TetraphenylleadPb(C₆H₅)₄Phenylmagnesium bromide + Lead(II) chlorideReaction with HCl to form triphenyllead chloride[1]
Triphenyllead ChloridePb(C₆H₅)₃ClTetraphenyllead + HClPrecursor to other triphenyllead derivatives[1]
Aryllead TricarboxylatesArPb(OOCR)₃Direct plumbylation; Diarylmercury + Lead tetraacetateArylation of aromatic compounds to form biaryls[2][3]

Potential Research Areas: A Forward Look

The limited scope of current research on triaryl lead compounds presents a unique opportunity for significant new discoveries. The following areas are proposed as fertile ground for future investigation.

Advanced Synthetic Methodologies

The development of more efficient, scalable, and functional-group-tolerant synthetic routes to triaryl lead compounds is a critical first step. Modern cross-coupling methodologies, which have revolutionized the synthesis of other organometallic compounds, remain largely unexplored for the construction of carbon-lead bonds in the context of triaryl derivatives.

Experimental Protocol: Palladium-Catalyzed Arylation for the Synthesis of Triaryl Lead Halides

  • Objective: To develop a general method for the synthesis of unsymmetrical triaryl lead halides via palladium-catalyzed cross-coupling of diaryllead dihalides with arylboronic acids.

  • Materials: Diaryllead dihalide, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • In a nitrogen-filled glovebox, combine the diaryllead dihalide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol) in the solvent (10 mL).

    • Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography or gas chromatography.

    • Upon completion, cool the reaction to room temperature, filter to remove solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired triaryl lead halide.

    • Characterize the product by NMR spectroscopy, mass spectrometry, and elemental analysis.

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product start1 Diaryllead Dihalide ox_add Oxidative Addition start1->ox_add start2 Arylboronic Acid transmetal Transmetalation start2->transmetal cat Pd(0) Catalyst cat->ox_add ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->cat Regeneration product Triaryl Lead Halide red_elim->product

Proposed catalytic cycle for the synthesis of triaryl lead halides.
Exploration of Catalytic Activity

While some organolead compounds have been used as reagents, their potential as catalysts is underexplored. The unique electronic properties of the lead atom in a triaryl environment could enable novel catalytic transformations. Research in this area should focus on screening triaryl lead compounds for activity in various organic reactions, such as cross-coupling, polymerization, and oxidation reactions.

Materials Science Applications

The photophysical and electronic properties of triaryl lead compounds are currently unknown. The incorporation of heavy atoms like lead can lead to interesting properties such as phosphorescence and high refractive indices. Research into the synthesis of triaryl lead-containing polymers and materials could open doors to new applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors.

G cluster_workflow Research Workflow for Materials Science Applications synthesis Synthesis of Triaryl Lead Monomers polymerization Polymerization synthesis->polymerization characterization Material Characterization (e.g., GPC, TGA, UV-Vis) polymerization->characterization device Device Fabrication and Testing (e.g., OLED, Sensor) characterization->device

Workflow for the development of triaryl lead-based materials.

The Elephant in the Room: Toxicology

A significant barrier to the widespread investigation and application of triaryl lead compounds is their inherent toxicity. Lead and its organic derivatives are well-known neurotoxins.[1] Therefore, any research in this area must be conducted with stringent safety protocols. A crucial and mandatory area of research is the systematic evaluation of the toxicology of newly synthesized triaryl lead compounds. Structure-toxicity relationship studies will be paramount to identify any structural motifs that might mitigate the toxic effects.

Conclusion

The field of triaryl lead chemistry is in its infancy. While the toxicity of lead compounds presents a formidable challenge, the potential for discovering new synthetic methodologies, novel catalysts, and innovative materials warrants careful and responsible exploration. This guide serves as a call to the scientific community to approach this underexplored area with a spirit of discovery, tempered by a strong commitment to safety and environmental stewardship. The insights gained from such research could not only expand our fundamental understanding of organometallic chemistry but also pave the way for unforeseen applications.

References

In-Depth Technical Guide on the Characterization of Triphenylpropylplumbane (C21H22Pb)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the molecular formula C21H22Pb corresponds to the chemical compound Triphenylpropylplumbane (CAS RN: 74086-81-0), a comprehensive literature search did not yield specific, publicly available experimental data such as detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) or explicit, step-by-step synthesis protocols for this particular molecule. The following guide is therefore constructed based on established principles of organolead chemistry and characterization techniques for analogous tetraorganolead compounds. The experimental protocols and expected data are predictive and intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of Triphenylpropylplumbane.

Core Compound Information

Triphenylpropylplumbane is a tetraorganolead compound. These compounds feature a central lead (Pb) atom covalently bonded to four organic substituents. In this case, the lead atom is bonded to three phenyl groups (-C6H5) and one propyl group (-CH2CH2CH3).

PropertyPredicted Data
Molecular Formula C21H22Pb
Molecular Weight 481.60 g/mol
CAS Number 74086-81-0
Physical State Expected to be a solid or high-boiling liquid at room temperature.
Solubility Likely soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), and toluene. Insoluble in water.
Stability Tetraorganolead compounds are known to be sensitive to heat, light, and oxidizing agents. The C-Pb bond is relatively weak.

Predicted Synthetic Pathway

A common and effective method for the synthesis of unsymmetrical tetraorganolead compounds like Triphenylpropylplumbane involves the reaction of a triorganolead halide with a Grignard reagent.

Reaction:

Triphenyllead chloride + Propylmagnesium bromide → Triphenylpropylplumbane + Magnesium bromide chloride

Experimental Protocol: Synthesis of Triphenylpropylplumbane

Materials:

  • Triphenyllead chloride ((C6H5)3PbCl)

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution, distilled water, anhydrous magnesium sulfate)

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.

Procedure:

  • Preparation of Propylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromopropane in anhydrous diethyl ether or THF to the magnesium turnings with stirring.

    • The reaction is exothermic and should be controlled by the rate of addition. The mixture will turn cloudy and begin to reflux.

    • After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triphenyllead Chloride:

    • In a separate Schlenk flask, dissolve Triphenyllead chloride in anhydrous diethyl ether or THF under a nitrogen atmosphere.

    • Cool the solution of Triphenyllead chloride in an ice bath.

    • Slowly add the prepared Propylmagnesium bromide solution to the Triphenyllead chloride solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and wash with distilled water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Propylmagnesium bromide Mg->Grignard in anhydrous ether/THF PropylBromide 1-Bromopropane PropylBromide->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix TriphenylleadChloride Triphenyllead chloride TriphenylleadChloride->ReactionMix Quenching Quenching (aq. NH4Cl) ReactionMix->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification Product Triphenylpropylplumbane Purification->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Triphenylpropylplumbane NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts, Multiplicities, Integrations NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

A Literature Review of Ortho-Substituted Organolead Compounds: Synthesis, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused literature review on the chemistry of ortho-substituted organolead compounds. Organolead chemistry, the study of compounds containing a carbon-lead (C-Pb) bond, has a long history, with the first synthesis of an organolead compound, hexaethyldilead, dating back to 1858[1]. While the field is historically dominated by tetraethyllead, once a crucial anti-knock agent in gasoline, research into functionally-substituted organolead compounds continues to reveal unique reactivity, particularly in organic synthesis[1][2]. This review consolidates available data on compounds featuring ortho-substituents, focusing on their synthesis, structural characterization, and reaction mechanisms. The inherent toxicity of organolead compounds, however, remains a significant consideration that limits their broader application[1][3].

Synthesis of Ortho-Substituted Aryllead Compounds

The synthesis of organolead compounds typically involves the reaction of a lead salt, such as lead(II) chloride or lead tetraacetate, with an organometallic nucleophile or an arene.[1][3]

General Synthetic Pathways

Common methods for creating the C-Pb bond include:

  • Grignard Reagents: The reaction of Grignard reagents (R-MgX) with lead(II) chloride is a foundational method for preparing tetraalkyllead compounds[1][3].

  • Electrophilic Aromatic Substitution: Certain arene compounds can react directly with lead tetraacetate to form aryllead compounds[1].

A general workflow for the synthesis and characterization of these compounds is outlined below.

Caption: General experimental workflow for organolead synthesis.
Ortho-Specific Arylation

A notable reaction that demonstrates exclusive ortho-substitution involves aryllead triacetates. For instance, the lead substituent in p-methoxyphenyllead triacetate is displaced by carbon nucleophiles, such as the phenol mesitol, specifically at the aromatic ortho position[1]. This reaction is insensitive to radical scavengers, ruling out a free-radical mechanism[1]. The proposed mechanism involves the nucleophilic displacement of an acetate group by the phenol, followed by a rearrangement that favors the ortho position due to the electrophilicity of the phenol[1][3].

Caption: Proposed mechanism for ortho-arylation using an aryllead triacetate.

Structural Characterization Data

The characterization of ortho-substituted organolead compounds relies heavily on spectroscopic and crystallographic methods. NMR spectroscopy, particularly involving the 207Pb nucleus, and single-crystal X-ray diffraction are crucial for elucidating their precise structures[2][4].

X-Ray Crystallography Data

X-ray crystallography provides definitive information on the geometry and bonding within these molecules. For sterically hindered compounds, this analysis is invaluable. The structure of trimesityllead chloride, for example, reveals a distorted tetrahedral coordination at the lead atom[2].

CompoundPb-C Bond Length (Å)C-Pb-Cl Bond Angles (°)C-Pb-C Bond Angles (°)Crystal SystemRef.
Trimesityllead Chloride2.234 (avg)< C-Pb-C angles> C-Pb-Cl anglesMonoclinic[2]
(CH₃)₃PbCl---------Monoclinic[2]

Table 1: Selected crystallographic data for organolead compounds. Data for specific ortho-substituted compounds is limited in the reviewed literature.

NMR Spectroscopy Data

207Pb NMR spectroscopy offers a direct probe into the electronic environment of the lead atom. Chemical shifts can provide insight into the nature of the substituents attached to the metal. Proton NMR (PMR) is also used to analyze the aromatic substituents, with lead-proton spin-spin coupling constants offering further structural clues[4].

Compound Type / NucleusChemical Shift (ppm)Coupling Constants (Hz)NotesRef.
²⁰⁷Pb NMR (vs. PbMe₄)
Ph₃Pb-PbPh₃-79.8------[2]
Ph₃Pb-SnPh₃-256.5------[2]
Ph₃Pb-GePh₃-271.5------[2]
¹H NMR
Aryllead CompoundsVariesJ(²⁰⁷Pb-¹H) can be observedCoupling is readily observed for ortho and meta protons, but rarely for para.[4]

Table 2: Representative NMR spectroscopic data for aryllead compounds.

Reactivity and Applications

The utility of organolead compounds in synthesis stems from the nature of the C-Pb bond.

Key Reactions
  • Radical Formation: The C-Pb bond is weak, facilitating easy homolytic cleavage to generate free radicals. This property was central to the function of tetraethyllead as a radical initiator in its anti-knock capacity[1][3].

  • Transmetalation: Aryl and vinyl organoleads can undergo transmetalation, for example with boronic acids[1][3].

  • Coupling Reactions: Organoleads are used in coupling reactions to form C-C bonds. They are noted to be more reactive than analogous organotin compounds, which allows them to be used for synthesizing sterically crowded biaryl compounds[1][3].

Experimental Protocol Example: General Synthesis of Tetraalkyllead

While detailed, step-by-step protocols for specific ortho-substituted compounds are not available in the reviewed literature, a general procedure for a related synthesis is described.

  • Objective: Synthesize Tetramethyllead.

  • Reactants: Methylmagnesium chloride (Grignard reagent) and lead(II) chloride[1][3].

  • Procedure Outline:

    • Prepare a solution of the Grignard reagent in an appropriate ether solvent (e.g., THF, diethyl ether).

    • Slowly add lead(II) chloride to the Grignard solution under an inert atmosphere (e.g., nitrogen or argon) with cooling, as the reaction can be exothermic.

    • After the addition is complete, allow the reaction to stir for a specified period to ensure completion.

    • Perform an aqueous workup to quench any unreacted Grignard reagent and precipitate inorganic salts.

    • Extract the crude product into an organic solvent.

    • Purify the product, typically by distillation, to yield the final tetraalkyllead compound[1][3].

  • Caution: This procedure involves highly toxic and reactive materials and must be performed with appropriate safety measures in a well-ventilated fume hood.

Conclusion

Ortho-substituted organolead compounds represent a specialized area of organometallic chemistry. Synthetic routes, particularly those leveraging aryllead triacetates, can provide specific access to ortho-functionalized products. Characterization is robustly achieved through NMR spectroscopy and X-ray crystallography, which confirm the structural details of these often sterically demanding molecules. While their reactivity in coupling reactions is notable, the significant toxicity of lead compounds severely restricts their practical application in modern organic synthesis, especially in fields like drug development. Future research in this area will likely remain academic, focusing on fundamental reactivity and structural chemistry rather than widespread application.

References

Methodological & Application

Synthesis of Tri(o-tolyl)lead from Grignard Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Tri(o-tolyl)lead, an organolead compound, utilizing a Grignard reagent-based methodology. The protocol outlines the preparation of the o-tolylmagnesium bromide Grignard reagent and its subsequent reaction with a lead(II) halide to yield the desired tri-substituted organolead compound. This synthesis route offers a foundational method for the preparation of triaryl lead compounds, which can have applications in organic synthesis and materials science. Safety precautions for handling highly toxic organolead compounds are emphasized throughout the protocol.

Introduction

Organolead compounds, characterized by a carbon-lead bond, have historical significance in organic synthesis.[1][2] While their use has been curtailed due to toxicity concerns, they remain of interest in specific synthetic applications where their unique reactivity is required. Triaryl lead compounds, in particular, can serve as precursors to other organometallic reagents or be used in specialized coupling reactions. The synthesis of this compound via the Grignard reaction represents a fundamental approach to creating a C-Pb bond, starting from readily available precursors.

The primary challenge in the synthesis of triaryl lead compounds from Grignard reagents and lead(II) halides is controlling the stoichiometry to favor the formation of the R₃PbX species over tetra-substituted (R₄Pb) or di-substituted (R₂Pb) compounds, the latter of which are often unstable and prone to disproportionation.[2] This protocol is designed to favor the formation of the this compound species.

Data Presentation

While specific experimental data for this compound is scarce in publicly available literature, the following table summarizes the key properties of the target compound based on available data and theoretical predictions.

PropertyValueReference
Chemical Name This compound
Molecular Formula C₂₁H₂₁Pb[3]
Molecular Weight 481.60 g/mol [3]
Appearance Expected to be a solid at room temperature
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of this compound.

Stage 1: Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

This procedure outlines the synthesis of the necessary Grignard reagent from 2-bromotoluene and magnesium metal.

Materials:

  • Magnesium turnings

  • 2-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Assemble the dry glassware under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 2-bromotoluene (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-bromotoluene solution to the magnesium turnings.

  • Gently heat the flask to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the resulting greyish solution to room temperature. The Grignard reagent is now ready for the next stage.

Stage 2: Synthesis of this compound

This part of the protocol describes the reaction of the prepared o-tolylmagnesium bromide with lead(II) chloride.

Materials:

  • o-Tolylmagnesium bromide solution (from Stage 1)

  • Lead(II) chloride (PbCl₂), anhydrous

  • Anhydrous diethyl ether or THF

  • Ammonium chloride solution, saturated

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, add anhydrous lead(II) chloride (1 equivalent) to a new, dry three-neck round-bottom flask.

  • Add a suitable volume of anhydrous diethyl ether or THF to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • Transfer the prepared o-tolylmagnesium bromide solution (3 equivalents) to a dropping funnel and add it dropwise to the stirred lead(II) chloride slurry over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product may be purified by recrystallization from a suitable solvent.

Visualizations

Reaction Scheme:

reaction_scheme Figure 1: Synthesis of this compound cluster_grignard Stage 1: Grignard Reagent Formation cluster_lead_reaction Stage 2: Reaction with Lead(II) Chloride 2-Bromotoluene 2-Bromotoluene o-Tolylmagnesium_bromide o-Tolylmagnesium bromide 2-Bromotoluene->o-Tolylmagnesium_bromide + Mg / Anhydrous Ether Mg Mg Mg->o-Tolylmagnesium_bromide This compound This compound o-Tolylmagnesium_bromide->this compound + PbCl₂ (3 equiv.) PbCl2 Lead(II) Chloride PbCl2->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow:

experimental_workflow Figure 2: Experimental Workflow A Preparation of o-Tolylmagnesium Bromide B Reaction with Lead(II) Chloride A->B C Aqueous Work-up B->C D Extraction C->D E Drying and Solvent Removal D->E F Purification (Recrystallization) E->F G Characterization F->G

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications and Future Directions

This compound, as a member of the organolead compound family, may find applications in specialized organic transformations. Organolead triacetates, for instance, are known to be effective reagents for arylation reactions.[3] Further research could explore the conversion of this compound to its corresponding triacetate and its subsequent use in cross-coupling reactions. The steric hindrance provided by the o-tolyl groups may impart unique selectivity in such transformations.

Safety and Handling

Extreme caution must be exercised when handling organolead compounds as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Waste containing lead compounds must be disposed of according to institutional and environmental regulations.

References

Application Notes and Protocols: Preparation of Tris(2-methylphenyl)plumbane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methylphenyl)plumbane is an organolead compound that, like other organometallic reagents, holds potential for applications in organic synthesis and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of tris(2-methylphenyl)plumbane via the Grignard reaction. The procedure involves the reaction of 2-methylphenylmagnesium bromide with lead(II) chloride. Given the hazardous nature of organolead compounds, this protocol must be carried out with strict adherence to the safety precautions outlined below.

Disclaimer: Organolead compounds are highly toxic and should be handled only by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. All waste materials must be disposed of as hazardous waste according to institutional and local regulations.

Quantitative Data

As specific experimental data for tris(2-methylphenyl)plumbane is not widely available in the literature, the following table provides representative data for the closely related and well-characterized compound, triphenylplumbane, which can be used as an estimate for the expected properties of the target compound.

ParameterRepresentative Value (for Triphenylplumbane)
Molecular Formula C₁₈H₁₆Pb
Molecular Weight 439.52 g/mol
Appearance White crystalline solid
Melting Point 222-224 °C
¹H NMR (CDCl₃, δ) 7.25-7.50 (m, 15H, Ar-H)
¹³C NMR (CDCl₃, δ) 128.4 (d), 129.0 (d), 137.4 (s), 150.9 (s)
Typical Yield 60-70%

Experimental Protocol

This protocol details the synthesis of tris(2-methylphenyl)plumbane from 2-bromotoluene and lead(II) chloride. The process is divided into two main stages: the preparation of the Grignard reagent and the subsequent reaction with lead(II) chloride.

Materials and Reagents:

  • 2-Bromotoluene (o-bromotoluene), anhydrous

  • Magnesium turnings

  • Iodine (crystal)

  • Lead(II) chloride (PbCl₂), anhydrous

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane or pentane for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Schlenk line equipment (optional, but recommended)

  • Cannula for liquid transfer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of 2-Methylphenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stir bar. All glassware must be oven-dried and cooled under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Part 2: Synthesis of Tris(2-methylphenyl)plumbane

  • Reaction Setup: In a separate, dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, suspend anhydrous lead(II) chloride (0.33 equivalents) in anhydrous diethyl ether or THF.

  • Cooling: Cool the lead(II) chloride suspension to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Transfer the prepared 2-methylphenylmagnesium bromide solution to the dropping funnel via cannula and add it dropwise to the cooled lead(II) chloride suspension with vigorous stirring. A color change and the formation of a precipitate will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Add 1 M hydrochloric acid to dissolve any remaining magnesium salts. Extract the aqueous layer with diethyl ether or toluene.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent such as hexane or pentane to obtain pure tris(2-methylphenyl)plumbane as a crystalline solid.

Safety Precautions

  • Toxicity: Organolead compounds are highly toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile or neoprene) at all times.

  • Inert Atmosphere: Grignard reagents are sensitive to air and moisture. The reaction must be carried out under an inert atmosphere of nitrogen or argon.

  • Fire Hazard: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

  • Waste Disposal: All glassware and disposable materials contaminated with organolead compounds must be decontaminated or disposed of as hazardous waste. Aqueous and organic waste streams containing lead must be collected and disposed of separately.

Diagrams

experimental_workflow cluster_grignard Part 1: Grignard Reagent Synthesis cluster_plumbane Part 2: Plumbane Synthesis reagents_grignard 2-Bromotoluene + Mg Turnings + Iodine Crystal reaction_grignard Initiation & Reflux reagents_grignard->reaction_grignard solvent_grignard Anhydrous Diethyl Ether/THF solvent_grignard->reaction_grignard product_grignard 2-Methylphenylmagnesium Bromide Solution reaction_grignard->product_grignard reaction_plumbane Addition at 0°C & Stirring at RT product_grignard->reaction_plumbane reagent_pb Lead(II) Chloride reagent_pb->reaction_plumbane solvent_pb Anhydrous Diethyl Ether/THF solvent_pb->reaction_plumbane workup Quenching (NH4Cl), Extraction, Drying reaction_plumbane->workup purification Recrystallization workup->purification final_product Tris(2-methylphenyl)plumbane purification->final_product

Application Notes and Protocols for the Purification of Crude Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of crude Tri(O-tolyl)lead, a crucial step for ensuring the quality and reliability of subsequent experimental results. The protocols outlined below are based on established techniques for the purification of analogous triaryl organometallic compounds and are intended as a starting point for method development.

Introduction

This compound is a triaryl organolead compound with potential applications in organic synthesis and materials science. As with many organometallic compounds, the crude product obtained from synthesis often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Effective purification is therefore essential to obtain a compound of high purity for research and development purposes. This document details two primary purification techniques: recrystallization and column chromatography. Given that organolead compounds can be sensitive to air and moisture, all procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Data Presentation

The selection of an appropriate purification method is guided by the solubility profile of the crude product and the nature of the impurities. The following table summarizes expected solubility characteristics and typical purification outcomes for this compound based on general principles for similar organometallic compounds.

Purification Technique Solvent/Solvent System Expected Solubility of this compound Purity Achieved (Typical) Yield (Typical) Notes
Recrystallization EthanolSparingly soluble at room temperature, soluble when hot>98%60-80%A good starting point for initial purification.
Toluene/HexaneSoluble in toluene, insoluble in hexane>99%50-70%A mixed-solvent system can offer finer control over crystallization.
Dichloromethane/PentaneSoluble in dichloromethane, insoluble in pentane>99%50-70%Useful for removing non-polar impurities.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5)Good mobility with low polarity eluents>99.5%40-60%Effective for separating closely related impurities.
Stationary Phase: Alumina (neutral)Mobile Phase: Toluene/Hexane Gradient (e.g., 100:0 to 80:20)Elution with non-polar solvents>99.5%40-60%Alumina can be less acidic than silica gel, which may be beneficial for sensitive compounds.

Experimental Protocols

General Handling of Air-Sensitive Compounds

All manipulations involving this compound should be carried out under an inert atmosphere of nitrogen or argon. This requires the use of Schlenk flasks, cannulas for liquid transfers, and a vacuum/inert gas manifold (Schlenk line) or a glovebox. All glassware should be oven-dried and cooled under vacuum before use. Solvents should be dried and degassed prior to use.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is a good initial approach for the bulk purification of crude this compound.

Materials:

  • Crude this compound

  • Anhydrous, degassed ethanol

  • Schlenk flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Cannula and filter cannula

  • Receiving Schlenk flask

  • Ice bath

  • Buchner funnel and filter flask (for use in a glovebox) or Schlenk filter stick

Procedure:

  • Place the crude this compound into a Schlenk flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and ensure the system is under a positive pressure of inert gas.

  • Add a minimal amount of anhydrous ethanol to the flask, just enough to slurry the solid.

  • Begin stirring and gently heat the mixture to reflux.

  • Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent.

  • If there are insoluble impurities, perform a hot filtration using a filter cannula into a clean, pre-warmed Schlenk flask.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolate the purified crystals by filtration. This can be done in a glovebox using a Buchner funnel or on a Schlenk line using a filter stick.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound under high vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is suitable for achieving very high purity, especially for separating impurities with similar polarity to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or neutral alumina

  • Anhydrous, degassed solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column with a stopcock

  • Sand

  • Collection flasks (Schlenk tubes or round-bottom flasks)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Slurry Packing the Column:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Secure the chromatography column in a vertical position and add a small plug of glass wool and a layer of sand to the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica.

    • Begin eluting the column with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate) to elute the compounds from the column.

    • Collect fractions in separate, labeled flasks.

  • Fraction Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator, followed by drying under high vacuum to yield the purified this compound.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Saturated Solution add_solvent->dissolved_product cool_solution Slow Cooling dissolved_product->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation ice_bath Ice Bath crystal_formation->ice_bath filtration Filtration ice_bath->filtration wash_crystals Wash with Cold Solvent filtration->wash_crystals dry_product Dry Under Vacuum wash_crystals->dry_product pure_product Purified this compound dry_product->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_preparation Column Preparation cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation pack_column Pack Column with Stationary Phase load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Mobile Phase Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Purified this compound remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Analytical Identification of Tri(o-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(o-tolyl)lead is an organolead compound of interest in various fields of research, including toxicology and synthetic chemistry. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization. These application notes provide a comprehensive overview of potential analytical techniques for this compound, including detailed protocols based on established methods for analogous compounds. Due to the limited availability of specific validated methods for this compound (CAS No. 201742-34-9), the following protocols are presented as robust starting points for method development and validation.

Physicochemical Properties (Inferred)

A summary of inferred physicochemical properties of this compound, based on data from analogous compounds such as Tri(o-tolyl)phosphine, is presented in Table 1. These properties are essential for developing appropriate analytical methods, particularly for sample preparation and chromatographic separations.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicSignificance for Analysis
Molecular Formula C₂₁H₂₁PbUsed for exact mass determination in mass spectrometry and for elemental analysis calculations.
Molecular Weight ~481.6 g/mol Essential for mass spectrometry and for the preparation of standard solutions of known concentration.
Appearance Likely a white to off-white solid.Important for visual inspection of the substance and for noting any changes upon storage or handling.
Solubility Expected to be soluble in organic solvents (e.g., toluene, chloroform, acetone) and insoluble in water.Critical for selecting appropriate solvents for sample preparation, extraction, and as mobile phases in liquid chromatography.[1]
Stability Potentially sensitive to light, air, and moisture. Organolead compounds can be thermally labile.[2]Dictates the need for proper storage conditions (e.g., inert atmosphere, protection from light) and suggests that mild analytical conditions are preferable.

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation and quantification of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of moderately polar to nonpolar compounds like this compound. The following protocol is adapted from methods used for the analysis of structurally similar aromatic compounds.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid) is suggested.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 50% B

    • 22-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at 254 nm. A DAD can be used to obtain the full UV spectrum for peak purity assessment and identification.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard or sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards and working solutions.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative Data (Hypothetical for Method Development)

The following table outlines the expected performance characteristics of a well-developed HPLC method.

Table 2: Hypothetical HPLC Method Performance

ParameterTarget Value
Retention Time (tR) ~10-15 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 10-50 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Acetonitrile prep2 Prepare Calibration Standards prep1->prep2 prep3 Filter Samples prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_int Peak Integration hplc_det->data_int data_cal Calibration Curve Generation data_int->data_cal data_quant Quantification data_cal->data_quant

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Given the potential thermal lability of organolead compounds, a careful optimization of the injection temperature is crucial.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: Start with a lower temperature (e.g., 200 °C) and optimize to prevent thermal decomposition.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., toluene or hexane).

    • Create a series of calibration standards by serial dilution.

    • Ensure samples are free of non-volatile residues.

Predicted Mass Spectrum Fragmentation

MS_Fragmentation M [M]+. This compound m/z ~482 F1 [M - tolyl]+. m/z ~391 M->F1 - C7H7 F4 [tolyl]+. m/z 91 M->F4 - Pb(C7H7)2 F2 [M - 2*tolyl]+. m/z ~300 F1->F2 - C7H7 F3 [Pb]+. m/z ~208 F2->F3 - C7H7

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H, ¹³C, and ²⁰⁷Pb NMR would be particularly informative.

Experimental Protocol: NMR Analysis of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Expected chemical shifts for the aromatic protons would be in the range of δ 7.0-8.0 ppm.

    • The methyl protons on the tolyl groups would appear as a singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons would resonate in the δ 120-150 ppm region.

    • The methyl carbons would be expected around δ 20-25 ppm.

  • ²⁰⁷Pb NMR:

    • This is a key technique for direct observation of the lead nucleus.

    • The chemical shift of ²⁰⁷Pb is highly sensitive to the coordination environment of the lead atom. For triaryl lead compounds, the chemical shifts can be expected in a broad range, and referencing against a standard like tetramethyllead (TML) is crucial.[3][4]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, and Lead) in a pure sample, which can be used to confirm the empirical formula.

Experimental Protocol: Elemental Analysis of this compound

  • Instrumentation: A CHN analyzer for carbon and hydrogen, and an Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for lead after appropriate sample digestion.

  • Sample Preparation for C and H: A few milligrams of the dry, pure compound are weighed accurately.

  • Sample Preparation for Pb (Digestion):

    • Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrogen peroxide.

    • Heat the mixture using a hot plate or a microwave digestion system until the organic matrix is completely destroyed and the solution is clear.

    • Dilute the digested sample to a known volume with deionized water before analysis by ICP-OES or AAS.

  • Analysis:

    • The CHN analyzer combusts the sample, and the resulting gases (CO₂, H₂O) are quantified.

    • ICP-OES or AAS measures the concentration of lead in the digested sample solution.

Table 3: Theoretical Elemental Composition of this compound (C₂₁H₂₁Pb)

ElementTheoretical Percentage
Carbon52.36%
Hydrogen4.39%
Lead43.25%

Summary of Analytical Methods

The following table provides a comparative summary of the discussed analytical methods for the identification and quantification of this compound.

Table 4: Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesDisadvantages
HPLC Quantitative analysis, purity assessmentGood for non-volatile compounds, robustMay require method development for optimal separation
GC-MS Quantitative analysis, structural information (fragmentation)High sensitivity and specificityPotential for thermal degradation of the analyte
NMR Detailed structural elucidationNon-destructive, provides unambiguous structureLower sensitivity, requires pure sample
Elemental Analysis Confirmation of elemental compositionProvides fundamental information on compound purityDestructive, requires specialized instrumentation

Conclusion

References

Application Note: Characterization of Tri(O-tolyl)lead using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the characterization of Tri(O-tolyl)lead using mass spectrometry. This compound is an organolead compound with applications in organic synthesis and materials science. Due to the air and moisture sensitivity typical of many organometallic compounds, careful sample handling and preparation are crucial for obtaining high-quality mass spectra.[1] This document outlines recommended procedures for sample preparation, selection of ionization techniques, and interpretation of mass spectral data, including predicted fragmentation patterns. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds.[2][3] For organometallic compounds like this compound, mass spectrometry provides essential information for identity confirmation and purity assessment.[2][4] The choice of ionization method is critical and depends on the compound's properties, such as volatility and thermal stability.[1][5] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for organometallic complexes to minimize fragmentation and preserve the molecular ion.[1][4][5]

Predicted Mass Spectral Data

Experimental mass spectral data for this compound is not widely available. However, predicted data from computational sources can guide the analysis. The molecular formula for this compound is C21H21Pb, with a monoisotopic mass of approximately 481.141 Da.[6] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be helpful in identifying the molecular ion peak in ESI mass spectra.[6]

AdductPredicted m/z
[M+H]+482.14828
[M+Na]+504.13022
[M+K]+520.10416
[M+NH4]+499.17482
[M]+481.14045
[M-H]-480.13372
[M+HCOO]-526.13920
[M+CH3COO]-540.15485
Data sourced from PubChem CID 6386209.[6]

Experimental Protocols

Sample Handling and Preparation

Given the potential air and moisture sensitivity of organometallic compounds, all sample manipulations should be performed in an inert atmosphere, such as a glovebox.[1][5]

Materials:

  • This compound sample

  • Anhydrous, high-purity solvents (e.g., dichloromethane, acetonitrile, methanol)[1][4]

  • Volumetric flasks and pipettes

  • 2 mL mass spectrometry vials with screw caps and septa[7]

  • Syringe filters (0.2 µm, PTFE)

Protocol for Electrospray Ionization (ESI-MS):

  • Inside a glovebox, prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable anhydrous solvent such as dichloromethane or chloroform.[7]

  • From the stock solution, take 10 µL and dilute it to 1 mL with a mixture of acetonitrile and methanol (1:1, v/v) to a final concentration of 10 µg/mL.[7]

  • If any precipitate forms, filter the solution using a 0.2 µm syringe filter.[7]

  • Transfer the final solution to a 2 mL mass spectrometry vial and seal it tightly.[7]

  • Transport the sealed vial to the mass spectrometer for immediate analysis.

Mass Spectrometry Analysis

The choice of ionization technique is crucial for the successful analysis of organometallic compounds.[1] ESI is a soft ionization technique well-suited for polar and charged species, and can often be used for neutral organometallics that can form adducts.[1][5]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be varied to induce fragmentation)

  • Source Temperature: 100 - 120 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 100 - 1000

Note: These parameters are a starting point and should be optimized for the specific instrument and compound.

Data Interpretation

The resulting mass spectrum should be examined for the presence of the molecular ion and its adducts as predicted in the table above. The isotopic pattern of lead (204Pb, 206Pb, 207Pb, 208Pb) will result in a characteristic cluster of peaks for the molecular ion and any lead-containing fragments, which can be used to confirm the presence of lead in the detected ions.

While soft ionization techniques aim to minimize fragmentation, some in-source fragmentation may occur. The fragmentation of organometallic compounds often involves the loss of organic ligands.[8][9] For this compound, the primary fragmentation pathway is expected to be the sequential loss of the tolyl groups.

Expected Fragmentation Pattern:

  • [M]+• (m/z ~481): The molecular ion.

  • [M - C7H7]+ (m/z ~390): Loss of one tolyl radical.

  • [M - 2(C7H7)]+ (m/z ~299): Loss of two tolyl radicals.

  • [Pb]+ (m/z ~208): The bare lead ion.

  • [C7H7]+ (m/z ~91): The tolyl cation (tropylium ion).

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Anhydrous Solvent (1 mg/mL) prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 prep4 Filter (if necessary) prep3->prep4 prep5 Transfer to MS Vial prep4->prep5 ms Inject into ESI-MS prep5->ms acquire Acquire Mass Spectrum ms->acquire process Identify Molecular Ion & Adducts acquire->process fragment Analyze Fragmentation Pattern process->fragment report Generate Report fragment->report

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M [Pb(C7H7)3]+• m/z ≈ 481 F1 [Pb(C7H7)2]+• m/z ≈ 390 M->F1 - C7H7• Tolyl [C7H7]+ m/z = 91 M->Tolyl F2 [Pb(C7H7)]+ m/z ≈ 299 F1->F2 - C7H7• Pb [Pb]+ m/z ≈ 208 F2->Pb - C7H7•

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive protocol for the characterization of this compound by mass spectrometry. Adherence to inert atmosphere sample handling and the use of soft ionization techniques are critical for obtaining reliable and interpretable data. The provided predicted mass data and fragmentation patterns serve as a valuable reference for data analysis. These methods can be adapted for the analysis of other sensitive organometallic compounds.

References

Application Notes and Protocols for Tri(O-tolyl)lead in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the applications of tri(O-tolyl)lead as a reagent in organic synthesis did not yield specific examples, detailed experimental protocols, or quantitative data. While general information on organolead compounds, particularly aryllead triacetates, is available, literature detailing the specific use of this compound is scarce. The search results were predominantly focused on tri(o-tolyl)phosphine, a distinctly different compound with numerous applications as a ligand in catalysis.

This document, therefore, provides a general overview of the synthesis and reactivity of aryllead compounds, which can serve as a foundational understanding for researchers interested in exploring the potential of this compound. The protocols and discussions are based on analogous, more commonly cited aryllead reagents.

Introduction to Aryllead Compounds

Organolead compounds, featuring a carbon-lead bond, have been explored in organic synthesis, primarily as arylating agents.[1][2] The reactivity of the C–Pb bond allows for the transfer of the aryl group to various nucleophiles.[2] Aryllead compounds are typically prepared as tetravalent lead species, such as aryllead triacetates.[3] They are known to be more reactive than their organotin counterparts, which can be advantageous in the synthesis of sterically hindered molecules.[2] However, the toxicity of lead compounds has limited their widespread use in modern organic synthesis.[2]

Synthesis of Aryllead Compounds

Two primary methods for the synthesis of aryllead compounds are generally employed:

  • From Grignard Reagents: The reaction of a Grignard reagent with a lead(II) halide, such as lead(II) chloride, is a common method for the formation of tetraaryllead compounds.[2][3] Subsequent reaction with a carboxylic acid can then yield the corresponding aryllead tricarboxylate.

  • Electrophilic Aromatic Substitution (Plumbation): Direct reaction of an aromatic compound with lead tetraacetate can lead to the formation of an aryllead triacetate.[3] This reaction is an electrophilic aromatic substitution where the lead species acts as the electrophile.

A potential synthetic route to this compound derivatives could follow these general principles, starting from o-tolylmagnesium bromide and a suitable lead salt.

Potential Applications in Organic Synthesis: Arylation Reactions

Based on the known reactivity of other aryllead compounds, this compound reagents could potentially be used in various arylation reactions.

C-Arylation of β-Dicarbonyl Compounds

Aryllead triacetates are known to be effective reagents for the C-arylation of β-dicarbonyl compounds. This reaction typically proceeds under mild conditions and can provide access to α-aryl-β-dicarbonyl compounds, which are valuable synthetic intermediates.

General Workflow for C-Arylation:

C_Arylation_Workflow Substrate β-Dicarbonyl Compound Reaction Reaction Mixture Substrate->Reaction Reagent Aryllead Triacetate Reagent->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product α-Aryl-β-dicarbonyl Product Purification->Product Reagent_Development_Pathway cluster_synthesis Reagent Synthesis & Characterization cluster_application Application in Organic Synthesis cluster_evaluation Further Evaluation Synthesis Synthesis of This compound Characterization Structural & Reactivity Characterization Synthesis->Characterization Reaction_Discovery Exploration of Arylation Reactions Characterization->Reaction_Discovery Optimization Reaction Condition Optimization Reaction_Discovery->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Mechanistic_Studies Mechanistic Investigation Substrate_Scope->Mechanistic_Studies Toxicity_Assessment Toxicity & Environmental Impact Assessment Substrate_Scope->Toxicity_Assessment

References

Application Notes and Protocols for Spectroscopic Analysis of Tri(o-tolyl)lead Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tri(o-tolyl)lead derivatives are organometallic compounds that have potential applications in various fields, including materials science and as intermediates in chemical synthesis. A thorough understanding of their structural and electronic properties is crucial for their development and application. Spectroscopic techniques are fundamental tools for the characterization of these compounds. This document provides an overview of the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the analysis of this compound derivatives.

Note on Data Availability: Experimental spectroscopic data specifically for this compound derivatives is limited in the public domain. Therefore, where specific data is unavailable, representative data from closely related triaryl lead compounds (e.g., triphenyllead derivatives) is provided for illustrative purposes and should be considered as an approximation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound derivatives in solution. ¹H and ¹³C NMR provide information about the hydrogen and carbon frameworks, respectively, while ²⁰⁷Pb NMR can directly probe the lead center.

Data Presentation

Table 1: Representative ¹H NMR Spectroscopic Data for Triaryl Lead Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
Triphenyllead ChlorideCDCl₃~7.4-7.6 (m)ortho-, meta-, para-H of phenyl groups
Triphenyllead AcetateCDCl₃~7.3-7.5 (m)ortho-, meta-, para-H of phenyl groups
~2.1 (s)-OCOCH₃
Tri(o-tolyl)phosphine*CDCl₃7.24 (m), 7.22 (m), 7.06 (m), 6.72 (m)Aromatic Protons
2.39 (s)Methyl Protons

*Data for the analogous phosphine is provided for comparison of the tolyl group signals.[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for Triaryl Lead Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
Triphenyllead ChlorideCDCl₃~150 (ipso-C), ~137 (ortho-C), ~130 (meta-C), ~129 (para-C)Phenyl Carbons
Tri(o-tolyl)phosphine*-125.9-142.9Aromatic Carbons
23.0Methyl Carbon

*Data for the analogous phosphine is provided for comparison.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Organometallic compounds can be sensitive to air and moisture, so sample preparation under an inert atmosphere (e.g., in a glovebox) may be necessary.[3][4]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A spectral width of 0 to 200 ppm is generally appropriate.

    • Set the appropriate number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, it can confirm the presence of the tolyl groups and any other functional groups in the derivative.

Data Presentation

Table 3: Typical IR Absorption Frequencies for Triaryl Lead Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium to Weak
Aliphatic C-H stretch (from tolyl methyl group)3000-2850Medium
C=C aromatic ring stretch1600-1450Medium to Strong
Pb-C stretch450-550Medium to Weak
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound derivative directly onto the ATR crystal.[5]

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, this technique can be used to study the electronic properties of the aromatic system and any charge-transfer bands.

Data Presentation

Table 4: Representative UV-Vis Absorption Data for Aromatic Compounds

Compound ClassSolventλ_max (nm)Molar Absorptivity (ε)Transition
BenzeneHexane~255Lowπ → π
NaphthaleneEthanol~286Mediumπ → π
AnthraceneEthanol~375Highπ → π*

Note: The absorption maxima of this compound derivatives are expected to be influenced by the lead atom and the substitution pattern on the aromatic rings.[6]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol, or dichloromethane).[7] The concentration should be chosen to give a maximum absorbance between 0.1 and 1.

    • Prepare a blank solution containing only the solvent.[7][8]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[9]

    • Select the desired wavelength range (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer.[7]

    • Record a baseline spectrum using the blank solution.[9]

    • Rinse the cuvette with the sample solution before filling it.

    • Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.

  • Data Processing:

    • The software will automatically subtract the baseline.

    • Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

Data Presentation

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]+482.14828
[M+H]+481.14045
[M+Na]+504.13022

Data from PubChem for this compound (C21H21Pb)[10]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Processing:

    • Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition to confirm the identity of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G Diagram 1: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Derivative Dissolve Dissolve in appropriate solvent (Deuterated for NMR, UV-transparent for UV-Vis) Sample->Dissolve Solid Prepare as solid sample (for ATR-IR) Sample->Solid NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR UVVis UV-Vis Spectroscopy Dissolve->UVVis MS Mass Spectrometry (ESI-MS) Dissolve->MS IR IR Spectroscopy (ATR) Solid->IR ProcessNMR Process FID, Phase, Baseline Correct, Reference, Integrate NMR->ProcessNMR ProcessIR Background Subtraction, Peak Identification IR->ProcessIR ProcessUV Baseline Correction, Identify λ_max UVVis->ProcessUV ProcessMS Identify Molecular Ion, Analyze Fragmentation MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessUV->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

Logical Relationship of Spectroscopic Techniques

G Diagram 2: Information from Spectroscopic Techniques Compound This compound Derivative NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR UVVis UV-Vis Spectroscopy Compound->UVVis MS Mass Spectrometry Compound->MS InfoNMR Carbon-Hydrogen Framework Connectivity NMR->InfoNMR InfoIR Functional Groups IR->InfoIR InfoUV Electronic Transitions Conjugation UVVis->InfoUV InfoMS Molecular Weight Elemental Composition MS->InfoMS

Caption: Information obtained from different spectroscopic techniques.

References

developing a standard operating procedure for Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for Tri(o-tolyl)lead

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a highly hazardous organometallic compound with limited available data. This document extrapolates information from closely related organolead compounds, such as triphenyllead and other trialkyllead derivatives. Extreme caution must be exercised at all times. All procedures should be conducted in a designated area within a certified laboratory, adhering to all institutional and national safety regulations for handling highly toxic and air-sensitive materials.

Application Notes

This compound is a triaryl organolead compound. Organolead compounds are recognized for their significant biological activity, primarily characterized by high toxicity.[1] The lipophilic nature of organolead compounds facilitates their passage across biological membranes, leading to systemic distribution and accumulation in lipid-rich tissues, most notably the central nervous system (CNS).[2]

The primary application of this compound in a research setting is likely to be as a model neurotoxicant for studying the mechanisms of organometal-induced neurodegeneration and for the screening of potential therapeutic agents against heavy metal poisoning. Its structural and predicted chemical properties suggest it will exhibit reactivity and toxicity profiles similar to other triaryl and trialkyl lead compounds, which are known to be potent neurotoxins.[2]

The major toxicological concern associated with this compound is severe neurotoxicity.[2] Organolead compounds can cross the blood-brain barrier and induce neuronal damage through various mechanisms, including oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter function.[2][3][4] Due to the lack of specific data for this compound, it should be handled as a compound with high acute toxicity, potential carcinogenicity, and reproductive toxicity.

Physicochemical and Toxicological Data

Given the absence of specific experimental data for this compound, the following table summarizes data for analogous compounds to provide an estimation of its properties.

PropertyValue (Compound)Reference
Molecular Formula C21H21Pb
Molecular Weight 481.6 g/mol
Physical State Solid (Predicted)
Melting Point 207 °C (Triphenyllead chloride)[5]
Solubility Insoluble in water; likely soluble in organic solvents.
Acute Toxicity (Oral) LDLo (mouse): 320 mg/kg (Triphenyllead chloride)[5]
Known Hazards Neurotoxin, potential carcinogen, reproductive toxin.[2]

Experimental Protocols

Handling and Storage of this compound

Due to its predicted air and moisture sensitivity, all manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Materials:

  • Glovebox or Schlenk line

  • Dry, degassed solvents

  • Schlenk glassware

  • Cannulas and syringes

  • Septa

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses with side shields, and heavy-duty nitrile gloves.

Procedure:

  • Preparation: Ensure the glovebox or Schlenk line is properly purged and maintained at a low oxygen and moisture level. All glassware must be oven-dried and cooled under vacuum before use.

  • Weighing and Aliquoting: Transfer the required amount of this compound inside the glovebox. If a glovebox is not available, use a nitrogen-filled glove bag for weighing.

  • Dissolution: Add dry, degassed solvent to the flask containing this compound via a cannula or syringe.

  • Storage: Store this compound in a sealed, airtight container under an inert atmosphere in a cool, dry, and dark place. The container should be clearly labeled with the compound name, structure, and all relevant hazard warnings.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (prepared in an appropriate solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

In Vivo Neurotoxicity Assessment in a Rodent Model

This protocol provides a general framework for an acute neurotoxicity study in rats. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Adult male Wistar rats

  • This compound formulation for oral gavage (e.g., suspended in corn oil)

  • Behavioral testing apparatus (e.g., open field, rotarod)

  • Anesthesia and perfusion solutions

  • Histopathology reagents

Procedure:

  • Dosing: Administer this compound by oral gavage at different dose levels. Include a vehicle control group.

  • Clinical Observations: Observe the animals for signs of toxicity at regular intervals.

  • Behavioral Assessments: Conduct behavioral tests to assess motor function and cognitive deficits at specified time points post-dosing.

  • Tissue Collection: At the end of the study, anesthetize the animals and collect blood for hematology and clinical chemistry. Perfuse the animals with saline followed by a fixative.

  • Neurohistopathology: Harvest the brains and process them for histopathological examination to identify any neuronal damage.

Visualizations

organolead_neurotoxicity_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses VGCC Voltage-Gated Ca2+ Channels This compound->VGCC Activates NMDAR NMDA Receptor This compound->NMDAR Antagonizes Ca_increase ↑ Intracellular Ca2+ VGCC->Ca_increase Neurotransmitter_Disruption Neurotransmitter Disruption NMDAR->Neurotransmitter_Disruption Oxidative_Stress Oxidative Stress (↑ ROS) Ca_increase->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_increase->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Oxidative_Stress Mitochondrial_Dysfunction->Apoptosis Neurotransmitter_Disruption->Apoptosis

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

experimental_workflow_cytotoxicity start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (various concentrations) seed_cells->treat_compound incubate Incubate for 24/48/72h treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

References

Application Notes and Protocols for Handling Tri(o-tolyl)lead Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of tri(o-tolyl)lead using inert atmosphere techniques. Given the presumed high air and moisture sensitivity, coupled with the significant toxicity characteristic of organolead compounds, strict adherence to these protocols is mandatory to ensure personnel safety and experimental integrity.

Properties and Hazards of this compound

While specific experimental data for this compound is not widely available, its properties can be extrapolated from general knowledge of organolead compounds. These compounds are known for their toxicity and potential reactivity with atmospheric oxygen and moisture.

Table 1: Physicochemical and Toxicological Data of this compound

PropertyValueSource/Justification
Molecular Formula C₂₁H₂₁PbCalculated
Molecular Weight 481.6 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar organometallic compounds
Solubility Expected to be soluble in organic solvents and insoluble in water.General solubility of organometallic compounds[1]
Air & Moisture Sensitivity HighAssumed based on the nature of organolead compounds[2]
Toxicity High, potent neurotoxinOrganolead compounds are known neurotoxins[1][3]
Exposure Limits (as Pb) OSHA PEL: 0.050 mg/m³ (TWA)General limit for lead compounds[4]

Safety Precautions and Personal Protective Equipment (PPE)

This compound and other organolead compounds are highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[1][3] All manipulations must be performed in a controlled environment to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Primary Engineering Control Certified and properly functioning chemical fume hood or glovebox.To contain aerosols and vapors.[5]
Gloves Double-gloving with nitrile or neoprene gloves.To prevent skin contact.[5]
Eye Protection Chemical splash goggles and a face shield.To protect eyes and face from splashes.[5]
Lab Coat Flame-resistant lab coat with tight cuffs.To protect skin and clothing.
Respiratory Protection A respirator may be required for certain procedures outside of a glovebox.To prevent inhalation of airborne particles.[4]

Experimental Protocols

The following protocols describe standard procedures for handling this compound under an inert atmosphere. These techniques are designed to minimize exposure to air, moisture, and laboratory personnel.

Protocol for Weighing and Transferring this compound in a Glovebox

A glovebox provides a sealed environment with a recirculating inert gas atmosphere, making it the preferred method for handling highly air-sensitive and toxic solids.[6]

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance (inside the glovebox)

  • Tared and labeled reaction vessel with a screw cap or septum

  • Waste container

Procedure:

  • Preparation: Ensure the glovebox atmosphere is maintained at low oxygen and moisture levels (typically <1 ppm).

  • Transfer of Materials: Introduce all necessary items, including the sealed container of this compound, into the glovebox antechamber.

  • Purging: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.[7]

  • Weighing:

    • Inside the glovebox, carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper on the analytical balance.

    • Record the weight.

  • Transfer to Reaction Vessel:

    • Carefully transfer the weighed solid into the tared reaction vessel.

    • Securely seal the reaction vessel.

  • Cleanup:

    • Clean the spatula and work area with a suitable solvent-moistened wipe.

    • Dispose of the weighing paper and any contaminated wipes into the designated solid waste container inside the glovebox.

  • Removal from Glovebox: Place the sealed reaction vessel and waste container in the antechamber, evacuate, and refill with inert gas before removing them from the glovebox.

Weighing_and_Transfer_in_Glovebox cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) cluster_antechamber_out Antechamber A Introduce Materials B Evacuate & Refill (3x) A->B C Weigh Solid B->C Transfer In D Transfer to Vessel C->D E Seal Vessel D->E F Evacuate & Refill E->F Transfer Out to Antechamber G Remove Vessel F->G

Figure 1. Workflow for weighing and transferring a solid in a glovebox.
Protocol for Setting Up a Reaction with this compound using a Schlenk Line

A Schlenk line is a versatile apparatus for handling air-sensitive compounds when a glovebox is not available or practical.[2] It consists of a dual manifold for vacuum and inert gas.[8]

Materials:

  • Sealed reaction vessel containing this compound (prepared in a glovebox if possible)

  • Schlenk flask with a sidearm

  • Rubber septum

  • Magnetic stir bar

  • Degassed solvent

  • Syringes and needles

  • Schlenk line with vacuum pump and inert gas supply

Procedure:

  • Glassware Preparation:

    • Assemble the Schlenk flask with a stir bar and a condenser if refluxing is required.

    • Heat the glassware under vacuum with a heat gun to remove adsorbed water.[6]

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Inerting the Flask:

    • Connect the Schlenk flask to the Schlenk line.

    • Perform at least three evacuate-refill cycles to ensure an inert atmosphere inside the flask.[7]

  • Addition of Solid:

    • If the this compound was not pre-weighed in a glovebox, it can be added to the flask under a positive flow of inert gas.

    • Briefly remove the stopper or septum and quickly add the solid using a powder funnel.[7]

    • Immediately reseal the flask.

  • Solvent Addition:

    • Add degassed solvent to the Schlenk flask via a cannula or a syringe through the rubber septum.[9]

  • Initiating the Reaction:

    • Begin stirring.

    • If heating is required, lower the flask into a preheated oil bath.[10]

    • Maintain a positive pressure of inert gas throughout the reaction, which can be monitored by an oil bubbler.[11]

Schlenk_Line_Reaction_Setup A Assemble & Flame-Dry Glassware B Evacuate & Refill with Inert Gas (3x) A->B C Add this compound under Positive Inert Gas Flow B->C D Add Degassed Solvent via Syringe/Cannula C->D E Commence Stirring/Heating D->E

Figure 2. Workflow for setting up a reaction using a Schlenk line.
Protocol for Decontamination and Disposal of this compound Waste

Due to the high toxicity of organolead compounds, all waste must be handled and disposed of as hazardous waste.[4]

Materials:

  • Designated hazardous waste containers (for solid and liquid waste)

  • Decontaminating solution (e.g., a solution of an oxidizing agent, check for compatibility)

  • Wipes and absorbent pads

Procedure:

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, wipes) in a clearly labeled, sealed hazardous waste container.[12]

    • Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, clearly labeled, and sealed hazardous waste container.[12]

  • Glassware Decontamination:

    • Rinse all contaminated glassware with a suitable organic solvent to remove the bulk of the organolead compound. This rinse solvent must be collected as hazardous liquid waste.[12]

    • Immerse the rinsed glassware in a decontaminating bath. The choice of decontaminating solution should be made in consultation with your institution's environmental health and safety office.

    • After decontamination, wash the glassware with soap and water.

  • Spill Cleanup:

    • In case of a small spill within a fume hood or glovebox, absorb the material with an inert absorbent pad.

    • Wipe the area with a cloth dampened with a suitable solvent, followed by a wipe with the decontaminating solution.

    • All materials used for spill cleanup must be disposed of as hazardous solid waste.[5]

  • Waste Disposal:

    • All hazardous waste containers must be sealed, properly labeled, and disposed of through your institution's hazardous waste management program. Do not dispose of any organolead waste down the drain.[4]

Decontamination_and_Disposal cluster_waste_collection Waste Collection cluster_decontamination Decontamination cluster_disposal Final Disposal A Segregate Solid & Liquid Waste B Label Hazardous Waste Containers A->B F Arrange for Hazardous Waste Pickup B->F C Rinse Glassware with Solvent (Collect Rinse) D Immerse in Decontamination Bath C->D E Wash with Soap & Water D->E

Figure 3. Logical flow for decontamination and waste disposal.

References

The Potential of Tri(O-tolyl)lead in Materials Science: A Review of a Sparsely Explored Compound

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that Tri(O-tolyl)lead is a compound with extremely limited publicly available research data. Its potential applications in materials science are largely unexplored, and as such, detailed application notes and experimental protocols are not available in existing scientific literature. This document summarizes the general context of organolead compounds in materials science and highlights the current information gap regarding this compound.

Organolead compounds, a class of organometallic compounds containing a carbon-to-lead chemical bond, have historically seen use in applications such as antiknock agents in gasoline, like tetraethyllead.[1][2] However, due to their significant toxicity, the use and research of organolead compounds have been substantially limited.[1][2]

While some organolead compounds have been explored for niche applications in materials science, such as heat stabilizers for polyvinyl chloride (PVC), specific data on this compound remains elusive.[3] A comprehensive search of chemical databases and scientific literature reveals a significant lack of studies on the synthesis, properties, and potential applications of this compound in materials science. The primary available information is its basic molecular data, with a notable absence of experimental findings.

It is crucial to distinguish this compound from the similarly named but chemically distinct compound, Tri(o-tolyl)phosphine. The latter is an organophosphorus compound widely used as a ligand in catalysis for various organic synthesis reactions, including cross-coupling reactions.[4][5][6] Tri(o-tolyl)phosphine has also been noted for its use in the controlled growth of nanocrystals.[4] This dissimilarity in the central atom—lead versus phosphorus—results in vastly different chemical properties and applications.

General Properties and Synthesis of Organolead Compounds

Organolead chemistry is a field that studies the synthesis and properties of these compounds.[1] The carbon-lead (C-Pb) bond is notably weak, which leads to the easy homolytic cleavage of these compounds to form free radicals.[1][2] This characteristic was harnessed in its application as a radical initiator.[1][2]

Generally, organolead compounds can be synthesized through the reaction of a Grignard reagent with a lead chloride.[2] For instance, tetramethyllead is produced by the reaction of methylmagnesium chloride with lead chloride.[2]

Potential Areas of Investigation (Speculative)

Given the general properties of organolead compounds, one could speculate on potential, albeit unlikely, research directions for this compound in materials science, should the significant hurdle of its toxicity be addressed or deemed acceptable for specific, controlled applications. These are purely hypothetical and are not based on existing research:

  • Dopant in Semiconductor Materials: The introduction of heavy elements can sometimes alter the electronic properties of semiconductor materials.

  • Precursor for Lead-Containing Nanomaterials: Organometallic compounds are often used as precursors in the synthesis of nanoparticles.

It is important to reiterate that these are speculative areas and there is no current research to support the use of this compound in these or any other materials science applications.

Experimental Protocols: A Note on the Lack of Data

Due to the absence of published research on the applications of this compound in materials science, no established experimental protocols can be provided. The development of any such protocol would require foundational research into the synthesis, purification, and characterization of the compound, followed by systematic studies of its physical and chemical properties.

Logical Workflow for Investigating a Novel Compound in Materials Science

For researchers considering the investigation of a novel or understudied compound like this compound for materials science applications, a general logical workflow would be necessary.

logical_workflow A Compound Identification and Literature Review B Synthesis and Purification A->B C Structural and Physicochemical Characterization B->C D Toxicity and Safety Assessment C->D E Computational Modeling and Property Prediction C->E F Exploratory Application Testing D->F Proceed only if safety is manageable E->F G Material Formulation and Device Fabrication F->G H Performance Characterization and Optimization G->H I Peer-Reviewed Publication H->I

Caption: A generalized workflow for the investigation of a novel chemical compound for potential applications in materials science.

References

Application Notes and Protocols: Enhancing the Stability of Tri(O-tolyl)lead through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(o-tolyl)lead is an organometallic compound with potential applications in various fields. However, like many organolead compounds, its utility can be limited by its inherent instability. This document provides detailed protocols for the derivatization of this compound to form more stable carboxylate and halide derivatives. These derivatization strategies aim to enhance the compound's shelf-life and robustness for experimental applications by replacing a labile ligand with a more strongly coordinating one. The following sections detail the principles, experimental procedures, and expected outcomes of these derivatization approaches. Due to the limited specific literature on this compound, the following protocols are based on well-established principles of organometallic chemistry and analogous reactions with related organolead compounds.

Introduction to Derivatization for Stability

Organolead compounds, particularly triorganolead derivatives (R₃PbX), can be susceptible to degradation through various pathways, including homolytic cleavage of the lead-carbon bond and disproportionation reactions. The stability of these compounds can often be significantly improved by modifying the 'X' ligand. Derivatization to form species with a more stable Pb-X bond, such as carboxylates or halides, can passivate the lead center, making it less susceptible to decomposition.

The selection of the derivatizing agent allows for the tuning of properties such as solubility and thermal stability. For instance, long-chain carboxylates can enhance solubility in nonpolar organic solvents, while halide derivatives can provide crystalline solids with high melting points.

Derivatization Strategies and Protocols

Two primary strategies for the derivatization of a this compound precursor, such as this compound hydroxide or a related salt, are presented: conversion to a carboxylate and conversion to a halide.

Protocol 1: Synthesis of this compound Carboxylates

This protocol describes the reaction of a this compound precursor with a carboxylic acid to form a stable this compound carboxylate. The choice of carboxylic acid can be varied to modulate the properties of the final product.

Experimental Protocol:

  • Precursor Preparation: It is assumed that a suitable this compound precursor, such as this compound hydroxide [(o-tolyl)₃PbOH], is available. If starting from a halide, it may be converted to the hydroxide by reaction with a mild base.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of the this compound precursor in 50 mL of toluene.

  • Addition of Carboxylic Acid: To the stirring solution, add 1.1 equivalents of the desired carboxylic acid (e.g., acetic acid, benzoic acid, or a long-chain fatty acid).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its identity and purity. Infrared (IR) spectroscopy can be used to confirm the presence of the carboxylate group.

Protocol 2: Synthesis of this compound Halides

This protocol details the synthesis of this compound halides (chloride, bromide, or iodide) from a this compound precursor. Halide derivatives are often highly crystalline and exhibit enhanced thermal stability.

Experimental Protocol:

  • Precursor Preparation: As in Protocol 1, a suitable this compound precursor is required.

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 1.0 equivalent of the this compound precursor in 50 mL of a suitable solvent such as dichloromethane or diethyl ether.

  • Addition of Halogenating Agent:

    • For Chloride: Slowly add 1.1 equivalents of a solution of hydrogen chloride (e.g., 2 M in diethyl ether) to the stirring solution at 0°C.

    • For Bromide/Iodide: Add 1.1 equivalents of the corresponding hydrohalic acid (HBr or HI) or a suitable salt (e.g., NaBr, NaI) in an appropriate solvent.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Wash the reaction mixture with water to remove any excess acid or salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a solvent such as ethanol or a chloroform/hexane mixture.

  • Characterization: Confirm the structure and purity of the this compound halide using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation: Expected Properties of Derivatives

The following table summarizes the expected properties of the derivatized this compound compounds based on general principles of organometallic chemistry. Actual experimental data would be required to confirm these properties.

Derivative TypeCompound NameExpected Physical StateExpected Melting Point (°C)Expected Solubility
Carboxylate This compound acetateCrystalline Solid> 150Soluble in polar organic solvents
This compound benzoateCrystalline Solid> 180Moderately soluble in organic solvents
This compound stearateWaxy Solid80 - 100Soluble in nonpolar organic solvents
Halide This compound chlorideCrystalline Solid> 200Sparingly soluble in organic solvents
This compound bromideCrystalline Solid> 200Sparingly soluble in organic solvents
This compound iodideCrystalline Solid> 190Sparingly soluble in organic solvents

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

Derivatization_Workflow cluster_carboxylates Protocol 1: Carboxylate Synthesis cluster_halides Protocol 2: Halide Synthesis precursor_c This compound Precursor dissolve_c Dissolve in Toluene precursor_c->dissolve_c add_acid Add Carboxylic Acid dissolve_c->add_acid reflux Reflux (4-6h) add_acid->reflux workup_c Workup & Purification reflux->workup_c product_c This compound Carboxylate workup_c->product_c precursor_h This compound Precursor dissolve_h Dissolve in Solvent precursor_h->dissolve_h add_halide Add Halogenating Agent dissolve_h->add_halide stir Stir at RT (2-4h) add_halide->stir workup_h Workup & Purification stir->workup_h product_h This compound Halide workup_h->product_h

Caption: Workflow for the derivatization of a this compound precursor.

Characterization_Flow start Purified Derivative nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ea Elemental Analysis start->ea ir IR Spectroscopy (for Carboxylates) start->ir final Characterized, Stable Derivative nmr->final ms->final ea->final ir->final stability Stability Assessment (e.g., TGA, DSC) final->stability

Caption: Analytical workflow for product characterization and stability assessment.

Conclusion

The derivatization of this compound to its corresponding carboxylate and halide analogues represents a viable strategy for enhancing its chemical stability. The protocols provided herein are based on established organometallic reactions and offer a starting point for the synthesis and stabilization of this compound. Successful derivatization is anticipated to yield more robust materials that are easier to handle, store, and utilize in further research and development applications. It is strongly recommended that all experimental work be conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment, due to the potential toxicity of organolead compounds.

Application Notes and Protocols: Exploring Cross-Coupling Reactions with Triaryllead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the use of triaryl organometallic compounds in cross-coupling reactions. While the specific reagent, Tri(o-tolyl)lead, is not prominently featured in current chemical literature for such applications, this guide offers protocols for analogous triaryllead compounds and discusses the widely used tri(o-tolyl)phosphine ligand to provide a comprehensive overview of related chemistry.

Cross-Coupling Reactions with Aryllead Triacetates: An Analogy

Palladium-Catalyzed Cross-Coupling of Aryllead Triacetates with Organostannanes

A notable application of organolead compounds is in the palladium-catalyzed cross-coupling with organostannanes. This reaction forms a new carbon-carbon bond, typically to create biaryl structures.

A solution of the aryllead triacetate (1.0 eq.), the organostannane (1.1 eq.), and a palladium catalyst such as Pd₂(dba)₃·CHCl₃ (5 mol%) in a suitable solvent mixture like MeOH-MeCN (1:1) is prepared. A base, for instance, sodium methoxide (NaOMe, 5 eq.), is added to the mixture. The reaction is then stirred under an inert atmosphere at room temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified by column chromatography.[1][2]

EntryOrganostannaneProductYield (%)
1Phenyltributylstannane4-Methoxybiphenyl85
2Vinyltributylstannane4-Methoxystyrene82
3(Thiophen-2-yl)tributylstannane2-(4-Methoxyphenyl)thiophene78
4(Furan-2-yl)tributylstannane2-(4-Methoxyphenyl)furan75

Note: This data is representative of the types of transformations possible and is based on analogous reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryllead Triacetate Organostannane Mixing Combine reactants, catalyst, base, and solvent Reactants->Mixing Catalyst Pd₂(dba)₃·CHCl₃ Catalyst->Mixing Base NaOMe Base->Mixing Solvent MeOH-MeCN Solvent->Mixing Stirring Stir at Room Temperature (Inert Atmosphere) Mixing->Stirring Quenching Reaction Quench Stirring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the palladium-catalyzed cross-coupling of aryllead triacetates.

The Role of Tri(o-tolyl)phosphine in Modern Cross-Coupling Reactions

It is crucial to distinguish this compound from its phosphine analog, tri(o-tolyl)phosphine [P(o-tolyl)₃], which is a widely used and commercially available ligand in palladium-catalyzed cross-coupling reactions.[3][4][5] Its steric bulk and electronic properties make it highly effective in promoting key steps of the catalytic cycle, leading to high yields and broad substrate scope.[3]

Suzuki-Miyaura Coupling

Tri(o-tolyl)phosphine is an excellent ligand for the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide.[3][6]

In a flame-dried flask under an inert atmosphere, the aryl halide (1.0 eq.), boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) are dissolved in a suitable solvent (e.g., toluene/water mixture). The palladium catalyst, often a combination of a palladium precursor like Pd₂(dba)₃ and tri(o-tolyl)phosphine, is added. The reaction mixture is heated (e.g., to 80-100 °C) until the starting material is consumed. After cooling, the mixture is subjected to an aqueous workup, and the organic layer is dried and concentrated. The crude product is then purified by chromatography or recrystallization.

EntryAryl BromideCatalyst SystemYield (%)
14-BromoanisolePd(OAc)₂ / P(o-tolyl)₃95
24-BromotoluenePd₂(dba)₃ / P(o-tolyl)₃92
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (for comparison)88
42-BromopyridinePd(OAc)₂ / P(o-tolyl)₃89

Note: This data is illustrative of typical results obtained with tri(o-tolyl)phosphine as a ligand.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OH)₂ Base Pd(II)Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Diorgano RedElim Reductive Elimination Pd(II)Diorgano->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

Tri(o-tolyl)phosphine also finds application in the Heck reaction, which couples an unsaturated halide with an alkene.[3] The ligand's properties help to stabilize the palladium catalyst and facilitate the reaction.

An aryl halide (1.0 eq.), an alkene (1.2 eq.), and a base (e.g., triethylamine, 1.5 eq.) are combined in a polar aprotic solvent such as DMF or acetonitrile. A palladium source (e.g., Pd(OAc)₂) and tri(o-tolyl)phosphine are added. The mixture is heated under an inert atmosphere until the reaction is complete. The workup typically involves filtration to remove the precipitated ammonium salt, followed by extraction and purification of the product.

Conclusion

While the direct application of this compound in cross-coupling reactions is not well-documented in the available literature, analogous transformations using aryllead triacetates demonstrate the potential of organolead compounds in palladium-catalyzed C-C bond formation. Researchers interested in this area may use the provided protocols for aryllead triacetates as a starting point for further investigation.

In contrast, the similarly named tri(o-tolyl)phosphine is a highly versatile and efficient ligand for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The established protocols and proven efficacy of this ligand make it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Tris(2-methylphenyl)plumbane

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the last literature search, specific experimental data for the single-crystal X-ray diffraction of tris(2-methylphenyl)plumbane is not publicly available. The following application notes and protocols are therefore based on established methodologies for analogous triaryl organometallic compounds and general crystallographic procedures. These protocols are intended to serve as a comprehensive guide for a researcher undertaking this or a similar structural determination.

Introduction

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This includes bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding the structure-property relationships of novel compounds. For organometallic compounds like tris(2-methylphenyl)plumbane, SC-XRD can elucidate the coordination geometry around the lead atom and the spatial arrangement of the bulky aryl ligands, which are key to its chemical reactivity and physical properties.

These notes provide a hypothetical, yet chemically sound, protocol for the synthesis of tris(2-methylphenyl)plumbane and a detailed, general procedure for its characterization by single-crystal X-ray diffraction.

Proposed Synthesis of Tris(2-methylphenyl)plumbane

A common and effective method for the formation of carbon-metal bonds in organometallic synthesis is the Grignard reaction. The following protocol outlines a plausible synthesis of tris(2-methylphenyl)plumbane from a suitable lead precursor and a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Lead(II) chloride (PbCl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromotoluene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 2-bromotoluene solution dropwise to the magnesium turnings with vigorous stirring. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the 2-methylphenylmagnesium bromide Grignard reagent.

  • Reaction with Lead(II) Chloride:

    • In a separate Schlenk flask, suspend lead(II) chloride in anhydrous diethyl ether or THF under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the lead(II) chloride suspension via a cannula with constant stirring. A stoichiometric amount (3 equivalents of Grignard reagent to 1 equivalent of PbCl₂) is theoretically required, but a slight excess of the Grignard reagent may be used to ensure complete reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Crystallization:

    • The crude tris(2-methylphenyl)plumbane can be purified by recrystallization. Suitable solvents for crystallization of triaryl organometallic compounds include hexane, toluene, or a mixture of solvents.

    • Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol

This section details a general protocol for the structural analysis of a crystalline compound like tris(2-methylphenyl)plumbane using a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection and Structure Solution

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS).

  • Cryosystem for low-temperature data collection.

  • Microscope with polarizing filters.

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other visible defects.[1][2]

    • Using a cryoloop, carefully mount the selected crystal onto the goniometer head of the diffractometer.[3]

    • The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

    • Based on the unit cell and symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[3]

    • The intensities and positions of the diffracted X-ray spots are recorded by the detector.

  • Data Processing:

    • The raw diffraction data is integrated to determine the intensity of each reflection.

    • The data is corrected for various experimental factors, including Lorentz and polarization effects, and absorption.

    • The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This initial model is then refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Data Presentation

The following table presents a hypothetical set of crystallographic data for tris(2-methylphenyl)plumbane. These values are representative of a typical triaryl organometallic compound and are provided for illustrative purposes.

Parameter Hypothetical Value
Chemical FormulaC₂₁H₂₁Pb
Formula Weight481.59 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.50
b (Å)18.25
c (Å)11.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)2180
Z4
Calculated Density (g/cm³)1.465
Absorption Coefficient (mm⁻¹)5.850
F(000)928
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15000
Independent Reflections4500
R_int0.045
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.050, wR₂ = 0.095
Goodness-of-fit on F²1.05

Visualizations

Diagrams of Experimental Workflows

Synthesis_Workflow Grignard_Prep Grignard Reagent Preparation Reaction Reaction with Lead(II) Chloride Grignard_Prep->Reaction 2-methylphenyl- magnesium bromide Workup Work-up and Purification Reaction->Workup Crude Product Crystallization Crystallization Workup->Crystallization Purified Product Final_Product Single Crystals of Tris(2-methylphenyl)plumbane Crystallization->Final_Product

Caption: Proposed synthetic workflow for tris(2-methylphenyl)plumbane.

SCXRD_Workflow Crystal_Mounting Crystal Selection and Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Mounted Crystal Data_Processing Data Processing Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution Structure Solution and Refinement Data_Processing->Structure_Solution Processed Data Final_Structure Final Crystal Structure Structure_Solution->Final_Structure Refined Model

Caption: General workflow for single-crystal X-ray diffraction analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Tri(o-tolyl)lead Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tri(o-tolyl)lead, particularly focusing on overcoming low yields.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues that may arise during the synthesis of this compound, which is typically prepared via the reaction of a Grignard reagent (o-tolylmagnesium bromide) with a lead(II) salt.

Issue Potential Cause Recommended Solution
Low or No Formation of Grignard Reagent Poor quality or passivated magnesium turnings: A layer of magnesium oxide on the surface can prevent the reaction from initiating.- Use fresh, high-purity magnesium turnings. - Mechanically activate the magnesium by grinding it in a mortar and pestle prior to use. - Chemically activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture and will be quenched by water.- Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Impure o-tolyl bromide: The presence of impurities can inhibit the reaction.- Purify the o-tolyl bromide by distillation before use.
Low Yield of this compound Side reactions: The most common side reaction is the formation of the Wurtz coupling product, bithiophene.- Control the rate of addition of o-tolyl bromide to the magnesium suspension to maintain a gentle reflux. - Ensure efficient stirring to prevent localized high concentrations of the halide.
Incorrect stoichiometry: An improper ratio of Grignard reagent to the lead salt can lead to the formation of undesired byproducts.- Carefully control the stoichiometry. A 3:1 molar ratio of the Grignard reagent to the lead(II) salt is theoretically required. It is often beneficial to use a slight excess of the Grignard reagent.
Decomposition of the Grignard reagent: Grignard reagents can decompose at elevated temperatures.- Maintain the reaction temperature at a gentle reflux. Avoid excessive heating.
Inefficient reaction with the lead salt: The reaction between the Grignard reagent and the lead salt may be incomplete.- Ensure the lead(II) salt is anhydrous and finely powdered to maximize its surface area. - Add the Grignard reagent to a suspension of the lead(II) salt in an anhydrous ether solvent at a controlled rate.
Formation of Insoluble Precipitates Formation of magnesium salts: Magnesium halides are byproducts of the reaction and are insoluble in ether.- This is a normal observation. The product is extracted from the reaction mixture after quenching.
Hydrolysis of unreacted Grignard reagent: If the reaction is quenched with water, magnesium hydroxide will precipitate.- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will dissolve the magnesium salts and make the workup cleaner.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of o-tolylmagnesium bromide is not starting. What should I do?

A1: The initiation of a Grignard reaction can sometimes be sluggish. Here are a few steps you can take:

  • Activation: Add a small crystal of iodine to the flask. The disappearance of the brown color is an indication that the reaction has started. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.

  • Mechanical Agitation: Gently crush a piece of the magnesium in the flask with a dry glass stirring rod to expose a fresh metal surface.

  • Heating: Gently warm the flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

Q2: What is the best solvent for preparing o-tolylmagnesium bromide?

A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation. THF is generally a better solvent due to its higher boiling point and ability to solvate the Grignard reagent more effectively.

Q3: I am observing a significant amount of a white solid in my reaction mixture after adding the lead(II) chloride. Is this normal?

A3: Yes, this is expected. The white solid is likely a mixture of magnesium halides (MgX₂) and potentially some unreacted lead(II) chloride. The this compound product will be in the ether solution.

Q4: How can I minimize the formation of the biphenyl byproduct (from Wurtz coupling)?

A4: To minimize Wurtz coupling, you should:

  • Add the o-tolyl bromide solution to the magnesium turnings slowly and at a rate that maintains a gentle reflux.

  • Ensure vigorous stirring to quickly disperse the halide and prevent localized high concentrations.

  • Use a more dilute solution of the o-tolyl bromide.

Q5: What is the best way to quench the reaction and isolate the this compound?

A5: After the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent. This is generally preferred over water alone as it helps to dissolve the magnesium salts. The this compound can then be extracted from the organic layer.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the general procedure for the synthesis of triaryl lead compounds via a Grignard reaction.

Materials:

  • Magnesium turnings

  • o-Tolyl bromide

  • Lead(II) chloride (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (o-tolylmagnesium bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (3 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of o-tolyl bromide (3 equivalents) in anhydrous diethyl ether or THF.

    • Add a small amount of the o-tolyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated (indicated by bubbling and a color change), add the remaining o-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Lead(II) Chloride:

    • In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous lead(II) chloride (1 equivalent) in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add the prepared o-tolylmagnesium bromide solution from the dropping funnel to the stirred suspension of lead(II) chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Visualizations

Experimental Workflow

experimental_workflow A Preparation of o-tolylmagnesium bromide B Reaction with Lead(II) Chloride A->B Add Grignard to PbCl2 suspension C Reaction Quench B->C Add sat. NH4Cl(aq) D Extraction C->D Separate organic layer E Drying and Solvent Removal D->E Dry with Na2SO4 F Purification E->F Recrystallization G Final Product: This compound F->G

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yields

troubleshooting_low_yield Start Low Yield of this compound Q1 Did the Grignard reaction initiate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the reaction with PbCl2 efficient? A1_Yes->Q2 Action1 Troubleshoot Grignard Initiation: - Activate Mg - Check for moisture - Use fresh reagents A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Significant side product formation? A2_Yes->Q3 Action2 Optimize Reaction with PbCl2: - Use anhydrous PbCl2 - Ensure efficient stirring - Check stoichiometry A2_No->Action2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Minimize Side Reactions: - Control addition rate of halide - Maintain gentle reflux - Use dilute solutions A3_Yes->Action3 End Review purification and workup procedures A3_No->End

Caption: A decision tree to diagnose the cause of low yields.

troubleshooting air and moisture sensitivity of Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected properties of Tri(o-tolyl)lead?

A1: Based on analogous organolead compounds, this compound is expected to be a solid that is highly sensitive to air and moisture.[1][2] Exposure to atmospheric conditions can lead to decomposition, affecting the compound's integrity and the outcome of experiments.[3] It is likely soluble in common organic solvents, but dissolution should always be performed under an inert atmosphere.

Q2: How should this compound be properly stored?

A2: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] The best practice is to store it in a sealed, airtight container, such as a Schlenk flask or in a glovebox.[2][4] Avoid storing it in areas with fluctuating temperatures, as this can cause pressure changes that may compromise the container's seal.[4]

Q3: What are the signs of decomposition for this compound?

A3: Visual signs of decomposition can include a change in color, the formation of a precipitate, or a change in the material's texture. In solution, the appearance of turbidity or unexpected color changes can indicate degradation. For quantitative assessment, techniques like NMR spectroscopy may show the presence of new, unexpected peaks corresponding to decomposition products.

Q4: What are the primary decomposition pathways for organolead compounds exposed to air and moisture?

A4: Organolead compounds, when exposed to air (oxygen) and moisture (water), can undergo oxidation and hydrolysis. The lead-carbon bonds are susceptible to cleavage, which can lead to the formation of lead oxides, hydroxides, and the corresponding aromatic hydrocarbons (in this case, o-xylene). The exact decomposition products can vary based on the specific conditions.

Q5: What safety precautions should be taken when handling this compound?

A5: Due to the high toxicity of organolead compounds, handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All manipulations of the solid or its solutions should be carried out under an inert atmosphere using techniques such as a Schlenk line or a glovebox to prevent exposure and decomposition.[1][2][5]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with air and moisture-sensitive compounds like this compound.

Q1: My reaction is not proceeding as expected, or I am observing low yields. What could be the cause?

A1: Inconsistent results are often due to the degradation of the air-sensitive reagent. Refer to the table below for potential causes and solutions.

ObservationPotential CauseRecommended Solution
Reaction fails to initiate.Complete degradation of this compound.Use a fresh batch of the reagent. Ensure all glassware is rigorously dried and the inert atmosphere is pure.
Low yield of the desired product.Partial degradation of the reagent.Refine handling techniques to minimize exposure to air and moisture. Check the purity of the inert gas.
Formation of unexpected byproducts.Reaction with oxygen or water.Degas solvents thoroughly before use. Use a glovebox for all manipulations if possible.[2]

Q2: The appearance of my this compound has changed upon storage. Is it still usable?

A2: A change in appearance is a strong indicator of decomposition. The following table provides guidance on how to proceed.

ObservationPotential CauseRecommended Action
Color change (e.g., from white to yellow or brown).Oxidation or hydrolysis.It is highly recommended to discard the compound and use a fresh, unopened sample.
Clumping or formation of a solid mass.Absorption of moisture.The compound is likely hydrated and decomposed. Do not use for reactions requiring anhydrous conditions.

Experimental Protocols

Protocol 1: General Handling of this compound using a Schlenk Line

  • Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and then cooled under a stream of dry, inert gas (argon or nitrogen).[6]

  • Inert Atmosphere: Assemble the glassware on a Schlenk line. Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer (Solid): If transferring the solid this compound, do so under a positive flow of inert gas.

  • Reagent Transfer (Solution): To transfer a solution, use a gas-tight syringe that has been purged with inert gas.[6] Alternatively, use a cannula for larger volumes.

  • Reaction Setup: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.[6]

Protocol 2: Storage of this compound

  • Short-Term Storage: For frequent use, store the compound in a Schlenk flask under a positive pressure of inert gas. The flask should be sealed with a greased glass stopper or a septum secured with a cap.

  • Long-Term Storage: For long-term storage, the compound should be sealed in a glass ampoule under vacuum or an inert atmosphere.[7] Alternatively, store it in a dedicated desiccator or glovebox filled with an inert gas.[2][4]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Workup & Storage prep1 Oven-dry all glassware prep2 Assemble on Schlenk line prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 handle1 Transfer this compound under positive inert gas flow prep3->handle1 handle2 Add degassed solvent via syringe or cannula handle1->handle2 handle3 Maintain positive inert gas pressure handle2->handle3 react1 Run reaction under inert atmosphere handle3->react1 react2 Monitor reaction progress react1->react2 workup1 Quench reaction under inert atmosphere react2->workup1 workup2 Isolate product using air-free techniques workup1->workup2 storage Store final product under inert atmosphere workup2->storage

Caption: Experimental workflow for handling this compound.

TroubleshootingTree start Reaction Failure or Low Yield? q1 Is the reagent old or previously opened? start->q1 q2 Was the glassware properly dried? q1->q2 No sol1 Use a fresh, unopened container of the reagent. q1->sol1 Yes q3 Were the solvents properly degassed? q2->q3 Yes sol2 Oven-dry glassware and cool under inert gas. q2->sol2 No q4 Is the inert gas supply pure? q3->q4 Yes sol3 Degas solvents using freeze-pump-thaw or sparging. q3->sol3 No sol4 Check for leaks in the Schlenk line and verify gas purity. q4->sol4 No reassess Re-evaluate experimental setup and procedure. q4->reassess Yes

Caption: Troubleshooting decision tree for air-sensitive reactions.

References

Technical Support Center: Optimizing Reactions with Tri(o-tolyl) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for tri(o-tolyl) compounds. While the primary focus is on the widely used Tri(o-tolyl)phosphine , this guide also addresses the complexities and potential challenges associated with its lesser-known and more hazardous analogue, Tri(o-tolyl)lead .

Section 1: Tri(o-tolyl)phosphine

Tri(o-tolyl)phosphine is a versatile organophosphorus compound widely employed as a ligand in transition metal-catalyzed reactions.[1][2][3] Its bulky steric profile and electron-donating properties are crucial for enhancing catalyst activity and selectivity in various cross-coupling reactions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Tri(o-tolyl)phosphine?

A1: Tri(o-tolyl)phosphine is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] It is also utilized in ruthenium-catalyzed amination of alcohols.[4]

Q2: What are the key physical and chemical properties of Tri(o-tolyl)phosphine?

A2: It is a white crystalline solid, soluble in organic solvents like toluene and acetone, but insoluble in water.[1][4][5] In solution, it can slowly oxidize to tri(o-tolyl)phosphine oxide.[4][6]

Q3: What are the recommended storage conditions for Tri(o-tolyl)phosphine?

A3: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][7] It is sensitive to air and light, so it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][7]

Q4: How can I purify Tri(o-tolyl)phosphine?

A4: Recrystallization from a suitable solvent like ethanol is a common method for purification.

Troubleshooting Guide for Reactions using Tri(o-tolyl)phosphine

Low yields, incomplete reactions, or the formation of side products are common issues encountered. This guide provides a systematic approach to troubleshooting these problems.

G General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Palladium Precursor and Tri(o-tolyl)phosphine in Solvent base Add Base reagents->base reactants Add Aryl Halide and Coupling Partner base->reactants heating Heat Reaction Mixture to Desired Temperature reactants->heating monitoring Monitor Reaction Progress by TLC, GC, or LC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the palladium precursor and phosphine ligand are of high purity. Consider preparing the active catalyst in situ.
Poor quality of reagents or solventsUse freshly distilled and degassed solvents. Ensure reactants are pure and dry.
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.
Inefficient baseThe choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific reaction.
Formation of Byproducts Homocoupling of the starting materialsThis can occur if the reaction is too slow or if oxygen is present. Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
Decomposition of the catalyst or ligandTri(o-tolyl)phosphine can oxidize.[4][6] Handle it under an inert atmosphere. The catalyst may also be sensitive to high temperatures.
Inconsistent Results Variations in reagent qualityUse reagents from the same batch for critical experiments.
Presence of moisture or oxygenGrignard reagents, if used, are highly sensitive to moisture and air.[8][9][10] Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

The following table provides example conditions that can be optimized for a generic Suzuki-Miyaura coupling reaction using Tri(o-tolyl)phosphine.

Parameter Condition A Condition B (Optimized) Condition C
Palladium Precursor Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Pd Loading (mol%) 212
Ligand:Pd Ratio 2:14:1N/A
Base K₂CO₃Cs₂CO₃Na₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature (°C) 8010065
Reaction Time (h) 12624
Yield (%) 659540

Section 2: this compound

This compound is an organolead compound. Organolead compounds are known for their high toxicity and have a more pronounced impact on the central nervous system compared to their inorganic counterparts.[11] Their use in research is limited due to these hazards and the availability of less toxic alternatives.

Frequently Asked Questions (FAQs)

Q1: How is this compound synthesized?

A1: A common synthetic route for organolead compounds involves the reaction of a lead(II) halide, such as lead(II) chloride (PbCl₂), with a Grignard reagent or an organolithium reagent.[12] For this compound, this would involve the reaction of o-tolylmagnesium bromide with PbCl₂.

Q2: What are the challenges in synthesizing this compound?

A2: The synthesis of organolead compounds can be challenging. The reaction of Grignard reagents with PbCl₂ often leads to a mixture of products, including the tetraalkyl/aryl lead compound (R₄Pb) and metallic lead, due to disproportionation reactions.[12] Isolating the desired tri-substituted lead compound can be difficult.

Q3: What are the safety precautions for handling this compound?

A3: Due to their high toxicity, all manipulations of organolead compounds should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Special care must be taken to avoid inhalation, ingestion, and skin contact.

Troubleshooting Guide for Reactions involving Organolead Compounds

The synthesis of organolead compounds via Grignard reagents is prone to several issues.

G Troubleshooting Organolead Synthesis via Grignard Reaction start Low Yield of Desired Organolead Compound check_grignard Verify Quality and Concentration of Grignard Reagent start->check_grignard check_conditions Optimize Reaction Conditions (Temperature, Addition Rate) start->check_conditions check_ratio Adjust Stoichiometric Ratio of Grignard Reagent to PbCl₂ start->check_ratio solution1 Use Freshly Prepared and Titrated Grignard Reagent check_grignard->solution1 solution2 Perform Reaction at Low Temperature with Slow Addition of Grignard check_conditions->solution2 disproportionation Observe for Formation of Metallic Lead (Black Precipitate) check_ratio->disproportionation side_reactions Analyze for Presence of Tetra-substituted (R₄Pb) and Hexa-substituted (R₃Pb-PbR₃) Species disproportionation->side_reactions Yes solution3 Carefully Control Stoichiometry to Minimize Disproportionation side_reactions->solution3

Caption: Troubleshooting logic for organolead synthesis.

Parameter Recommendation Rationale
Grignard Reagent Quality Use freshly prepared and titrated Grignard reagent.The quality of the Grignard reagent is crucial for the success of the reaction. Old or poorly prepared reagents can lead to low yields.[8][9]
Reaction Temperature Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent.Helps to control the reactivity and minimize side reactions, including disproportionation.[12]
Stoichiometry Carefully control the stoichiometry of the Grignard reagent to lead(II) chloride.The stoichiometry can influence the product distribution between R₃PbX, R₄Pb, and metallic lead.[12]
Atmosphere Conduct the reaction under a strict inert atmosphere (argon or nitrogen).Grignard reagents are highly reactive towards oxygen and moisture.[8][10]
Solvent Use anhydrous ether or THF as the solvent.These solvents are essential for the formation and stability of the Grignard reagent.[10]

Disclaimer: The information provided here is for guidance only. All experimental work should be conducted with appropriate safety measures and after consulting relevant safety data sheets (SDS). The toxicity of organolead compounds necessitates extreme caution.

References

Technical Support Center: Synthesis of Tris(2-methylphenyl)plumbane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tris(2-methylphenyl)plumbane. The information provided is intended to help manage potential toxic byproducts and address common experimental challenges.

Disclaimer

The synthesis of organolead compounds, including tris(2-methylphenyl)plumbane, is extremely hazardous and should only be undertaken by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Organolead compounds are highly toxic.[1][2][3] All waste materials must be disposed of as hazardous waste according to institutional and national guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tris(2-methylphenyl)plumbane?

A1: The most probable synthetic route for tris(2-methylphenyl)plumbane is via a Grignard reaction. This involves the reaction of 2-methylphenylmagnesium bromide (the Grignard reagent) with a lead(II) salt, typically lead(II) chloride or lead(II) bromide.

Q2: What are the primary toxic hazards associated with this synthesis?

A2: The primary toxic hazards stem from the organolead product itself and potential organolead byproducts. Organic lead compounds are significantly more toxic than inorganic lead and can be readily absorbed through the skin and respiratory tract.[1][2] Neurotoxicity is a major concern with organolead compounds.[3]

Q3: What are the likely toxic byproducts of this reaction?

A3: While specific byproducts for this exact synthesis are not well-documented in publicly available literature, potential toxic byproducts from Grignard reactions with lead halides include:

  • Unreacted lead(II) halides: These are toxic inorganic lead salts.

  • Aryl lead halides: Partially substituted organolead halides (e.g., (2-methylphenyl)lead chloride).

  • Hexaaryldilead compounds: Formed from the coupling of triarylplumbyl radicals.

  • Biphenyl derivatives: Arising from the coupling of the Grignard reagent, a common side reaction in Grignard synthesis.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, it is crucial to maintain strict control over reaction conditions. This includes:

  • Using freshly prepared or high-quality Grignard reagent.

  • Maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.

  • Controlling the reaction temperature, as side reactions can be temperature-dependent.

  • Ensuring the stoichiometry of the reactants is carefully measured.

Q5: What are the best practices for handling and disposing of tris(2-methylphenyl)plumbane and its byproducts?

A5: All manipulations involving organolead compounds should be conducted in a chemical fume hood.[4] Personal protective equipment, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. All solid and liquid waste containing lead must be collected in sealed, labeled containers and disposed of as hazardous waste.[4] Do not pour any waste down the drain.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of tris(2-methylphenyl)plumbane 1. Inactive magnesium for Grignard reagent formation.2. Wet glassware or solvents.3. Poor quality of the aryl halide (2-bromotoluene or 2-chlorotoluene).4. Inefficient reaction with the lead salt.1. Activate magnesium turnings by crushing them, using a crystal of iodine, or a small amount of 1,2-dibromoethane.[5]2. Flame-dry all glassware and use anhydrous solvents.[5]3. Purify the aryl halide before use.4. Ensure the lead(II) salt is finely powdered and well-suspended in the reaction mixture.
Formation of a large amount of biphenyl byproduct 1. Presence of transition metal impurities.2. High reaction temperature.1. Use high-purity magnesium and lead salts.2. Maintain a lower reaction temperature during the addition of the Grignard reagent to the lead salt.
Product is an intractable oil or difficult to crystallize 1. Presence of impurities, including solvent and byproducts.1. Purify the crude product using column chromatography on silica gel or alumina. Ensure to handle the contaminated silica gel as hazardous waste.2. Attempt recrystallization from a different solvent system.
Reaction turns black or tarry 1. Decomposition of the Grignard reagent or the organolead product.2. Reaction temperature is too high.1. Ensure a steady, controlled addition of the Grignard reagent to the lead salt solution, possibly at a reduced temperature.2. Check for and eliminate any sources of air or moisture.

Experimental Protocols

1. Preparation of 2-methylphenylmagnesium bromide (Grignard Reagent)

  • Materials: Magnesium turnings, 2-bromotoluene, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (optional).

  • Procedure:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask and briefly flame-dry under a stream of inert gas.

    • Allow the flask to cool to room temperature.

    • Add a small crystal of iodine (if used for activation).

    • Add a small volume of anhydrous solvent (diethyl ether or THF) to cover the magnesium.

    • Dissolve 2-bromotoluene in anhydrous solvent in the dropping funnel.

    • Add a small portion of the 2-bromotoluene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

2. Synthesis of tris(2-methylphenyl)plumbane

  • Materials: 2-methylphenylmagnesium bromide solution, lead(II) chloride (PbCl2) or lead(II) bromide (PbBr2), anhydrous diethyl ether or THF.

  • Procedure:

    • In a separate flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and inert gas inlet, suspend finely powdered lead(II) chloride in anhydrous solvent.

    • Cool the lead(II) chloride suspension in an ice bath.

    • Transfer the prepared Grignard reagent to the dropping funnel via a cannula under an inert atmosphere.

    • Add the Grignard reagent dropwise to the stirred suspension of lead(II) chloride. Maintain a low temperature throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or toluene).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Synthesis cluster_plumbane Tris(2-methylphenyl)plumbane Synthesis cluster_workup Workup and Purification mg Mg turnings grignard_reagent 2-Methylphenyl- magnesium bromide mg->grignard_reagent aryl_halide 2-Bromotoluene aryl_halide->grignard_reagent solvent1 Anhydrous Ether/THF solvent1->grignard_reagent crude_product Crude Product grignard_reagent->crude_product Slow Addition pb_salt Lead(II) Chloride pb_salt->crude_product solvent2 Anhydrous Ether/THF solvent2->crude_product quench Quench (aq. NH4Cl) crude_product->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product Tris(2-methylphenyl)plumbane purification->final_product

Caption: Experimental workflow for the synthesis of tris(2-methylphenyl)plumbane.

troubleshooting_logic cluster_grignard_issues Grignard Formation Issues cluster_reaction_issues Plumbane Formation Issues start Low/No Product Yield wet_reagents Wet Glassware/Solvents? start->wet_reagents inactive_mg Inactive Magnesium? start->inactive_mg temp_control Poor Temperature Control? start->temp_control side_reactions Side Reactions (e.g., coupling)? start->side_reactions solution1 Action: Flame-dry glassware, use anhydrous solvents. wet_reagents->solution1 Yes solution2 Action: Activate Mg with I2 or crushing. inactive_mg->solution2 Yes solution3 Action: Maintain low temp during Grignard addition. temp_control->solution3 Yes solution4 Action: Use high-purity reagents, control temperature. side_reactions->solution4 Yes

Caption: Troubleshooting logic for low yield in tris(2-methylphenyl)plumbane synthesis.

References

dealing with steric hindrance in Tri(O-tolyl)lead reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tri(O-tolyl)lead compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound reagents so slow or low-yielding?

A1: The primary reason for slow or low-yielding reactions with this compound compounds is significant steric hindrance. The three ortho-tolyl groups create a crowded environment around the lead atom, making it difficult for incoming reagents (nucleophiles or electrophiles) to access the reactive center. This steric bulk increases the activation energy of the reaction, thus slowing it down.[1][2]

Q2: What are the main consequences of steric hindrance in these reactions?

A2: Steric hindrance can lead to several undesirable outcomes:

  • Reduced Reaction Rates: The bulky groups physically block the approach of reactants.[1]

  • Lower Product Yields: If the steric barrier is too high, the desired reaction may not proceed to completion, or alternative side reactions may become more favorable.

  • Altered Selectivity: Steric effects can influence the regioselectivity and stereoselectivity of a reaction, sometimes leading to the formation of unexpected isomers.[1]

Q3: How can I confirm that steric hindrance is the primary issue in my reaction?

A3: A good way to diagnose steric hindrance is to run a control experiment with a less hindered organolead reagent, such as Triphenyllead chloride, under the same conditions. If the reaction proceeds more efficiently with the less bulky reagent, it strongly suggests that steric hindrance is a key factor with the this compound analogue.

Q4: Are there any common side reactions to be aware of when using this compound reagents?

A4: Due to the weak Carbon-Lead bond, homolytic cleavage to form radicals can be a competing pathway, especially at elevated temperatures.[3] This can lead to the formation of undesired coupling products or radical-initiated side reactions. Additionally, if using a strong base with a this compound halide, elimination reactions may compete with the desired substitution.

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound compounds and provides potential solutions.

Problem StatementPossible CauseSuggested Solution(s)
Low or No Product Formation Severe Steric Hindrance: The o-tolyl groups are preventing the reactants from approaching the lead center.1. Increase Reaction Temperature: Higher temperatures provide more kinetic energy to overcome the activation barrier. Monitor for thermal decomposition of starting materials or products.2. Prolong Reaction Time: Allow the reaction to run for an extended period (e.g., 24-72 hours) to enable the slow-reacting species to form the product.3. Use a More Reactive Counter-ion: If using a this compound halide, consider converting it to a more reactive species like a this compound lithium or a triacetate derivative, which may enhance its reactivity.
Low Reagent Reactivity: The nucleophile or electrophile is not reactive enough to overcome the steric barrier.1. Switch to a Smaller, More Potent Reagent: For example, use a less bulky but more nucleophilic base.[4] 2. Activate the Substrate: In some cases, the other reactant can be activated. For instance, in a coupling reaction, using a more reactive leaving group on the coupling partner can help.
Formation of Multiple Products / Low Selectivity Competing Side Reactions: Steric hindrance may be slowing the desired reaction so much that alternative pathways (e.g., elimination, radical formation) become significant.1. Optimize Reaction Temperature: Lowering the temperature may disfavor high-energy side reactions, while still allowing the desired (albeit slow) reaction to proceed.2. Use a Radical Scavenger: If radical-mediated byproducts are suspected, adding a scavenger like TEMPO (in stoichiometric amounts) can help suppress these pathways.
Reagent Decomposition Thermal Instability: this compound compounds, like many organometallics, can be thermally sensitive, especially at the higher temperatures used to overcome steric hindrance.1. Find the Optimal Temperature Window: Systematically screen temperatures to find a balance between an acceptable reaction rate and minimal decomposition.2. Use Microwave Irradiation: Microwave heating can sometimes promote sterically hindered reactions at lower bulk temperatures and shorter reaction times, potentially reducing decomposition.
Difficulty in Purification Similar Polarity of Products and Byproducts: The desired product and sterically-related byproducts may have very similar chromatographic behavior.1. Recrystallization: If the product is crystalline, this can be a highly effective method for purification.2. Alternative Chromatographic Techniques: Consider preparative HPLC or using a different stationary phase for column chromatography to improve separation.

Experimental Protocols

While specific protocols for this compound are scarce, the following general procedure for a sterically hindered arylation reaction can be adapted.

General Protocol: Synthesis of a Sterically Hindered Biaryl via Arylation with a Triaryl Lead Reagent

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Preparation of the this compound Reagent:

    • Under an inert atmosphere (Argon or Nitrogen), react an ethereal solution of o-tolylmagnesium bromide (3.3 equivalents) with a suspension of lead(II) chloride (1 equivalent) in THF at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • The reaction progress can be monitored by quenching an aliquot with iodine and analyzing the formation of o-iodotoluene by GC-MS.

    • Work-up is typically performed by carefully quenching with aqueous ammonium chloride, followed by extraction with an organic solvent and purification by crystallization or chromatography.

  • Arylation Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1 equivalent) and the this compound reagent (1.2 equivalents) in a suitable dry solvent (e.g., toluene, xylene, or DMF).

    • Add the appropriate catalyst and ligand if a cross-coupling reaction is being performed (e.g., a palladium source). For direct arylation, a Lewis acid or a stoichiometric promoter might be necessary.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with water or a mild acid), and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows for dealing with steric hindrance.

Steric_Hindrance_Logic cluster_problem Problem cluster_cause Primary Cause cluster_factors Contributing Factors cluster_solutions Potential Solutions Problem Low Reaction Yield/ Slow Rate Cause Steric Hindrance Problem->Cause Factor1 Bulky o-tolyl Groups Cause->Factor1 Factor2 Crowded Reaction Center Cause->Factor2 Solution1 Increase Temperature Cause->Solution1 Solution2 Prolong Reaction Time Cause->Solution2 Solution3 Use Smaller/ More Reactive Reagent Cause->Solution3 Solution4 Change Solvent/ Use Additives Cause->Solution4

Figure 1. Logical relationship between the problem of low yield and potential solutions.

Experimental_Workflow start Reaction Setup reagents Add this compound & Other Reactants start->reagents conditions Set Initial Conditions (Temp, Time, Solvent) reagents->conditions monitor Monitor Reaction (TLC, GC-MS, NMR) conditions->monitor complete Reaction Complete? monitor->complete troubleshoot Troubleshoot: Adjust Conditions complete->troubleshoot No workup Workup & Purification complete->workup Yes troubleshoot->conditions end Isolated Product workup->end

Figure 2. General experimental workflow for optimizing sterically hindered reactions.

References

Technical Support Center: Characterization of Unstable Organolead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable organolead compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and characterization of these sensitive molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Decomposition of Organolead Compound Upon Isolation

  • Question: My organolead compound appears to form in solution, but rapidly decomposes into an insoluble black or brown precipitate (likely elemental lead) upon attempted isolation. How can I prevent this?

  • Answer: This is a common issue arising from the inherent instability of the carbon-lead bond, which is susceptible to homolytic cleavage.[1][2] Several factors can accelerate decomposition:

    • Exposure to Air/Moisture: Many organolead compounds are highly sensitive to oxygen and water.

    • Light Exposure: Photolytic cleavage of the C-Pb bond can occur, especially in the presence of UV light.[3]

    • Elevated Temperatures: Thermal decomposition is a significant challenge. For example, tetraethyllead shows initial signs of decomposition at 100°C.[3]

    Troubleshooting Steps:

    • Work under an inert atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques to exclude air and moisture.

    • Protect from light: Wrap reaction flasks and storage vials in aluminum foil or use amber-colored glassware.

    • Maintain low temperatures: Perform reactions and workups at low temperatures (e.g., using ice or dry ice baths). Store the isolated compound at or below -20°C.

    • Use appropriate solvents: Ensure solvents are rigorously dried and degassed before use.

    • Consider in-situ analysis: If the compound is too unstable to isolate, consider characterization of the crude reaction mixture under an inert atmosphere.

Issue 2: Uninterpretable or Broad Signals in ¹H or ¹³C NMR Spectra

  • Question: My NMR spectrum shows broad peaks, a multitude of unexpected signals, or no discernible product peaks at all. What could be the cause and how can I fix it?

  • Answer: Broad or complex NMR spectra of organolead compounds can result from several factors:

    • Paramagnetic Species: The presence of radical intermediates or paramagnetic Pb(III) species, formed through decomposition, can lead to significant peak broadening.[4]

    • Low Concentration/Poor Solubility: If the compound is only sparingly soluble or present in low concentrations, the signal-to-noise ratio will be poor.

    • Sample Decomposition in the NMR Tube: The compound may be decomposing during the NMR experiment itself.

    • Poor Shimming: Inhomogeneity in the magnetic field will lead to broad peaks for any sample.

    Troubleshooting Steps:

    • Ensure a homogenous, particle-free sample: Filter the NMR sample through a syringe filter (e.g., PTFE for organic solvents) directly into the NMR tube.

    • Use fresh, high-quality deuterated solvents: Ensure the solvent is dry and free of acidic impurities which can catalyze decomposition.

    • Acquire spectra at low temperatures: Running the NMR experiment at a lower temperature can slow down decomposition and potentially sharpen signals.

    • Check for decomposition: Acquire a quick initial spectrum and then re-acquire the spectrum after some time (e.g., 1 hour) to check for changes that would indicate sample decomposition.

    • Optimize NMR acquisition parameters: For low concentration samples, increase the number of scans.

    • Consider using a different solvent: Sometimes, changing the solvent can improve solubility and shift overlapping peaks.[5]

Issue 3: Absence of Molecular Ion Peak in Mass Spectrometry

  • Question: I am unable to observe the molecular ion peak for my organolead compound in the mass spectrum. Instead, I see fragments corresponding to the loss of organic groups and peaks for lead isotopes. Why is this happening?

  • Answer: The absence of a molecular ion peak is common for unstable organometallic compounds due to fragmentation in the ion source. The weak C-Pb bond is easily cleaved under typical mass spectrometry conditions.

    Troubleshooting Steps:

    • Use a soft ionization technique: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are less energetic than Electron Ionization (EI) and are more likely to yield the molecular ion. Liquid Injection Field Desorption Ionization (LIFDI) is particularly useful for highly sensitive compounds.[6]

    • Optimize ion source conditions: Lower the source temperature and use the mildest possible ionization conditions.

    • Inert atmosphere sample introduction: For air-sensitive compounds, use a specialized setup that allows for sample introduction without exposure to the atmosphere, such as an inert gas-purged probe or a glovebox connected to the mass spectrometer.[6][7][8][9]

    • Look for characteristic isotope patterns: Even in the absence of a molecular ion, the presence of lead can be confirmed by its characteristic isotopic distribution (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb).

Frequently Asked Questions (FAQs)

  • Q1: Why are organolead compounds so unstable?

    • A1: The primary reason for the instability of many organolead compounds is the weakness of the carbon-lead (C-Pb) bond.[1][2] The bond dissociation energy for the C-Pb bond in tetramethyllead is only 204 kJ/mol, which is significantly lower than that of analogous organotin (297 kJ/mol) or organosilicon compounds.[1] This weak bond is susceptible to homolytic cleavage, forming radicals, especially when exposed to heat, light, or air.[1][3]

  • Q2: What are the common decomposition pathways for organolead compounds?

    • A2: The most common decomposition pathway is the homolytic cleavage of the C-Pb bond to form organic radicals and lead-containing radical species.[1] These intermediates can then undergo further reactions such as disproportionation to yield more stable tetraorganolead compounds and elemental lead.[1] For example, dimethylplumbylene ([Me₂Pb]) can react to form tetramethyllead and elemental lead.[1]

  • Q3: Can I use X-ray crystallography to characterize an unstable organolead compound?

    • A3: Yes, but it can be very challenging. The main difficulty is growing single crystals of sufficient quality before the compound decomposes. This often requires growing the crystals at low temperatures and handling them under an inert atmosphere. Flash-cooling the crystal in the X-ray diffractometer's cold stream is crucial to prevent degradation during data collection.

  • Q4: Are there any methods to stabilize organolead compounds for easier characterization?

    • A4: While their inherent instability is a major challenge, some strategies can enhance their stability for characterization:

      • Sterically bulky ligands: Introducing large, bulky organic groups around the lead center can kinetically stabilize the C-Pb bond by sterically hindering decomposition pathways.

      • Chelating ligands: Using multidentate ligands that coordinate to the lead atom can increase the overall stability of the complex.

      • Low temperatures: As mentioned previously, maintaining low temperatures throughout all experimental procedures is the most effective general strategy.

Quantitative Data

Table 1: Carbon-Metal Bond Dissociation Energies

BondDissociation Energy (kJ/mol)
C-Si318
C-Ge249
C-Sn297[1]
C-Pb 204 [1]

Table 2: Thermal Decomposition Data for Selected Organolead Compounds

CompoundDecomposition Onset TemperatureNotes
Tetraethyllead (TEL)~100 °C[3]Can decompose explosively at higher temperatures.[10]
Tetramethyllead (TML)~265 °CDecomposition is slower than TEL.
HexaphenyldileadDecomposes upon meltingSusceptible to cleavage by nucleophilic and electrophilic reagents.

Experimental Protocols

Protocol 1: General Handling of Air- and Light-Sensitive Organolead Compounds

  • Inert Atmosphere: All manipulations, including weighing, solvent addition, and transfers, must be conducted in a nitrogen or argon-filled glovebox or using standard Schlenk line techniques.

  • Solvent Preparation: Use anhydrous solvents that have been thoroughly deoxygenated by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Exclusion of Light: All reaction and storage vessels should be made of amber glass or wrapped completely in aluminum foil. Avoid exposure to direct sunlight or strong laboratory lighting.

  • Temperature Control: Maintain low temperatures throughout the experiment using appropriate cooling baths (e.g., ice-water, dry ice-acetone). Reactions should be stirred on a cooling plate.

  • Storage: Store all organolead compounds in a freezer at -20°C or below, in a sealed container under an inert atmosphere and protected from light.

Protocol 2: Preparation of an NMR Sample of an Unstable Organolead Compound

  • Glovebox Preparation: Bring the organolead compound, a vial, a pipette, a filter (e.g., a small plug of glass wool in a Pasteur pipette or a PTFE syringe filter), a J. Young NMR tube, and deuterated solvent (previously deoxygenated) into a glovebox.

  • Sample Dissolution: In the vial, dissolve a small amount of the organolead compound (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent.

  • Filtration: Draw the solution into the pipette and filter it directly into the J. Young NMR tube to remove any insoluble impurities or decomposition products.

  • Sealing: Securely close the J. Young valve to ensure an airtight seal.

  • Transport and Measurement: Transport the sealed NMR tube to the spectrometer. Cool the spectrometer probe to a low temperature (e.g., -40 °C or as determined to be appropriate for the compound's stability) before inserting the sample.

  • Data Acquisition: Acquire the NMR spectrum immediately. If possible, run a quick initial spectrum to establish a baseline, followed by longer acquisitions as needed.

Visualizations

decomposition_pathway Unstable Organolead Compound (R4Pb) Unstable Organolead Compound (R4Pb) Homolytic Cleavage Homolytic Cleavage Unstable Organolead Compound (R4Pb)->Homolytic Cleavage Heat, Light, or Air Organic Radical (R.) Organic Radical (R.) Homolytic Cleavage->Organic Radical (R.) Organolead Radical (R3Pb.) Organolead Radical (R3Pb.) Homolytic Cleavage->Organolead Radical (R3Pb.) Disproportionation Disproportionation Organolead Radical (R3Pb.)->Disproportionation Stable Organolead (R4Pb) Stable Organolead (R4Pb) Disproportionation->Stable Organolead (R4Pb) Elemental Lead (Pb) Elemental Lead (Pb) Disproportionation->Elemental Lead (Pb)

Caption: Decomposition pathway of an unstable organolead compound.

experimental_workflow cluster_synthesis Synthesis & Isolation Synthesis Synthesis Workup Workup Crude Product Crude Product Synthesis->Crude Product Isolation Isolation Purified Product Purified Product Workup->Purified Product NMR NMR Isolation->NMR MS MS Isolation->MS Xray X-ray Isolation->Xray Crude Product->Workup Purified Product->Isolation

Caption: Workflow for characterizing an unstable organolead compound.

References

minimizing exposure risks when working with Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Safety Disclaimer

This document is intended for informational purposes only and does not constitute professional safety advice. The handling of any chemical, including Tri(o-tolyl)lead, should only be conducted by trained professionals in a controlled laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department, review the Safety Data Sheet (SDS) for the specific chemical, and adhere to all established safety protocols and regulations. The information provided below is a general guide and may not be sufficient for your specific circumstances.

Technical Support Center: this compound Handling

This guide provides troubleshooting and frequently asked questions regarding the safe handling and minimization of exposure risks when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an organolead compound and should be treated as highly toxic. The primary hazards include:

  • Neurotoxicity: Organolead compounds are potent neurotoxins that can be absorbed through the skin, inhalation, or ingestion.

  • Acute Toxicity: Short-term exposure can lead to symptoms such as headache, nausea, and irritability.

  • Chronic Toxicity: Long-term or repeated exposure can result in severe and permanent neurological damage, kidney damage, and reproductive harm.

Q2: What are the appropriate engineering controls for handling this compound?

A2: All work with this compound must be conducted within a certified chemical fume hood with a face velocity that meets your institution's standards (typically 80-120 feet per minute). The fume hood sash should be kept as low as possible during manipulations. For sensitive experiments, a glovebox may be necessary to provide an inert atmosphere and an additional layer of containment.

Q3: What Personal Protective Equipment (PPE) is required?

A3: A comprehensive PPE ensemble is mandatory. Refer to the table below for specific recommendations.

Troubleshooting Guide

Problem 1: I suspect a small spill of this compound solution inside the fume hood.

Solution:

  • Do not panic. Keep the fume hood sash down.

  • Alert colleagues working in the immediate area.

  • Wear appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the spill: Use a spill kit containing an absorbent material suitable for organic compounds. Cover the spill with the absorbent.

  • Clean the area: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the incident to your supervisor and EHS department.

Problem 2: My gloves became contaminated during a transfer.

Solution:

  • Immediately stop what you are doing.

  • Carefully remove the outer pair of gloves without touching your skin with the contaminated surface.

  • Dispose of the contaminated gloves in the designated hazardous waste container.

  • Inspect the inner pair of gloves for any signs of contamination or tearing. If compromised, remove them and wash your hands thoroughly before donning new gloves.

  • Resume work only after ensuring you have clean, intact gloves.

Data Presentation

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves. Change outer gloves frequently and immediately upon contamination.Provides a barrier against dermal absorption. Double-gloving offers extra protection.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles.Protects against splashes and vapors. A face shield provides broader facial protection.
Body Protection A flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory A properly fitted respirator with an organic vapor cartridge may be required depending on the procedure and institutional guidelines.Provides protection against inhalation of volatile compounds or aerosols.
Experimental Protocols

Protocol 1: Safe Weighing of this compound

  • Preparation:

    • Ensure the analytical balance is located inside a certified chemical fume hood.

    • Don all required PPE (double nitrile gloves, lab coat, safety goggles, face shield).

    • Place a tared weigh boat on the balance.

  • Weighing:

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid creating dust or aerosols.

    • Record the weight.

  • Post-Weighing:

    • Securely close the primary container of this compound.

    • Carefully transfer the weigh boat to your reaction vessel within the fume hood.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of all waste in the designated hazardous waste container.

Protocol 2: Emergency Response for Skin Exposure

  • Immediate Action:

    • Remove any contaminated clothing.

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.

    • Use a safety shower if the exposure is extensive.

  • Medical Attention:

    • Seek immediate medical attention.

    • Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

  • Reporting:

    • Report the incident to your supervisor and EHS department as soon as possible.

Mandatory Visualization

Exposure_Minimization_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS and Protocols B Verify Fume Hood Certification A->B C Don Appropriate PPE B->C D Conduct all work in Fume Hood C->D E Handle with extreme care D->E F Monitor for spills or contamination E->F G Decontaminate work area F->G H Dispose of waste properly G->H I Remove PPE correctly H->I J End of Procedure I->J Wash hands thoroughly

Caption: Workflow for Minimizing Exposure to this compound.

Spill_Response_Logic A Spill Detected B Is the spill contained in the fume hood? A->B C Follow internal spill protocol B->C Yes D Evacuate immediate area B->D No E Alert EHS and supervisor C->E D->E

Caption: Decision logic for responding to a this compound spill.

Technical Support Center: Decontamination of Tri(O-tolyl)lead Spills

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the safe decontamination of Tri(O-tolyl)lead spills. Researchers, scientists, and drug development professionals should use this information as a reference, always prioritizing site-specific safety protocols and the material's Safety Data Sheet (SDS). Organolead compounds are known for their high toxicity, and all procedures should be conducted with extreme caution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with a this compound spill?

A1: this compound is an organolead compound and should be handled as a highly toxic substance. The primary hazards include:

  • High Toxicity: Organolead compounds can be significantly more toxic than inorganic lead compounds.[1]

  • Absorption: Can be absorbed through the skin, inhalation, and ingestion.

  • Neurological Damage: Lead compounds are potent neurotoxins.

  • Environmental Hazard: Spills can contaminate surfaces and the environment if not properly contained and cleaned.

Q2: What is the first thing I should do in the event of a this compound spill?

A2: Your immediate priority is to ensure the safety of all personnel.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Alert: Notify your facility's Environmental Health and Safety (EHS) department and any designated emergency response team.[3]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated, preferably within a fume hood, to minimize inhalation exposure.[4]

  • Isolate: Secure the area to prevent unauthorized entry.[3]

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

A3: A comprehensive PPE setup is crucial for protection against the hazards of organolead compounds. The required PPE includes, but is not limited to, the items listed in the table below.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[5][6]Provides a robust barrier against skin contact.
Eye Protection Chemical splash goggles and a face shield.[6][7]Protects against splashes and airborne particles.
Respiratory Protection A full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates, or a self-contained breathing apparatus (SCBA) for large spills.[7][8]Prevents inhalation of toxic dust or vapors.
Protective Clothing A disposable, chemical-resistant suit or gown with full body coverage.[8]Prevents contamination of personal clothing and skin.
Footwear Chemical-resistant, disposable boot covers over closed-toe shoes.[7][8]Protects feet from the spill.

Q4: How do I properly dispose of the waste generated from the cleanup?

A4: All materials used in the cleanup are considered hazardous waste.

  • Collect: All contaminated materials, including absorbents, PPE, and cleaning cloths, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Label: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Dispose: Contact your institution's hazardous waste management group for proper disposal procedures. Do not mix with regular trash.[9][10][11]

Troubleshooting Guide

IssueProbable CauseSolution
Visible residue remains after cleaning. Inadequate cleaning or use of an inappropriate solvent.Repeat the decontamination procedure, ensuring the surface is thoroughly wetted with the cleaning solution and wiped clean. Consider using a stronger solvent if compatible with the surface.
A strong odor persists after the spill is cleaned. Residual contamination or inadequate ventilation.Re-evaluate the cleaning process and ensure all contaminated materials have been removed. Increase ventilation to the area. If the odor continues, contact your EHS department.
Skin contact with this compound occurs. Improper PPE or accidental exposure.Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[12][13] Remove all contaminated clothing.
Eye contact with this compound occurs. Improper eye protection.Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

Experimental Protocols

Decontamination of a Small this compound Spill (Solid or Liquid)

This protocol is intended for a small spill (less than 100 mL or 100 g) that is contained within a laboratory fume hood.

Materials:

  • Spill kit with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[4][14]

  • Decontamination solution: A mild detergent solution.

  • Waste container: A sealable, labeled hazardous waste container.

  • Full set of appropriate PPE (see table above).

  • Plastic scoop and scraper.

Procedure:

  • Don PPE: Before approaching the spill, put on all required personal protective equipment.

  • Contain the Spill:

    • For liquid spills, surround the spill with absorbent material to prevent it from spreading.[15]

    • For solid spills, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Absorb the Spill:

    • For liquid spills, apply absorbent material over the entire spill and allow it to fully absorb the liquid.

    • For solid spills, gently scoop the material into the hazardous waste container.

  • Clean the Area:

    • Once the bulk of the spill is removed, clean the contaminated area with a cloth soaked in the decontamination solution. Wipe from the outer edge of the spill towards the center.

    • Wipe the area with a clean, damp cloth to rinse.

    • Finally, wipe the area with a dry cloth.

  • Dispose of Waste: Place all contaminated materials, including absorbent, cloths, and disposable PPE, into the hazardous waste container.[9]

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination and place it in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert EHS & Emergency Response spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Hazardous Waste cleanup->dispose debrief Debrief and Document Incident dispose->debrief

Caption: Emergency workflow for a this compound spill.

Decontamination_Logic cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup ppe Wear Full PPE containment Isolate Spill Area ppe->containment absorb Absorb/Collect Spill containment->absorb decontaminate Decontaminate Surface absorb->decontaminate waste Package Waste decontaminate->waste disposal Dispose via EHS waste->disposal

Caption: Logical steps for decontamination.

References

Technical Support Center: Enhancing the Thermal Stability of Triaryl Lead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the thermal stability of triaryl lead compounds. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the thermal stability of triaryl lead compounds.

Problem Possible Causes Suggested Solutions
Compound decomposes at a lower temperature than expected. 1. Presence of impurities that catalyze decomposition. 2. The electronic or steric properties of the aryl substituents are not optimal for stability. 3. The experimental atmosphere is not inert.1. Purify the compound meticulously using techniques like recrystallization or chromatography. 2. Synthesize derivatives with different substituents. Consider bulky groups in the ortho position to introduce steric hindrance, or electron-withdrawing groups to modify electronic stability. 3. Conduct thermal analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Inconsistent results from Thermogravimetric Analysis (TGA). 1. Inconsistent sample packing in the TGA pan. 2. Variation in the heating rate between experiments. 3. The sample is sensitive to moisture or oxygen, and the initial weight is affected.1. Ensure consistent and uniform packing of the sample in the crucible for each run. 2. Use the same heating rate for all comparative experiments. 3. Handle and load the sample in a controlled environment, such as a glovebox, to prevent exposure to air and moisture.
Difficulty in synthesizing sterically hindered triaryl lead compounds. 1. Steric hindrance is preventing the reaction from proceeding. 2. The reaction conditions (temperature, solvent, catalyst) are not optimized.1. Use a more reactive organometallic precursor or a more forcing reaction condition. 2. Systematically screen different solvents, temperatures, and catalysts to find the optimal conditions for the sterically demanding coupling reaction.
Unclear interpretation of TGA/DSC data. 1. Overlapping thermal events (e.g., melting and decomposition). 2. Complex decomposition pathways.1. Use a slower heating rate to better resolve thermal events. 2. Couple the TGA with a mass spectrometer (TGA-MS) to identify the gaseous products evolved during decomposition, which can help elucidate the decomposition mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of triaryl lead compounds?

A1: The thermal stability of triaryl lead compounds is primarily influenced by two key factors:

  • Steric Effects: The presence of bulky substituents on the aryl rings can physically shield the lead-carbon bonds from thermal degradation pathways. This is known as steric hindrance. Studies on substituted phenols have demonstrated that ortho-substitution with bulky groups can significantly enhance thermal stability by preventing isomerization and decomposition.[1]

  • Electronic Effects: The electronic properties of the substituents on the aryl rings can alter the electron density around the lead-carbon bonds, thereby influencing their strength and stability. Electron-withdrawing groups can stabilize the aromatic ring by delocalizing charge.[1]

Q2: How can I systematically investigate the effect of substituents on thermal stability?

A2: A systematic approach involves synthesizing a series of triaryl lead compounds with varying substituents on the aryl rings. This can include:

  • Varying the position of the substituent (ortho, meta, para) to probe steric and electronic effects.

  • Introducing substituents with different electronic properties (electron-donating vs. electron-withdrawing).

  • Increasing the steric bulk of the substituents.

Each synthesized compound should then be subjected to thermal analysis, such as Thermogravimetric Analysis (TGA), to determine its decomposition temperature.

Q3: What is the general experimental procedure for determining the thermal stability of a compound?

A3: Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability.[2] The general procedure involves heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its mass. The temperature at which a significant mass loss occurs is considered the onset of decomposition.

Q4: Are there any general strategies to enhance the thermal stability of organometallic compounds?

A4: Yes, besides the substituent effects, other strategies can be employed:

  • Incorporation into a polymer matrix: Encapsulating the triaryl lead compound within a thermally stable polymer can enhance its overall thermal resistance.

  • Formation of coordination complexes: Complexing the triaryl lead compound with other ligands or metal centers can sometimes lead to a more stable structure.

Quantitative Data on Thermal Stability

The following table summarizes hypothetical TGA data for a series of substituted triphenyllead compounds to illustrate the expected trends based on steric and electronic effects. The decomposition onset temperature (Tonset) is the primary metric for thermal stability.

CompoundSubstituent (Position)Tonset (°C)Notes
Triphenyllead-H250Baseline compound for comparison.
Tris(4-methylphenyl)lead-CH3 (para)245Electron-donating group slightly decreases stability.
Tris(4-chlorophenyl)lead-Cl (para)260Electron-withdrawing group slightly increases stability.
Tris(2-methylphenyl)lead-CH3 (ortho)275Steric hindrance from the ortho-methyl group significantly increases stability.
Tris(2,4,6-trimethylphenyl)lead-CH3 (ortho, para)300Increased steric bulk from multiple substituents provides the highest thermal stability.

Note: The data in this table are illustrative and intended to demonstrate the expected trends. Actual experimental values may vary.

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of a triaryl lead compound.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

  • Sample Preparation:

    • Ensure the sample is pure and dry.

    • Weigh approximately 5-10 mg of the sample into a TGA crucible (typically alumina).[3]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.[3]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition point (e.g., 600 °C).[2]

  • Data Acquisition:

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. This can be calculated using the software accompanying the TGA instrument, often by finding the intersection of the baseline tangent with the tangent of the steepest mass loss.

Visualizations

Workflow for Enhancing Thermal Stability

The following diagram illustrates the logical workflow for a research project aimed at increasing the thermal stability of triaryl lead compounds.

G A Hypothesis Formulation (Steric/Electronic Effects) B Synthesis of Substituted Triaryl Lead Compounds A->B C Purification and Characterization B->C D Thermogravimetric Analysis (TGA) C->D E Data Analysis (Determine Tonset) D->E F Structure-Stability Relationship Analysis E->F F->A Iterate Design G Optimized Compound with Enhanced Thermal Stability F->G

Caption: A logical workflow for the design, synthesis, and analysis of thermally stable triaryl lead compounds.

Signaling Pathway of Thermal Decomposition

This diagram illustrates a simplified conceptual pathway of how molecular properties influence thermal stability.

G cluster_0 Molecular Properties cluster_1 Bond Properties cluster_2 Outcome A Steric Hindrance (Bulky Substituents) D Shielding of Pb-C Bond A->D B Electronic Effects (Electron-Withdrawing Groups) C Increased Pb-C Bond Strength B->C E Increased Thermal Stability C->E D->E

References

refining purification methods for high-purity Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: High-Purity Tri(o-tolyl)phosphine

Important Safety Notice: The procedures outlined below are intended for trained research professionals in a controlled laboratory setting. Tri(o-tolyl)phosphine and its potential byproducts may be hazardous. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations, especially those involving solvents, should be performed inside a certified fume hood.

A Note on Compound Identity: The query for "Tri(O-tolyl)lead" did not yield specific results in chemical literature. However, Tri(o-tolyl)phosphine is a common and well-documented organophosphorus compound used in synthesis. This guide has been developed assuming the target compound is Tri(o-tolyl)phosphine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Tri(o-tolyl)phosphine?

Common impurities typically include:

  • Tri(o-tolyl)phosphine oxide: The most common impurity, formed by the oxidation of the phosphine in the presence of air.

  • Unreacted Starting Materials: Depending on the synthetic route, this may include 2-bromotoluene or other precursors.[1]

  • Grignard Reagent Byproducts: If a Grignard synthesis is used, magnesium salts and coupling byproducts may be present.[1]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., toluene, THF, ether) may be trapped in the crude solid.

Q2: What is the primary recommended method for purifying Tri(o-tolyl)phosphine?

For a crystalline solid like Tri(o-tolyl)phosphine, recrystallization is the most effective and common primary purification method.[2][3] It is efficient at removing small amounts of impurities, especially the corresponding phosphine oxide, provided a suitable solvent is chosen.

Q3: When should I consider using column chromatography?

Column chromatography is recommended under the following circumstances:

  • If recrystallization fails to remove impurities, particularly those with very similar solubility profiles to the product.

  • When the crude material contains a complex mixture of byproducts.[4]

  • If a very high purity level (>99%) is required and baseline separation of impurities can be achieved, as visualized by Thin-Layer Chromatography (TLC).[5]

Q4: How can I prevent the oxidation of Tri(o-tolyl)phosphine during purification?

Tri(o-tolyl)phosphine can slowly oxidize to the phosphine oxide in the presence of air.[6] To minimize this:

  • Use de-gassed solvents for all purification steps.

  • Perform recrystallization or chromatography under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

  • Store the purified product in a sealed container under an inert atmosphere and away from light.

Troubleshooting Guide

Problem: After recrystallization, my product "oiled out" instead of forming crystals.

  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. Tri(o-tolyl)phosphine has a melting point of approximately 123-127°C.[7][8] If the solvent boils at a higher temperature, the compound will melt in the hot solvent and may not crystallize upon cooling.

  • Solution 1: Choose a solvent or solvent system with a lower boiling point.

  • Potential Cause 2: The solution cooled too rapidly, causing the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.[3]

  • Solution 2: Ensure the hot, saturated solution is allowed to cool slowly and undisturbed. Insulating the flask can promote gradual cooling.

Problem: The yield after recrystallization is very low.

  • Potential Cause 1: Too much solvent was used, and the compound remained dissolved even after cooling.[9]

  • Solution 1: Before filtering, try cooling the flask in an ice bath to further decrease the compound's solubility. If crystals still do not form, carefully evaporate some of the solvent and attempt the cooling process again.

  • Potential Cause 2: The chosen solvent is too effective, meaning the compound has significant solubility even at low temperatures.

  • Solution 2: Select a different solvent or a binary solvent system. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[2]

Problem: The melting point of the purified product is still broad or lower than the literature value.

  • Potential Cause: The sample is still impure. A broad melting point range is a classic indicator of impurities.

  • Solution: Perform a second recrystallization or consider purification by column chromatography to remove persistent impurities.[10] Analyze the product by TLC or HPLC to assess the number of components.

Data Presentation

Table 1: Physical and Chemical Properties of Tri(o-tolyl)phosphine

PropertyValueReference
CAS Number6163-58-2[7]
Molecular FormulaC₂₁H₂₁P[7]
Molecular Weight304.37 g/mol [7]
AppearanceWhite crystalline solid[6]
Melting Point123-127 °C[7][8]
Assay (Typical)≥97%[7]
SolubilitySoluble in organic solvents, insoluble in water[6]

Table 2: General Solvent Selection Guide for Recrystallization

Solvent ClassSuitability for Tri(o-tolyl)phosphineExamples
Non-polar Aliphatic Good "anti-solvent". Compound is likely poorly soluble at all temperatures. Use as part of a binary solvent system.Hexane, Heptane
Non-polar Aromatic Likely a good solvent, may have high solubility even when cold. Use with caution or as the "good" solvent in a binary system.Toluene
Ethers Moderate solubility. May work as a single solvent or as part of a binary system.Diethyl ether, THF
Halogenated Good solubility. Often difficult to remove completely.Dichloromethane
Polar Protic Poor solubility. Can be an excellent choice for recrystallization as a single solvent.Ethanol, Methanol
Polar Aprotic Good solubility. May be too effective.Acetone, Ethyl Acetate

Experimental Protocols

Protocol 1: Recrystallization of Tri(o-tolyl)phosphine
  • Solvent Selection: Choose a suitable solvent or binary solvent system (e.g., Ethanol or a Hexane/Ethyl Acetate mixture) by testing small amounts. The ideal solvent will fully dissolve the crude product when hot but show low solubility when cold.[11]

  • Dissolution: Place the crude Tri(o-tolyl)phosphine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely. Do not add a large excess of solvent.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent. The final product should be a pure, white crystalline solid.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, analyze the crude mixture using TLC to determine an appropriate solvent system (eluent).[5] The ideal eluent will move the Tri(o-tolyl)phosphine spot to an Rf value of ~0.3 while separating it from impurities. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Preparation: Prepare a column by packing a glass tube with silica gel as the stationary phase.[12] This can be done using a "dry pack" or "wet pack" method. Ensure the top of the silica bed is flat and protected with a thin layer of sand.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the column. Alternatively, dissolve the sample in a minimum amount of eluent and load it directly onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the silica gel.[5] The components will separate based on their polarity and interaction with the stationary phase.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks as it exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Tri(o-tolyl)phosphine.

Visualizations

Purification_Workflow cluster_start Initial State cluster_main_purification Primary Purification cluster_analysis Purity Assessment cluster_secondary_purification Secondary Purification (If Needed) cluster_end Final Product Crude Crude Tri(o-tolyl)phosphine Recrystallize Recrystallization Crude->Recrystallize PurityCheck Purity Check (TLC, MP, NMR) Recrystallize->PurityCheck ColumnChrom Column Chromatography PurityCheck->ColumnChrom Purity Not OK   PureProduct High-Purity Product PurityCheck->PureProduct  Purity OK ColumnChrom->PurityCheck

Caption: General workflow for the purification of Tri(o-tolyl)phosphine.

Troubleshooting_Tree Start Recrystallization Attempt Result What was the result? Start->Result OiledOut Product 'Oiled Out' Result->OiledOut No Crystals LowYield Low Yield Result->LowYield Few Crystals CrystalsFormed Crystals Formed Result->CrystalsFormed Good Crystals CauseOil Cause: Cooling too fast? Solvent BP > Compound MP? OiledOut->CauseOil CauseYield Cause: Too much solvent? LowYield->CauseYield CheckPurity Check Purity (MP, TLC) CrystalsFormed->CheckPurity SolutionOil Action: Cool slowly. Choose lower boiling solvent. CauseOil->SolutionOil SolutionYield Action: Cool in ice bath. Evaporate some solvent. CauseYield->SolutionYield PurityResult Is it pure? CheckPurity->PurityResult Pure Finished PurityResult->Pure Yes Impure Action: Re-crystallize or perform column chromatography. PurityResult->Impure No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

addressing inconsistent results in experiments with Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tri(o-tolyl)phosphine

Disclaimer: The information provided is based on available data for Tri(o-tolyl)phosphine, as "Tri(O-tolyl)lead" did not yield specific experimental results. Organolead compounds are known for their high toxicity and should be handled with extreme caution.[1][2][3] The following guidance is for informational purposes for trained laboratory personnel.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Tri(o-tolyl)phosphine.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using Tri(o-tolyl)phosphine as a ligand. What are the potential causes?

A1: Several factors can contribute to low reaction yields. A primary reason is the degradation of the Tri(o-tolyl)phosphine ligand. This can be due to:

  • Oxidation: Tri(o-tolyl)phosphine can slowly oxidize to Tri(o-tolyl)phosphine oxide in the presence of air.[4] This oxide form is generally not catalytically active in the desired reaction.

  • Impurity of Reagents: The purity of the Tri(o-tolyl)phosphine itself, as well as other reagents and solvents, is crucial. Impurities can poison the catalyst or lead to side reactions.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and reagent stoichiometry need to be carefully optimized.

Q2: I am observing inconsistent results between different batches of Tri(o-tolyl)phosphine. Why might this be happening?

A2: Batch-to-batch inconsistency can often be traced back to variations in the quality and purity of the ligand. It is advisable to characterize each new batch (e.g., by NMR or melting point) to ensure it meets the required specifications before use. Proper storage under an inert atmosphere is critical to prevent degradation over time.[5][6]

Q3: What are the best practices for handling and storing Tri(o-tolyl)phosphine to ensure its stability?

A3: To maintain the quality of Tri(o-tolyl)phosphine, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from direct sunlight.[5][6][7] Avoid repeated exposure to air. For transfers, use of a glovebox or Schlenk line techniques is recommended.

Q4: Can I use Tri(o-tolyl)phosphine that has been stored for a long time?

A4: While stable under proper storage conditions, it is good practice to re-analyze older batches of Tri(o-tolyl)phosphine for purity before use, especially if inconsistent results are being observed. A simple melting point determination or a proton NMR spectrum can often indicate if significant degradation has occurred.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive catalyst due to ligand oxidation.Ensure Tri(o-tolyl)phosphine is fresh or has been properly stored. Consider purifying the ligand if oxidation is suspected. Use an inert atmosphere for the reaction setup.
Impure reagents or solvents.Use high-purity, anhydrous solvents and reagents. Purify reagents if necessary.
Incorrect reaction temperature or time.Optimize reaction conditions. Monitor the reaction progress using techniques like TLC or GC/LC-MS.
Formation of unexpected byproducts Side reactions due to impurities.Characterize all starting materials to ensure their purity.
Reaction sensitivity to air or moisture.Employ rigorous air- and moisture-free techniques (e.g., Schlenk line or glovebox).
Difficulty in reproducing results Variation in reagent quality.Standardize the source and quality of all reagents, including the Tri(o-tolyl)phosphine.
Subtle changes in experimental setup.Maintain a detailed and consistent experimental protocol. Note any deviations, however minor.
Ineffective mixing in heterogeneous reactions.Ensure vigorous and consistent stirring throughout the reaction.

Experimental Protocols

Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using Tri(o-tolyl)phosphine as a ligand. This is a common application where such ligands are employed.[8]

Materials:

  • Aryl halide

  • Aryl boronic acid

  • Palladium source (e.g., Pd(OAc)2)

  • Tri(o-tolyl)phosphine

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the palladium source and Tri(o-tolyl)phosphine.

  • Add the anhydrous solvent and stir for a few minutes to allow for ligand-metal complex formation.

  • Add the aryl halide, aryl boronic acid, and the base.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of Tri(o-tolyl)phosphine

PropertyValueReference
Molecular Formula C21H21P[4]
Molar Mass 304.373 g·mol−1[4]
Appearance White solid[4]
Melting Point 123-125 °C[9]
Solubility Soluble in organic solvents, insoluble in water.[4][8]
Cone Angle 194°[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents mix Mix Reagents & Solvent reagents->mix glassware Dry Glassware glassware->mix inert Establish Inert Atmosphere inert->mix heat Heat & Stir mix->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for a catalyzed reaction.

troubleshooting_flowchart start Inconsistent Results? check_reagents Check Reagent Purity & Storage start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (T, t, atm) conditions_ok Conditions OK? check_conditions->conditions_ok check_procedure Review Experimental Procedure procedure_ok Procedure Consistent? check_procedure->procedure_ok reagents_ok->check_conditions Yes purify_reagents Purify/Re-source Reagents reagents_ok->purify_reagents No conditions_ok->check_procedure Yes optimize_conditions Re-optimize Conditions conditions_ok->optimize_conditions No standardize_procedure Standardize Protocol procedure_ok->standardize_procedure No end Consistent Results procedure_ok->end Yes purify_reagents->start optimize_conditions->start standardize_procedure->start

Caption: Troubleshooting logic for inconsistent experimental results.

References

selecting appropriate solvents for Tri(O-tolyl)lead reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tri(O-tolyl)lead. Due to the limited specific literature on this compound, this guide draws upon general principles of organolead and organometallic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound?

This compound is an organometallic compound with the chemical formula (CH₃C₆H₄)₃Pb. Like other organolead compounds, it is expected to be a solid at room temperature and sensitive to air and moisture. The carbon-lead bond is relatively weak, making it reactive and useful in certain organic transformations. However, it is also toxic, and all handling should be performed with appropriate safety precautions.

Q2: I am planning a reaction with this compound. Which solvents are a good starting point?

For reactions involving organolead compounds, non-polar, aprotic solvents are generally preferred. Aromatic hydrocarbons such as toluene and xylene are often suitable choices. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can also be used, particularly if Grignard-type reactions are involved in the synthesis or subsequent steps. Chlorinated solvents like dichloromethane and chloroform may also be considered, but their reactivity with organometallic compounds under certain conditions should be taken into account.

Q3: Are there any solvents I should avoid when working with this compound?

Protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines should be strictly avoided. The C-Pb bond is susceptible to cleavage by acidic protons, which will decompose the reagent. Highly polar, coordinating solvents may also interfere with certain reactions by forming stable complexes with the lead center.

Q4: My this compound reaction is not proceeding as expected. What are some common reasons for failure?

Several factors can contribute to the failure of an organometallic reaction. Common issues include:

  • Reagent Purity: The purity of the this compound and other reactants is crucial. Impurities can inhibit the reaction or lead to side products.

  • Solvent Quality: The solvent must be anhydrous and free of dissolved oxygen. Traces of water or air can rapidly decompose the organolead reagent.

  • Reaction Temperature: Organometallic reactions can be highly sensitive to temperature. Ensure the reaction is maintained at the appropriate temperature.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Q5: What are the primary safety concerns when working with this compound?

Organolead compounds are highly toxic.[1] Key safety precautions include:

  • Handling all solid and solution forms in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Avoiding inhalation of dust or vapors.

  • Preventing skin contact.

  • Properly quenching and disposing of all waste containing lead compounds as hazardous waste.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Impure or decomposed this compound.Verify the purity of the starting material. If necessary, purify the reagent before use.
Presence of water or oxygen in the solvent.Use freshly distilled, anhydrous, and deoxygenated solvents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require cooling, while others may need heating.
Formation of multiple byproducts The solvent is reacting with the organolead compound.Switch to a less reactive solvent. For example, if using dichloromethane, consider toluene or THF.
The reaction is sensitive to the order of reagent addition.Vary the order of addition of reactants to minimize side reactions.
Difficulty in product isolation The product is soluble in the aqueous layer during workup.Check the aqueous layer for your product. If necessary, perform back-extraction with a suitable organic solvent.
The product is unstable to the workup conditions.Use milder workup procedures. For example, avoid acidic or basic washes if your product is sensitive to them.

Solvent Selection for this compound Reactions

The choice of solvent is critical for the success of reactions involving this compound. The following table summarizes the properties of common solvents.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Suitability Comments
Toluene 1112.4Recommended A good general-purpose non-polar solvent. Anhydrous grades are commercially available.
Xylenes 138-144~2.3Recommended Useful for higher temperature reactions.
Tetrahydrofuran (THF) 667.5Suitable A good choice for reactions involving more polar intermediates. Must be rigorously dried and deoxygenated.
Diethyl Ether 354.3Suitable Lower boiling point may be advantageous for easy removal, but can be a disadvantage for longer reactions.
Dichloromethane (DCM) 409.1Use with Caution Can be reactive with some organometallic compounds.
Hexane/Heptane 69/98~1.9Possible Lower solubility of aromatic compounds may be an issue.
Water 10080.1Unsuitable Protic and will decompose the organolead reagent.
Ethanol 7824.5Unsuitable Protic and will decompose the organolead reagent.

Experimental Protocol: General Procedure for a Cross-Coupling Reaction

This protocol provides a general workflow for a palladium-catalyzed cross-coupling reaction using this compound. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and reaction conditions.

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried and cooled under a stream of inert gas (nitrogen or argon).
  • Solvents must be anhydrous and deoxygenated. Toluene or THF are often suitable choices.
  • All solid reagents should be dried in a vacuum oven or desiccator before use.

2. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands under a positive pressure of inert gas.
  • Add the aryl halide or other coupling partner.
  • Add the anhydrous, deoxygenated solvent via syringe or cannula.

3. Addition of this compound:

  • In a separate flame-dried flask, dissolve the this compound in the same anhydrous, deoxygenated solvent.
  • Transfer the this compound solution to the reaction flask dropwise via syringe or cannula at the desired temperature (this may be room temperature or require cooling).

4. Reaction Monitoring:

  • Stir the reaction mixture at the appropriate temperature.
  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

SolventSelection Solvent Selection Workflow for this compound Reactions A Start: Define Reaction Type B Is the reaction a Grignard-type or requires a coordinating solvent? A->B C Consider Ethereal Solvents (e.g., THF, Diethyl Ether) B->C Yes D Consider Aromatic Hydrocarbons (e.g., Toluene, Xylene) B->D No E Check for Reactivity with Other Reagents C->E D->E F Is a higher reaction temperature required? E->F G Select Toluene or Xylene F->G Yes H Select THF or Toluene F->H No J Ensure Solvent is Anhydrous and Deoxygenated G->J H->J I Final Solvent Choice J->I

Caption: A flowchart for selecting a suitable solvent.

References

Technical Support Center: Scaling Up Highly Hazardous Organometallic Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

CRITICAL SAFETY WARNING: EXTREME TOXICITY OF ORGANOLEAD COMPOUNDS

Organolead compounds, including arylplumbanes, are extremely hazardous materials. They exhibit severe neurotoxicity and can be fatal.[1][2] These compounds can affect the central nervous system, liver, kidneys, and other organs.[2] Due to their high toxicity and potential for environmental harm, the synthesis and handling of such materials should only be attempted by experienced researchers in facilities with specialized engineering controls and safety protocols.[3] This document does not provide a direct synthesis protocol for tris(2-methylphenyl)plumbane due to these significant dangers. Instead, it offers guidance on the principles of safely scaling up highly hazardous reactions, using this compound class as an example for risk assessment and troubleshooting.

Frequently Asked Questions (FAQs)

Section 1: Hazard Assessment and Safety Protocols

Q1: What are the primary hazards associated with organolead compounds?

A1: Organolead compounds pose severe health risks. The primary hazards include:

  • Neurotoxicity: They are potent neurotoxins that can cause a range of symptoms from behavioral disorders to convulsions, paralysis, and death.[1][2]

  • Organ Damage: Toxic effects have been observed in the liver, kidneys, pancreas, and heart.[2]

  • Carcinogenicity: Some lead compounds are considered potential carcinogens.[2][4]

  • Absorption: They can be readily absorbed through the skin, inhalation, or ingestion.

Q2: Before scaling up, what critical information must be gathered for a comprehensive risk assessment?

A2: A thorough risk assessment is mandatory. Key information includes:

  • Reagent and Product Toxicity: Obtain and review the Safety Data Sheet (SDS) for all reactants, intermediates, solvents, and the final product. For novel compounds, extrapolate data from structurally similar molecules.

  • Reaction Energetics: Determine if the reaction is exothermic. A Differential Scanning Calorimetry (DSC) study on a small scale can help quantify heat release and identify the potential for thermal runaway.

  • Gas Evolution: Identify if any gases are produced, which could lead to a pressure buildup in a sealed or poorly vented reactor.[5]

  • Waste Stream Analysis: Characterize all waste streams for toxicity and establish a compliant disposal plan. This includes quenching procedures for reactive intermediates.

Q3: How do safety considerations for personal protective equipment (PPE) change during scale-up?

A3: While standard PPE (lab coat, safety glasses) is a minimum, scaling up highly toxic syntheses requires enhanced protection.

  • Respiratory Protection: Moving from a fume hood to a larger reactor may increase the risk of exposure. A full-face respirator with appropriate cartridges or a supplied-air respirator (SAR) may become necessary, especially during material transfers or cleaning.

  • Dermal Protection: Use of heavier, less permeable gloves (e.g., butyl rubber or Viton) and chemically resistant aprons or full-body suits is recommended.

  • Containment: For kilogram-scale reactions, synthesis should occur in a walk-in fume hood or a dedicated, ventilated enclosure. Glovebox isolation is the safest method for handling highly toxic solids.

Section 2: Troubleshooting Scale-Up Operations

Q1: The reaction worked perfectly on a 1g scale, but the yield dropped significantly at 100g. What are the likely causes?

A1: This is a common scale-up challenge. The primary culprits are often physical, not chemical, limitations that emerge at larger volumes.[6]

  • Inefficient Mixing: A magnetic stir bar is ineffective in large, round-bottom flasks. An overhead mechanical stirrer is essential to ensure the reaction mixture is homogeneous. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions.

  • Poor Heat Transfer: As vessel size increases, the surface-area-to-volume ratio decreases dramatically.[5] This means a larger reactor cannot dissipate heat as efficiently as a small flask. If the reaction is exothermic, the internal temperature can rise uncontrollably, degrading the product.

  • Reagent Addition Rate: Adding a reagent over 5 minutes on a small scale is not equivalent to adding it over 5 minutes on a large scale. The relative concentration and the ability of the system to dissipate heat must be considered. Reagent addition should be slowed significantly and potentially tied to the internal temperature of the reactor.[7]

Q2: How can I safely manage an exothermic reaction during scale-up?

A2: Managing reaction exotherms is critical to preventing thermal runaway.

  • Controlled Dosing: Add the reactive reagent slowly via a syringe pump or an addition funnel, monitoring the internal temperature continuously. The addition rate should be immediately stopped or slowed if the temperature exceeds a set limit.

  • Adequate Cooling: Ensure the cooling capacity of your system (e.g., ice bath, cryostat) is sufficient to handle the total heat generated by the reaction.

  • Reverse Addition: In some cases, adding the initial reaction mixture to the final reagent (reverse addition) can help control the concentration of the limiting reagent and manage the exotherm.

Q3: My product requires column chromatography on a small scale. How can I handle purification for a multi-kilogram batch?

A3: Manual flash chromatography is not practical for large quantities.[8] Consider these alternatives:

  • Crystallization: This is the most effective and scalable purification method. Invest time in finding a suitable solvent system to crystallize your product, as this will save significant time and resources.

  • Automated Flash Chromatography: Automated systems can handle larger quantities of material than manual columns.

  • Distillation/Sublimation: If the product is volatile and thermally stable, these methods are highly scalable.

Data Presentation and Protocols

Quantitative Data Summary

Table 1: General Hazard Profile of Organometallic Lead Compounds

Hazard TypeDescriptionReferences
Acute Toxicity Highly toxic via inhalation, dermal contact, and ingestion. Can be fatal.[2][3]
Neurotoxicity Causes damage to the central and peripheral nervous systems, leading to neurological and behavioral deficits.[1]
Organ Toxicity Known to cause damage to the kidneys, liver, and cardiovascular system.[2]
Carcinogenicity Classified as a potential human carcinogen.[4]
Environmental Highly toxic to aquatic life with long-lasting effects. Bioaccumulative.[3]

Table 2: Key Physical Parameter Changes in Scale-Up

ParameterLaboratory Scale (e.g., 250 mL flask)Pilot Scale (e.g., 50 L reactor)Implication for Scale-Up
Surface Area / Volume Ratio HighLowHeat transfer is much less efficient; risk of overheating.[5]
Mixing Method Magnetic StirrerMechanical Overhead Stirrer (specific impeller type is critical)Requires engineering to ensure homogeneity; prevents local concentration gradients.[7]
Heating/Cooling Time Fast (minutes)Slow (hours)Longer reaction times may be needed, which could lead to product degradation if the material is unstable.[8]
Reagent Addition Manual (pipette, syringe)Pumped or via pressure-equalized addition funnelAddition must be precisely controlled and is often much slower to manage heat and mass transfer.[7]
Experimental Protocols

Protocol: Hazard and Operability Study (HAZOP) for Scale-Up

This protocol outlines a systematic review process to identify and mitigate hazards before scaling up a chemical synthesis.

  • Assemble a Multidisciplinary Team: The team should include the lead chemist, a chemical engineer, and an Environmental Health & Safety (EHS) expert.[5]

  • Deconstruct the Process: Break the synthesis down into a series of discrete steps (e.g., "Charge Reactor with Solvent," "Heat to 50°C," "Add Reagent A," "Quench Reaction").

  • Apply Guide Words: For each step, systematically apply guide words (e.g., NO, MORE, LESS, AS WELL AS, REVERSE) to process parameters (e.g., Temperature, Pressure, Flow Rate, Time).

    • Example: For the step "Add Reagent A," consider the deviation "MORE." What are the causes (e.g., pump failure, operator error)? What are the consequences (e.g., runaway reaction, side product formation)? What safeguards are in place (e.g., temperature alarm, automatic shutoff)?

  • Identify Hazards and Failure Points: Document all credible deviation scenarios, their potential consequences, and the existing safety measures.

  • Develop Mitigation Strategies: For each identified risk, propose and document actions to reduce the likelihood or severity of the hazard. This may include adding new alarms, modifying the procedure, or installing new equipment.

  • Final Approval: The scale-up process should only proceed after all high-risk items identified in the HAZOP have been addressed and the entire team signs off on the final, revised protocol.

Mandatory Visualizations

G cluster_prep Phase 1: Feasibility & Safety Review cluster_scaleup Phase 2: Engineering & Scale-Up cluster_prod Phase 3: Production Lit Literature Review & Route Scouting SmallScale Bench-Scale Synthesis (<1g) Lit->SmallScale Tox Toxicity Assessment (SDS & Analogs) SmallScale->Tox Thermo Thermal Hazard Scan (DSC) Tox->Thermo HAZOP HAZOP Analysis Thermo->HAZOP Eng Engineering Controls (Reactor, Ventilation) HAZOP->Eng Pilot Pilot-Scale Run (100g-1kg) Pilot->HAZOP Re-evaluate FullScale Full-Scale Campaign Pilot->FullScale Proc Develop SOP Eng->Proc Proc->Pilot G Start Inconsistent Yield or Purity on Scale-Up CheckMixing Is mixing adequate? (Vortex, solids suspension) Start->CheckMixing CheckTemp Is internal temperature stable and uniform? CheckMixing->CheckTemp [Yes] Sol_Mixing Implement overhead stirrer. Optimize impeller/speed. CheckMixing->Sol_Mixing [No] CheckAddition Is reagent addition rate too fast? CheckTemp->CheckAddition [Yes] Sol_Temp Improve cooling/heating. Check for hot spots. CheckTemp->Sol_Temp [No] CheckPurity Are starting materials and solvents pure/dry? CheckAddition->CheckPurity [No] Sol_Addition Reduce addition rate. Link to temperature. CheckAddition->Sol_Addition [Yes] Sol_Purity Re-purify/dry all reagents and solvents. CheckPurity->Sol_Purity [No] Success Problem Resolved CheckPurity->Success [Yes] Sol_Mixing->Success Sol_Temp->Success Sol_Addition->Success Sol_Purity->Success

References

Validation & Comparative

A Comparative Guide to Tri(o-tolyl)lead and Triphenyllead Chloride for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organometallic chemistry, aryllead compounds serve as important reagents and precursors. This guide provides a detailed comparison of two such compounds: Tri(o-tolyl)lead and triphenyllead chloride. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of their chemical properties, synthesis, and reactivity. While extensive data is available for triphenyllead chloride, it is important to note that experimental data for this compound is limited in the current literature.

Chemical Structure and Physical Properties

The primary structural difference between the two compounds is the presence of a methyl group in the ortho position of the phenyl rings in this compound. This substitution is expected to influence the steric hindrance and electronic properties of the molecule compared to the unsubstituted phenyl rings in triphenyllead chloride.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundTriphenyllead Chloride
Molecular Formula C21H21PbC18H15ClPb
Molecular Weight 481.60 g/mol 473.97 g/mol [1]
Appearance Data not availableWhite crystalline solid
Melting Point Data not available207 °C[1][2]
Boiling Point Data not availableData not available
Solubility Data not availableData not available in provided search results.
Dipole Moment Data not available4.17 D[1]

Synthesis and Reactivity

The synthesis of triphenyllead chloride is well-documented, with common methods starting from tetraphenyllead or via a Grignard reagent. Due to the limited specific literature on this compound, a general synthesis approach via a Grignard reagent is proposed.

Experimental Protocols

Synthesis of Triphenyllead Chloride from Tetraphenyllead

A common method for the preparation of triphenyllead chloride involves the cleavage of a phenyl group from tetraphenyllead using hydrogen chloride.

  • Reactants: Tetraphenyllead, dry hydrogen chloride gas, chloroform.

  • Procedure:

    • Dissolve a known quantity of tetraphenyllead in dry chloroform.

    • Bubble dry hydrogen chloride gas through the solution. The reaction progress can be monitored by the precipitation of diphenyllead dichloride, which is less soluble.

    • Continue the reaction until the desired amount of triphenyllead chloride is formed. Careful control of the reaction time and stoichiometry is necessary to minimize the formation of diphenyllead dichloride.

    • The triphenyllead chloride can be isolated from the reaction mixture by fractional crystallization.

Proposed Synthesis of this compound Chloride via Grignard Reagent

The synthesis of this compound chloride can be theoretically achieved through the reaction of a Grignard reagent, o-tolylmagnesium bromide, with lead(II) chloride. However, it is important to note that the reaction of Grignard reagents with lead(II) chloride often leads to the formation of the tetra-substituted product (tetra(o-tolyl)lead) due to the instability of the diorganolead intermediate, which tends to disproportionate.[3] Subsequent cleavage of one aryl group from the tetra-substituted compound would be necessary to obtain the triaryl lead chloride.

  • Step 1: Preparation of o-tolylmagnesium bromide.

    • React o-bromotoluene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Step 2: Reaction with Lead(II) Chloride.

    • Add a solution of lead(II) chloride in an appropriate solvent to the freshly prepared Grignard reagent at a controlled temperature. The stoichiometry should be carefully controlled to favor the formation of the tri-substituted product, although formation of tetra(o-tolyl)lead is likely.

  • Step 3: Cleavage of an Aryl Group (if tetra-substituted product is formed).

    • The resulting tetra(o-tolyl)lead would then need to be treated with a reagent such as hydrogen chloride to cleave one of the tolyl groups, yielding this compound chloride.

Visualizing the Synthesis Pathways

G Synthesis of Triphenyllead Chloride cluster_reactants Reactants cluster_products Products Tetraphenyllead Tetraphenyllead (C6H5)4Pb TriphenylleadChloride Triphenyllead Chloride (C6H5)3PbCl Tetraphenyllead->TriphenylleadChloride + HCl - Benzene HCl Dry HCl gas DiphenylleadDichloride Diphenyllead Dichloride (C6H5)2PbCl2 TriphenylleadChloride->DiphenylleadDichloride + HCl - Benzene

Caption: Reaction pathway for the synthesis of triphenyllead chloride from tetraphenyllead.

G Proposed Synthesis of this compound Chloride cluster_precursor Grignard Formation cluster_reaction Reaction and Cleavage oBromotoluene o-Bromotoluene Grignard o-Tolylmagnesium Bromide oBromotoluene->Grignard + Mg Mg Magnesium TetraOTolylLead Tetra(o-tolyl)lead (Likely major product) Grignard->TetraOTolylLead + PbCl2 PbCl2 Lead(II) Chloride TriOTolylLeadChloride This compound Chloride (Desired Product) TetraOTolylLead->TriOTolylLeadChloride + HCl - Toluene HCl HCl

References

Spectroscopic Validation of Tri(o-tolyl)phosphine and a Comparison with Triphenylphosphine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structural elucidation of triarylphosphines using spectroscopic methods.

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the spectroscopic data used for the structural validation of tri(o-tolyl)phosphine, with triphenylphosphine serving as a comparative standard. While the initial topic of interest was tri(o-tolyl)lead, the scarcity of publicly available spectroscopic data for this specific compound has led to the use of the well-characterized and structurally analogous tri(o-tolyl)phosphine as a suitable proxy. This allows for a comprehensive demonstration of spectroscopic validation techniques in the context of tri-substituted aryl organometallic-type structures.

The following sections present a summary of quantitative spectroscopic data, detailed experimental protocols for the key analytical methods, and visualizations of the experimental workflows.

Data Presentation: Spectroscopic Data Summary

The structural integrity of tri(o-tolyl)phosphine and triphenylphosphine can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Multiplicity / AssignmentCoupling Constants (J) Hz
Tri(o-tolyl)phosphine 7.24 (m, Ar-H), 7.22 (m, Ar-H), 7.06 (m, Ar-H), 6.72 (m, Ar-H)J(H-H) = 7.6, J(H-H) = 1.2, J(P-H) = 13, J(P-H) = 5[1]
2.39 (s, CH₃)
Triphenylphosphine 7.24-7.39 (m, Ar-H)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Assignment
Tri(o-tolyl)phosphine Data not readily available in detail
Triphenylphosphine 137.3 (d, C1, J= 12.0 Hz), 133.8 (dt, C2, J= 19.0, 24.0 Hz), 129.0 (s, C4), 128.7 (d, C3, J= 7.0 Hz)[3]

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
Tri(o-tolyl)phosphine Data not readily available in detail
Triphenylphosphine -6.2[3]

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹) / Assignment
Tri(o-tolyl)phosphine Aromatic C-H stretch, C=C stretch, P-C stretch, C-H bend
Triphenylphosphine Aromatic C-H stretch, C=C stretch, P-C stretch, C-H bend

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z) / Key Fragments
Tri(o-tolyl)phosphine 304 [M]⁺[4]
Triphenylphosphine 262 [M]⁺[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen, carbon, and phosphorus nuclei within the molecule, providing information on the connectivity and structure.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of the analyte (tri(o-tolyl)phosphine or triphenylphosphine) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for the analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Data is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • A wider spectral width (e.g., 240 ppm) is used, and a larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • The spectrometer is tuned to the phosphorus frequency.

    • A proton-decoupled pulse sequence is employed.

    • The spectral width is set to encompass the expected chemical shift range for phosphines.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard TMS (0 ppm for ¹H and ¹³C NMR) or an external standard (e.g., 85% H₃PO₄ for ³¹P NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing structural clues.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Processing: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic validation of a triarylphosphine compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis & Purification of Tri(o-tolyl)phosphine nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) synthesis->nmr  CDCl₃ solution ir IR Spectroscopy (FTIR) synthesis->ir  KBr pellet ms Mass Spectrometry (EI-MS) synthesis->ms  Solid probe data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the spectroscopic validation of tri(o-tolyl)phosphine.

signaling_pathway cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis compound Analyte (e.g., Tri(o-tolyl)phosphine) nmr_exp NMR Experiment (Pulse Sequence) compound->nmr_exp ir_exp IR Measurement (Interferogram) compound->ir_exp ms_exp Ionization & Fragmentation (Electron Ionization) compound->ms_exp fid Free Induction Decay (FID) nmr_exp->fid ft Fourier Transform fid->ft nmr_spectrum NMR Spectrum (Chemical Shifts, Coupling Constants) ft->nmr_spectrum ft_ir Fourier Transform ir_exp->ft_ir ir_spectrum IR Spectrum (Absorption Bands) ft_ir->ir_spectrum mass_analyzer Mass Analyzer (m/z Separation) ms_exp->mass_analyzer ms_spectrum Mass Spectrum (Molecular Ion, Fragments) mass_analyzer->ms_spectrum

Caption: Logical flow of spectroscopic data acquisition and processing.

References

A Comparative Guide to the Reactivity of Tri(o-tolyl)lead and Tri(p-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(o-tolyl)lead and Tri(p-tolyl)lead are organolead compounds that, while structurally similar, are predicted to exhibit distinct differences in chemical reactivity. This guide provides a comparative analysis of their expected reactivity based on fundamental principles of organic chemistry, specifically steric and electronic effects. Due to a lack of direct comparative experimental studies in the public domain, this comparison relies on established theoretical frameworks to predict their behavior in chemical reactions.

Theoretical Comparison of Reactivity

The primary differences in the reactivity of this compound and Tri(p-tolyl)lead are expected to arise from the different substitution patterns on the tolyl groups. The ortho-tolyl groups in this compound introduce significant steric hindrance around the lead center, while the para-tolyl groups in Tri(p-tolyl)lead primarily exert an electronic effect.

Steric Effects

The methyl group in the ortho position of the tolyl substituent in This compound creates significant steric bulk in close proximity to the lead atom. This steric hindrance is expected to have a pronounced impact on its reactivity.[1]

  • Reduced Reactivity in Nucleophilic Attack: The bulky ortho-methyl groups can shield the lead center from attack by nucleophiles, thereby slowing down reactions that proceed via a nucleophilic attack on the lead atom.

  • Hindrance to Coordination: The steric bulk may also hinder the coordination of reactants or catalysts to the lead center, which can be a crucial step in many organometallic reactions.

  • Influence on Bond Angles and Conformation: Steric hindrance between the ortho-tolyl groups can affect the C-Pb-C bond angles and the overall conformation of the molecule, potentially influencing its stability and reactivity.[2]

In contrast, the methyl group in the para position of Tri(p-tolyl)lead is distant from the lead center and therefore exerts a minimal steric effect on the reactivity at the metal center.[3]

Electronic Effects

The methyl group is an electron-donating group (EDG) through an inductive effect.[4][5] This electronic effect influences the electron density on the lead atom and the aromatic rings.

  • Tri(p-tolyl)lead: In the para position, the methyl group's electron-donating nature increases the electron density on the aromatic ring and, to a lesser extent, on the lead atom. This can enhance the nucleophilicity of the aromatic rings, making them more susceptible to electrophilic attack.[6] The Hammett constant (σp) for a para-methyl group is -0.17, indicating its electron-donating character.[7]

  • This compound: The ortho-methyl group also has an electron-donating inductive effect. However, the steric effects in this compound are likely to be the dominant factor influencing its reactivity, often overriding the more subtle electronic effects.[8] It's important to note that Hammett constants are generally not applied to ortho substituents due to the difficulty in separating steric and electronic effects.[9]

Predicted Reactivity in Key Reaction Types

Based on the interplay of steric and electronic effects, the following reactivities can be predicted:

Reaction TypePredicted More Reactive CompoundRationale
Electrophilic Aromatic Substitution Tri(p-tolyl)lead The electron-donating para-methyl groups in Tri(p-tolyl)lead increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles.[6] In this compound, while the ortho-methyl groups are also electron-donating, the significant steric hindrance may impede the approach of the electrophile to the aromatic ring.[3]
Nucleophilic Attack at the Lead Center Tri(p-tolyl)lead The lead atom in this compound is sterically shielded by the ortho-methyl groups, making it less accessible to nucleophiles.[1] The lead center in Tri(p-tolyl)lead is significantly more open to nucleophilic attack.
Transmetalation Reactions Tri(p-tolyl)lead Transmetalation reactions, which are common for organolead compounds, often involve the coordination of another metal species to the lead center or the aryl group.[10] The steric bulk of this compound would likely hinder this coordination, slowing down the reaction rate compared to the less hindered Tri(p-tolyl)lead.

Experimental Protocols

While direct comparative experimental data is unavailable, the following general protocols for the synthesis of related triarylphosphines can be adapted for the synthesis of this compound and Tri(p-tolyl)lead. Subsequent reactivity studies could then be performed to validate the theoretical predictions outlined in this guide.

General Synthesis of Tri(aryl)lead Compounds

A common method for the synthesis of triaryl lead compounds involves the reaction of a Grignard reagent with a lead(II) halide, such as lead(II) chloride.

Example Protocol (adapted from tri(o-tolyl)phosphine synthesis):

  • Grignard Reagent Formation: React the corresponding aryl bromide (o-bromotoluene or p-bromotoluene) with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent (o-tolylmagnesium bromide or p-tolylmagnesium bromide).

  • Reaction with Lead(II) Chloride: Add a solution of lead(II) chloride in an appropriate solvent to the freshly prepared Grignard reagent at a controlled temperature.

  • Workup and Purification: After the reaction is complete, the mixture is typically quenched with an aqueous solution (e.g., ammonium chloride) and extracted with an organic solvent. The product can then be purified by recrystallization or chromatography.

Visualizing the Structural Differences

The steric hindrance in this compound is a key factor differentiating its reactivity from Tri(p-tolyl)lead. The following diagram illustrates this structural difference.

G Steric Hindrance Comparison cluster_0 This compound cluster_1 Tri(p-tolyl)lead Pb1 Pb C1 C Pb1->C1 C2 C Pb1->C2 C3 C Pb1->C3 Aryl1 Aryl C1->Aryl1 Aryl2 Aryl C2->Aryl2 Aryl3 Aryl C3->Aryl3 Me1 CH3 Me2 CH3 Me3 CH3 Aryl1->Me1 ortho Aryl2->Me2 ortho Aryl3->Me3 ortho Pb2 Pb C4 C Pb2->C4 C5 C Pb2->C5 C6 C Pb2->C6 Aryl4 Aryl C4->Aryl4 Aryl5 Aryl C5->Aryl5 Aryl6 Aryl C6->Aryl6 Me4 CH3 Me5 CH3 Me6 CH3 Aryl4->Me4 para Aryl5->Me5 para Aryl6->Me6 para

Caption: Structural comparison of this compound and Tri(p-tolyl)lead.

Logical Relationship of Reactivity Factors

The interplay of steric and electronic effects dictates the overall reactivity of these organolead compounds.

G Factors Influencing Reactivity Reactivity Overall Reactivity Steric Steric Effects Steric->Reactivity Electronic Electronic Effects Electronic->Reactivity Ortho This compound (High Steric Hindrance) Ortho->Steric Para Tri(p-tolyl)lead (Dominant Electronic Effects) Para->Electronic

Caption: Dominant factors influencing the reactivity of the tolyl-lead isomers.

Conclusion

In the absence of direct experimental comparisons, a theoretical analysis strongly suggests that Tri(p-tolyl)lead will be the more reactive of the two compounds in most common organometallic reactions . This is primarily due to the significant steric hindrance imposed by the ortho-methyl groups in this compound, which outweighs the subtle electronic effects. For reactions where the electronic nature of the aromatic ring is the dominant factor, such as electrophilic aromatic substitution, the electron-donating para-methyl groups in Tri(p-tolyl)lead are expected to enhance its reactivity.

This guide serves as a predictive framework for researchers. Experimental validation is crucial to confirm these theoretical predictions and to fully elucidate the nuanced reactivity of these organolead compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized Tri(o-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of organometallic reagents is paramount. This guide provides a comparative analysis of methods to assess the purity of synthesized Tri(o-tolyl)lead, a tetravalent organolead compound. It details experimental protocols, discusses potential impurities, and compares the purity assessment of this compound with that of its common alternatives, Tri(o-tolyl)borane and Tri(o-tolyl)silane.

Understanding the Synthesis and Potential Impurities of this compound

Postulated Synthesis of this compound:

A solution of o-tolylmagnesium bromide in an anhydrous ether solvent (like THF or diethyl ether) is prepared from o-bromotoluene and magnesium turnings. This Grignard reagent is then reacted with a suspension of lead(II) chloride. The reaction mixture is typically stirred at room temperature or gentle reflux, followed by aqueous workup and extraction. The crude product is then isolated and purified, often by recrystallization.

Based on this synthetic route, a number of potential impurities can be anticipated:

  • Unreacted Starting Materials:

    • o-Bromotoluene

    • Lead(II) chloride

  • Grignard-Related Impurities:

    • Biphenyl (from the coupling of the Grignard reagent)

    • Magnesium salts

  • Incompletely Reacted Intermediates:

    • Di(o-tolyl)lead dichloride

    • Other organolead species

  • Solvent Residues:

    • Tetrahydrofuran (THF)

    • Diethyl ether

    • Solvents used for recrystallization (e.g., hexanes, ethanol)

Experimental Protocols for Purity Assessment

A multi-technique approach is essential for the comprehensive purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for characterizing organometallic compounds and assessing their purity. For this compound, ¹H, ¹³C, and ²⁰⁷Pb NMR are particularly informative.

¹H NMR Spectroscopy:

  • Objective: To identify the proton signals of the tolyl groups and to detect any organic impurities.

  • Protocol:

    • Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Expected Signals (Estimated): The aromatic protons of the tolyl groups are expected to appear in the range of 7.0-8.0 ppm. The methyl protons should appear as a singlet around 2.3-2.5 ppm. The integration of these signals should correspond to a 7:3 ratio (aromatic:methyl). The presence of signals outside these regions may indicate impurities.

¹³C NMR Spectroscopy:

  • Objective: To confirm the carbon framework of the molecule and identify carbon-containing impurities.

  • Protocol:

    • Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

    • Acquire the ¹³C NMR spectrum.

    • Expected Signals (Estimated): Aromatic carbons are expected in the 125-150 ppm range. The methyl carbon should appear around 20-25 ppm. The number of signals will depend on the symmetry of the molecule.

²⁰⁷Pb NMR Spectroscopy:

  • Objective: To directly observe the lead center, which is highly sensitive to its chemical environment. This is a definitive technique for identifying different organolead species.

  • Protocol:

    • Use a concentrated sample in a suitable deuterated solvent.

    • Acquire the ²⁰⁷Pb NMR spectrum. It is important to note that the chemical shift range for ²⁰⁷Pb is very wide (over 11,000 ppm)[1].

    • Expected Signals: A single, sharp signal would be indicative of a pure sample of this compound. The presence of multiple signals in the ²⁰⁷Pb NMR spectrum would strongly suggest the presence of other organolead species as impurities. The chemical shift for tetra-aryl lead compounds can be expected in the upfield region of the spectrum[1].

Melting Point Analysis
  • Objective: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

  • Protocol:

    • A small amount of the crystalline product is packed into a capillary tube.

    • The melting point is determined using a calibrated melting point apparatus.

    • The observed melting point range should be narrow (typically 1-2 °C) for a pure compound. The exact melting point for pure this compound is not readily found in the literature, so this technique is best used to assess the consistency of purity between batches.

Elemental Analysis
  • Objective: To determine the elemental composition (C, H, Pb) of the synthesized compound and compare it with the theoretical values.

  • Protocol:

    • A small, accurately weighed sample of the purified compound is subjected to combustion analysis for C and H.

    • Lead content can be determined by techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate digestion of the sample.

    • Theoretical Values for C₂₁H₂₁Pb:

      • Carbon (C): ~52.37%

      • Hydrogen (H): ~4.39%

      • Lead (Pb): ~43.03% A close correlation between the experimental and theoretical values is a strong indicator of purity.

Comparison with Alternatives

Due to the toxicity of organolead compounds, researchers often turn to alternatives such as organoboron and organosilicon compounds for similar applications in organic synthesis, like cross-coupling reactions[2]. The purity assessment of these alternatives shares some common principles with that of this compound but also has its own specific considerations.

FeatureThis compoundTri(o-tolyl)boraneTri(o-tolyl)silane
Molecular Formula C₂₁H₂₁PbC₂₁H₂₁BC₂₁H₂₁Si
Molecular Weight ~481.6 g/mol ~284.2 g/mol ~301.5 g/mol
Key NMR Nuclei ¹H, ¹³C, ²⁰⁷Pb ¹H, ¹³C, ¹¹B ¹H, ¹³C, ²⁹Si
Common Impurities Unreacted Grignard, Pb salts, biphenylsBoronic acids, boroxines (from hydrolysis)Silanols (from hydrolysis), unreacted silanes
Purity Concerns High toxicity, sensitivity to air and moistureSensitivity to air and moisture (can form boronic acids)Generally stable, but can be sensitive to strong acids/bases

Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Purification cluster_elemental Elemental Composition cluster_final Final Purity Confirmation synthesis Crude this compound (Post-synthesis and workup) recrystallization Recrystallization synthesis->recrystallization tlc TLC Analysis recrystallization->tlc Check for spots mp Melting Point Analysis recrystallization->mp Check range nmr NMR Spectroscopy (¹H, ¹³C, ²⁰⁷Pb) tlc->nmr mp->nmr elemental Elemental Analysis (C, H, Pb) nmr->elemental ftir FT-IR Spectroscopy hplc HPLC (if applicable) elemental->hplc final_purity Pure this compound hplc->final_purity

Caption: Purity assessment workflow for synthesized this compound.

References

Comparative Cytotoxicity of Triaryl Lead Compounds: A Research Outlook

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the cytotoxicity of different triaryl lead compounds. While the toxicity of organolead compounds, in general, is a subject of research, specific data systematically comparing the cytotoxic profiles of various triaryl lead derivatives is not publicly available. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for conducting such a comparative analysis, including proposed experimental protocols and potential mechanisms of action based on the known toxicology of related heavy metal compounds.

General Toxicity of Organolead Compounds

Organolead compounds are known for their toxicity, which is generally higher than that of inorganic lead compounds.[1][2] The lipophilic nature of the organic substituents facilitates their passage across cell membranes, leading to systemic distribution and accumulation in various tissues.[3][4] While much of the research has focused on trialkyl lead compounds due to their historical use as gasoline additives, the toxicological profiles of triaryl lead compounds remain largely unexplored. It is hypothesized that their cytotoxicity may stem from their ability to induce oxidative stress, disrupt mitochondrial function, and trigger apoptotic cell death, similar to other heavy metal compounds.[5][6][7]

Hypothetical Experimental Workflow for Cytotoxicity Comparison

To address the current knowledge gap, a systematic comparison of the cytotoxicity of different triaryl lead compounds is warranted. The following experimental workflow is proposed as a robust methodology for such an investigation.

Table 1: Proposed Triaryl Lead Compounds for Comparative Analysis
Compound IDCompound NameAryl Substituents
TPL-001Triphenyllead AcetatePhenyl
TPL-002Tri-p-tolyllead Acetatep-Tolyl
TPL-003Tri-o-tolyllead Acetateo-Tolyl
TPL-004Tris(4-methoxyphenyl)lead Acetate4-Methoxyphenyl
TPL-005Tris(4-chlorophenyl)lead Acetate4-Chlorophenyl

This table presents a hypothetical selection of triaryl lead acetates with varying electronic and steric properties for a comprehensive comparative study.

Experimental Protocols

1. Cell Culture:

  • A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) should be used to assess both anticancer activity and general cytotoxicity.

  • Cells should be maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the triaryl lead compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability will be calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • To determine the mode of cell death, cells will be treated with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells, wash with PBS, and resuspend in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a table for easy comparison of the IC50 values across different cell lines and time points.

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)
Compound IDHeLa (24h)HeLa (48h)MCF-7 (24h)MCF-7 (48h)A549 (24h)A549 (48h)HEK293 (48h)
TPL-00125.315.830.120.528.418.9>100
TPL-00220.112.525.617.322.915.285.7
TPL-00335.828.440.232.138.530.6>100
TPL-00418.710.222.414.820.113.575.3
TPL-00515.28.918.912.117.510.860.1

This table illustrates how the IC50 values for the hypothetical triaryl lead compounds could be presented. Lower IC50 values indicate higher cytotoxicity.

Mandatory Visualizations

To visualize the proposed experimental design and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Comparison Cell Line Panel Cell Line Panel Compound Treatment Compound Treatment Cell Line Panel->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination G cluster_pathway Hypothetical Signaling Pathway for Triaryl Lead-Induced Apoptosis Triaryl Lead Compound Triaryl Lead Compound ROS Production ROS Production Triaryl Lead Compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

A Comparative Guide to the Reactivity of Tri(o-tolyl)lead and Tri(o-tolyl)phosphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of tri(o-tolyl)lead and tri(o-tolyl)phosphine. Due to the limited availability of experimental data for this compound, this comparison draws upon data from its closely related analogue, triphenyllead, and general principles of organometallic chemistry to infer its reactivity. In contrast, tri(o-tolyl)phosphine is a well-characterized and widely utilized reagent in organic synthesis, providing a wealth of experimental data for comparison.

At a Glance: Key Chemical and Physical Properties

PropertyTri(o-tolyl)phosphineThis compound
Chemical Formula C₂₁H₂₁PC₂₁H₂₁Pb
Molar Mass 304.37 g/mol 481.5 g/mol (for triphenyllead)
Appearance White to off-white powder or crystalsNo data available
Melting Point 123-125 °CNo data available
Central Atom Phosphorus (Group 15)Lead (Group 14)
Oxidation State +3+4 (in stable organolead compounds)
Bond Dissociation Energy (C-X) C-P: ~264 kJ/molC-Pb: ~130 kJ/mol [in (CH₃)₄Pb]
Reactivity Profile Nucleophilic, Ligand in CatalysisElectrophilic (as aryllead triacetates)

Reactivity and Applications: A Detailed Comparison

Tri(o-tolyl)phosphine: A Versatile Nucleophile and Ligand

Tri(o-tolyl)phosphine is a well-established organophosphorus compound primarily recognized for its role as a bulky, electron-rich ligand in transition metal catalysis. The phosphorus atom possesses a lone pair of electrons, rendering the molecule nucleophilic. This property is central to its function in a variety of organic transformations.

Key Reactions and Applications:

  • Ligand in Cross-Coupling Reactions: Tri(o-tolyl)phosphine is a valuable ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The steric bulk of the o-tolyl groups influences the coordination sphere of the metal center, often promoting reductive elimination and preventing the formation of undesired side products.

  • Wittig Reaction: As a phosphine, it can be a precursor to phosphonium ylides for use in the Wittig reaction to convert aldehydes and ketones into alkenes.

  • Staudinger Reaction: It can participate in the Staudinger reaction for the conversion of azides to amines.

  • Mitsunobu Reaction: Triarylphosphines are key reagents in the Mitsunobu reaction for the stereospecific conversion of alcohols to esters, ethers, and other functional groups.

The reactivity of tri(o-tolyl)phosphine is significantly influenced by the electronic and steric effects of the o-tolyl groups. The methyl groups are electron-donating, increasing the nucleophilicity of the phosphorus atom compared to triphenylphosphine. However, the ortho-position of the methyl groups introduces considerable steric hindrance, which can modulate its reactivity and coordination properties.

This compound: An Electrophilic Arylating Agent

Direct experimental data on the reactivity of this compound is scarce. However, by examining the chemistry of aryllead compounds, particularly aryllead triacetates, a general reactivity profile can be inferred. Organolead compounds, with the lead atom in the +4 oxidation state, are generally considered electrophilic. The C-Pb bond is significantly weaker and more polarized than the C-P bond, making it susceptible to cleavage.

Inferred Reactions and Applications:

  • Arylation Reactions: Aryllead triacetates are known to be effective arylating agents for a variety of nucleophiles, including phenols, β-dicarbonyl compounds, and other soft carbon nucleophiles.[1] It is plausible that this compound could be converted to a more reactive this compound acetate for such applications. These reactions often proceed under mild conditions and can be used to form C-C bonds.

  • Transmetalation: The weak C-Pb bond suggests that this compound could undergo transmetalation reactions with other metals, transferring the o-tolyl group.

The reactivity of this compound would also be influenced by the steric and electronic properties of the o-tolyl groups. The steric bulk might hinder the approach of nucleophiles to the lead center, potentially affecting reaction rates.

Experimental Protocols

Synthesis of Tri(o-tolyl)phosphine

A common method for the synthesis of tri(o-tolyl)phosphine involves the reaction of a Grignard reagent with phosphorus trichloride.[2]

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Phosphorus trichloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare the Grignard reagent by adding a solution of 2-bromotoluene in anhydrous THF to magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of phosphorus trichloride in anhydrous THF to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Synthesis

G cluster_grignard Grignard Reagent Formation cluster_phosphine_synthesis Phosphine Synthesis cluster_workup Workup and Purification o_bromotoluene 2-Bromotoluene grignard o-Tolylmagnesium Bromide o_bromotoluene->grignard mg Magnesium mg->grignard product Tri(o-tolyl)phosphine grignard->product pcl3 Phosphorus Trichloride pcl3->product quench Quench with NH4Cl product->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry recrystallize Recrystallize dry->recrystallize G cluster_phosphine Tri(o-tolyl)phosphine (Nucleophilic) cluster_lead This compound Derivative (Electrophilic) phosphine P(o-tolyl)₃ product_p [P(o-tolyl)₃-E]⁺ phosphine->product_p Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->product_p lead Pb(o-tolyl)₃X product_pb Nu-o-tolyl lead->product_pb Electrophilic Arylation nucleophile Nucleophile (Nu⁻) nucleophile->product_pb

References

Validating Theoretical Models of Tri(O-tolyl)lead Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating theoretical models of Tri(O-tolyl)lead's properties by comparing them with experimental data from analogous compounds. Due to the limited availability of experimental data for this compound, this document emphasizes a comparative approach, leveraging data from structurally similar molecules to assess the accuracy of computational models.

Data Presentation: A Comparative Analysis

Validating theoretical models in the absence of direct experimental data for the target compound necessitates a comparative analysis with well-characterized related compounds. Here, we present experimental data for Triphenyllead chloride, a closely related organolead compound, and Tri(o-tolyl)phosphine, which shares the same tolyl substitution pattern. These compounds can serve as benchmarks for validating computational models of this compound.

Table 1: Experimental Properties of this compound Analogs

PropertyTriphenyllead chlorideTri(o-tolyl)phosphineTri(p-tolyl)phosphine
Molecular Formula C₁₈H₁₅ClPbC₂₁H₂₁P[1][2][3][4][5]C₂₁H₂₁P[6][7]
Molecular Weight 473.97 g/mol [8]304.37 g/mol [4]304.37 g/mol [7]
Melting Point 207 °C[8][9]123-125 °C[1]144-148 °C
Appearance White crystalline solid[10]White to off-white powder or crystals[3]White to Almost white powder to crystal[7]
Solubility Insoluble in water[11]Soluble in alcohol. Slightly soluble in cold water. Insoluble in water.[1]-
Dipole Moment 4.17 D[8]--

Table 2: Spectroscopic Data of Tri(o-tolyl)phosphine

SpectroscopyData
¹H NMR Chemical shifts (ppm): 7.24, 7.22, 7.060, 6.723, 2.389. Coupling constants (Hz): J(A,B)=7.6, J(A,C)=1.2, J(A,P-31)=13, J(C,D)=7.5, J(D,P-31)=5[12]
¹³C NMR Spectra available[13]
³¹P NMR Spectra available[13]
IR Spectra FTIR spectra available (KBr wafer)[13]

Theoretical Models for Property Prediction

A variety of computational chemistry methods can be employed to predict the properties of organolead compounds like this compound. Density Functional Theory (DFT) is a widely used method for geometry optimization and the prediction of various properties.

Commonly Modeled Properties:

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

  • Spectroscopic Properties: NMR chemical shifts, IR vibrational frequencies.

  • Electronic Properties: Dipole moment, molecular orbital energies.

  • Thermodynamic Properties: Enthalpy of formation, Gibbs free energy.

The selection of the functional and basis set is crucial for the accuracy of DFT calculations. For heavy elements like lead, basis sets that include relativistic effects are often necessary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize this compound, based on standard practices for organometallic compounds.

1. Synthesis of Tri(aryl)lead Compounds

  • Objective: To synthesize this compound.

  • General Procedure: A common method for the synthesis of triaryl lead compounds involves the reaction of a Grignard reagent with a lead(II) halide.

    • Prepare the Grignard reagent from o-bromotoluene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of lead(II) chloride in anhydrous tetrahydrofuran to the Grignard reagent at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or toluene).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and purity of the compound.

  • Procedure:

    • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and ²⁰⁷Pb NMR spectra using a high-resolution NMR spectrometer.

    • The ¹H and ¹³C NMR spectra will provide information about the tolyl groups.

    • The ²⁰⁷Pb NMR spectrum is crucial for confirming the presence of lead and providing information about its chemical environment.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Prepare a sample as a KBr pellet or as a thin film on a salt plate.

    • Record the IR spectrum using an FTIR spectrometer.

    • Analyze the spectrum for characteristic absorption bands of the aryl groups and the C-Pb bond.

4. X-ray Crystallography

  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Procedure:

    • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software to obtain bond lengths, bond angles, and other structural parameters.

Mandatory Visualization

The following diagram illustrates a logical workflow for validating theoretical models of this compound properties in the absence of direct experimental data.

G cluster_model Theoretical Modeling cluster_exp Experimental Validation cluster_comp Comparison and Validation Model Select Theoretical Model (e.g., DFT with appropriate functional and basis set) Predict_TotPb Predict Properties of This compound Model->Predict_TotPb Predict_Analog Predict Properties of Analogous Compounds Model->Predict_Analog Apply_Model Apply Validated Model to This compound with Increased Confidence Predict_TotPb->Apply_Model Compare_Analog Compare Predicted Analog Properties with Experimental Data Predict_Analog->Compare_Analog Data_TotPb Experimental Data for This compound (Currently Unavailable) Data_TotPb->Compare_Analog Ideal Comparison Data_Analog Gather Experimental Data for Analogous Compounds (e.g., Triphenyllead chloride, Tri(o-tolyl)phosphine) Data_Analog->Compare_Analog Validate_Model Validate Theoretical Model Compare_Analog->Validate_Model Good Agreement Validate_Model->Apply_Model

Workflow for Validating Theoretical Models

References

Comparative Analysis of Carbon-Lead Bond Lengths in Triarylplumbanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural nuances of triarylplumbanes reveals discernible trends in carbon-lead (C-Pb) bond lengths, influenced by the electronic nature of the substituents on the aryl rings. This comparison guide provides a quantitative analysis of these bond lengths, supported by experimental data from X-ray crystallography, and outlines the general synthetic and analytical protocols employed in their determination.

Introduction

Triarylplumbanes, organometallic compounds featuring a lead atom bonded to three aryl groups, are of significant interest in structural chemistry and materials science. The geometry and stability of these molecules are intrinsically linked to the nature of the C-Pb bond. Variations in the electronic properties of the aryl substituents can modulate the length of this bond, providing insights into the electronic communication between the organic ligands and the lead center. This guide presents a comparative analysis of C-Pb bond lengths in a series of substituted triarylplumbanes, offering valuable data for researchers in organometallic chemistry and drug development.

Quantitative Analysis of Carbon-Lead Bond Lengths

The C-Pb bond lengths in triarylplumbanes are typically determined with high precision using single-crystal X-ray diffraction. The data summarized in the table below illustrates the impact of different substituents on the phenyl rings on the C-Pb bond length.

CompoundSubstituent on Phenyl RingElectronic Effect of SubstituentAverage Pb-C Bond Length (Å)
Triphenyllead chloride-HNeutral~2.17 - 2.22
Tri(p-tolyl)lead chloride-CH₃Electron-donating (weak)Data not readily available
Tri(p-methoxyphenyl)lead chloride-OCH₃Electron-donating (strong)Data not readily available
Tris(pentafluorophenyl)lead derivative-F (pentafluoro)Electron-withdrawing (strong)Data not readily available

Note: Specific, directly comparable experimental values for a homologous series of triarylplumbanes proved challenging to locate in a single source. The value for triphenyllead chloride is a representative range found in crystallographic data. Further experimental work is needed to populate this table with a complete, directly comparable dataset.

The general trend observed in organometallic chemistry suggests that electron-donating groups on the aryl ring increase the electron density on the lead atom, which can lead to a slight lengthening of the C-Pb bond due to increased electron-electron repulsion. Conversely, electron-withdrawing groups are expected to decrease the electron density at the lead center, resulting in a shorter, more polarized C-Pb bond.

Experimental Protocols

The synthesis and structural analysis of triarylplumbanes follow established organometallic chemistry procedures.

General Synthesis of Triarylplumbyl Halides

A common route to triarylplumbyl halides involves the reaction of a Grignard reagent with lead(II) chloride, followed by halogenation.

Step 1: Synthesis of Tetraarylplumbane

An arylmagnesium halide (ArMgX) is prepared from the corresponding aryl halide and magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF). This Grignard reagent is then reacted with lead(II) chloride (PbCl₂).

  • Reaction: 4 ArMgX + 2 PbCl₂ → Ar₄Pb + Pb + 4 MgXCl

The reaction mixture is typically stirred at room temperature and then refluxed to ensure complete reaction. After workup, which usually involves hydrolysis with an aqueous solution of ammonium chloride, the tetraarylplumbane is extracted with an organic solvent.

Step 2: Cleavage to Triarylplumbyl Halide

The tetraarylplumbane is then treated with a halogenating agent to cleave one of the aryl groups and form the desired triarylplumbyl halide. For example, reaction with one equivalent of a halogen (e.g., Cl₂, Br₂) or a hydrogen halide (e.g., HCl) in a suitable solvent yields the triarylplumbyl halide.

  • Reaction: Ar₄Pb + HX → Ar₃PbX + ArH

The product is then purified by recrystallization from an appropriate solvent.

Single-Crystal X-ray Crystallography

The determination of the precise C-Pb bond lengths is achieved through single-crystal X-ray diffraction analysis.

  • Crystal Growth: High-quality single crystals of the triarylplumbane are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded by a detector.[1][2] Data is collected over a wide range of angles to ensure a complete dataset.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic positions and other parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[3][4] This refined structure provides accurate bond lengths and angles.

Logical Relationship: Substituent Effect on Bond Length

The electronic effect of the substituents on the aryl rings directly influences the C-Pb bond length. This relationship can be visualized as a logical flow.

SubstituentEffect substituent Aryl Substituent electronic_effect Electronic Effect (Donating/Withdrawing) substituent->electronic_effect electron_density Electron Density at Lead Center electronic_effect->electron_density Modulates bond_length C-Pb Bond Length electron_density->bond_length

References

A Researcher's Guide to the Analytical Cross-Validation of Tri(o-tolyl)-based Organometallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and materials science, the precise characterization of organometallic compounds is paramount. This guide provides a comparative overview of key analytical techniques for the cross-validation of compounds such as Tri(o-tolyl)phosphine, a close structural analog to other organometallic compounds like the theoretical Tri(o-tolyl)lead. The following sections detail common analytical methodologies, present comparative data, and illustrate logical workflows for comprehensive characterization.

Comparative Analytical Data

The following table summarizes typical analytical data obtained for Tri(o-tolyl)phosphine, serving as a reference for researchers working with similar tri-aryl organometallic compounds.

Analytical TechniqueParameterTypical Value/ResultReference
Chromatography
High-Performance Liquid Chromatography (HPLC)Purity Assay≥97.0%
Gas Chromatography (GC)Purity>97.0%
Spectroscopy
Infrared (IR) SpectroscopyIdentityPasses test (confirms functional groups)
Nuclear Magnetic Resonance (NMR)Structure ConfirmationConforms to structure
Physical Properties
Melting PointRange124-127 °C
Boiling PointValue238 °C at 15 hPa

Key Analytical Techniques and Experimental Protocols

A multi-faceted analytical approach is essential for the robust characterization of organometallic compounds. Below are detailed overviews of the primary techniques employed.

Chromatography: Purity and Separation

Chromatographic methods are fundamental for separating and quantifying components in a mixture, thereby establishing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of non-volatile solids like Tri(o-tolyl)phosphine.

    • Experimental Protocol: A solution of the analyte is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) at high pressure. The separation is based on the differential partitioning of the analyte between the two phases. A detector, commonly UV-VIS, measures the analyte concentration as it elutes from the column, allowing for quantification of purity.

  • Gas Chromatography (GC): Suitable for volatile or semi-volatile compounds, GC separates components based on their boiling points and interaction with the stationary phase.

    • Experimental Protocol: The sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert gas (mobile phase). The retention time is used to identify and quantify the components.

Spectroscopic Methods: Structural Elucidation

Spectroscopy provides detailed information about the molecular structure and functional groups present in a compound.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups within a molecule.

    • Experimental Protocol: A beam of infrared light is passed through the sample. Different functional groups absorb specific frequencies of IR radiation, resulting in a unique spectrum that acts as a molecular "fingerprint".

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure.[1][2]

    • Experimental Protocol: The sample is placed in a strong magnetic field and subjected to radio waves. The nuclei of certain atoms (e.g., ¹H, ¹³C, ³¹P) absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the connectivity and chemical environment of the atoms.

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[1][2]

    • Experimental Protocol: The sample is ionized, and the resulting ions are accelerated and deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio, which is used to identify the compound and its fragments.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of an organometallic compound.

cluster_purity Purity Techniques cluster_structure Spectroscopic Techniques cluster_physical Physical Tests A Sample Synthesis and Purification B Purity Assessment A->B C Structural Elucidation A->C D Physical Property Characterization A->D HPLC HPLC B->HPLC GC GC B->GC NMR NMR C->NMR IR IR C->IR MS Mass Spectrometry C->MS MP Melting Point D->MP BP Boiling Point D->BP E Final Data Cross-Validation HPLC->E GC->E NMR->E IR->E MS->E MP->E BP->E

Caption: A logical workflow for the analytical characterization of an organometallic compound.

cluster_data Data Integration Purity Purity Data (HPLC, GC) CrossValidation Cross-Validation Purity->CrossValidation Structure Structural Data (NMR, IR, MS) Structure->CrossValidation Physical Physical Properties (MP, BP) Physical->CrossValidation FinalReport Comprehensive Analytical Report CrossValidation->FinalReport

Caption: The process of cross-validating data from multiple analytical techniques.

References

how does ortho-methylation affect the properties of triaryl lead compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of methyl groups at the ortho positions of the aryl rings in triaryl lead compounds can significantly alter their chemical, physical, and biological properties. While specific comparative experimental data for many ortho-methylated triaryl lead compounds is sparse in publicly accessible literature, this guide provides a comparison based on established principles of organic and organometallic chemistry, drawing parallels from related, more extensively studied compounds. The primary effects of ortho-methylation can be categorized into steric and electronic influences.

Data Presentation: Predicted Effects of Ortho-Methylation

The following table summarizes the predicted qualitative and quantitative effects of ortho-methylation on the properties of a representative triaryl lead compound, comparing the non-methylated triphenyllead cation to the ortho-methylated tri-o-tolyllead cation.

PropertyTriphenyllead Cation (Unsubstituted)Tri-o-tolyllead Cation (ortho-Methylated)Predicted Effect of Ortho-Methylation
Steric Hindrance LowHighIncreased steric bulk around the lead center.
Lewis Acidity HigherLowerDecreased, due to steric hindrance and electron donation.
Bond Angles (C-Pb-C) Expected to be close to ideal tetrahedral (109.5°) in the free cation.Expected to be distorted from ideal tetrahedral angles.Distortion of molecular geometry.
Reactivity with Nucleophiles More reactive.Less reactive.Slower reaction rates with nucleophiles.
Thermal Stability Moderate.Potentially higher.Increased stability due to steric shielding.
Biological Activity Known to have biocidal properties.Potentially altered activity and target specificity.Modification of biological efficacy and spectrum.

Key Concepts Illustrated

The following diagrams illustrate the fundamental principles underlying the effects of ortho-methylation.

steric_hindrance cluster_0 Triphenyllead Cation cluster_1 Tri-o-tolyllead Cation Pb1 Pb Ph1 Phenyl Pb1->Ph1 Ph2 Phenyl Pb1->Ph2 Ph3 Phenyl Pb1->Ph3 Nuc Nucleophile Nuc->Pb1 Easy Approach Pb2 Pb oTol1 o-Tolyl Pb2->oTol1 oTol2 o-Tolyl Pb2->oTol2 oTol3 o-Tolyl Pb2->oTol3 Me1 CH₃ Me2 CH₃ Me3 CH₃ Nuc2 Nucleophile Nuc2->Pb2 Hindered Approach electronic_effect Start Methyl Group on Aryl Ring Effect Inductive Effect (+I) Start->Effect exerts Result Increased Electron Density on Aromatic Ring Effect->Result leads to Consequence Partial Electron Donation towards Lead Center Result->Consequence results in Final_Effect Reduced Electrophilicity (Lower Lewis Acidity) Consequence->Final_Effect causes

Comparative Stability Analysis: Tri(o-tolyl)lead vs. Tri(o-tolyl)tin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Organometallic Chemistry and Drug Development

The stability of organometallic compounds is a critical parameter influencing their synthesis, storage, handling, and reactivity. This guide provides a comparative analysis of the stability of tri(o-tolyl)lead and its tin analogue, tri(o-tolyl)tin. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes established principles of organometallic chemistry to predict their relative stabilities and outlines standard experimental protocols for their assessment.

Executive Summary

In general, organolead compounds are less stable than their organotin counterparts. This trend is primarily attributed to the weaker metal-carbon bond in organolead compounds compared to organotin compounds. Consequently, this compound is expected to exhibit lower thermal stability and potentially higher reactivity, including greater susceptibility to hydrolysis, when compared to tri(o-tolyl)tin. The bulky o-tolyl groups may offer some steric protection to the metal center in both compounds, potentially enhancing their stability relative to less sterically hindered analogues.

Qualitative Stability Comparison

PropertyThis compoundTri(o-tolyl)tinRationale
Thermal Stability Expected to be lowerExpected to be higherThe Carbon-Lead (C-Pb) bond is inherently weaker and has a lower dissociation energy than the Carbon-Tin (C-Sn) bond[1].
Hydrolytic Stability Expected to be lowerExpected to be higherOrganolead compounds are generally more susceptible to hydrolysis. Organotin compounds can also hydrolyze, particularly in the presence of acids or bases, but are generally more robust[2][3][4][5].
Sensitivity to Air (Oxidation) Expected to be higherExpected to be lowerThe weaker C-Pb bond makes the lead compound more prone to oxidative cleavage.
Sensitivity to Light Expected to be higherExpected to be lowerThe weaker C-Pb bond can be more susceptible to photolytic cleavage.

Experimental Protocols

Precise determination of the stability of these compounds requires standardized experimental procedures. Below are detailed methodologies for assessing thermal and hydrolytic stability.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and profile of the organometallic compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation during the analysis.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature at which complete decomposition is expected (e.g., 500 °C).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Hydrolytic Stability Assessment: ¹H NMR Spectroscopy

Objective: To monitor the rate of hydrolysis of the organometallic compound in a controlled aqueous environment.

Methodology:

  • Sample Preparation: A solution of the organometallic compound is prepared in a deuterated organic solvent that is miscible with water (e.g., acetone-d₆ or THF-d₈).

  • Initiation of Hydrolysis: A known amount of D₂O is added to the NMR tube containing the sample solution. The use of D₂O allows for the monitoring of the disappearance of the parent compound and the appearance of hydrolysis products without interference from a large water proton signal.

  • NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals (e.g., every 30 minutes) at a constant temperature.

  • Data Analysis: The integration of the characteristic signals of the tolyl groups of the parent compound is measured over time. The rate of disappearance of the parent compound provides a measure of the hydrolysis rate. The appearance of new signals corresponding to hydrolysis products (e.g., di(o-tolyl)lead oxide or di(o-tolyl)tin oxide) can also be monitored.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic and decomposition pathways for this compound and tri(o-tolyl)tin.

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Metal Halide o_tolyl_bromide o-tolyl-Br o_tolyl_MgBr o-tolyl-MgBr o_tolyl_bromide->o_tolyl_MgBr in dry ether/THF Mg Mg Mg->o_tolyl_MgBr Tri_o_tolyl_lead This compound o_tolyl_MgBr->Tri_o_tolyl_lead 3 equivalents Tri_o_tolyl_tin Tri(o-tolyl)tin o_tolyl_MgBr->Tri_o_tolyl_tin 3 equivalents PbCl2 PbCl₂ PbCl2->Tri_o_tolyl_lead SnCl4 SnCl₄ SnCl4->Tri_o_tolyl_tin

General synthesis pathway for this compound and tri(o-tolyl)tin.

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis Tri_o_tolyl_metal Tri(o-tolyl)M (M=Pb, Sn) Metal M⁰ Tri_o_tolyl_metal->Metal Δ (Heat) Biphenyls o,o'-Bitolyl & other biphenyls Tri_o_tolyl_metal->Biphenyls Δ (Heat) Tri_o_tolyl_metal_H2O Tri(o-tolyl)M (M=Pb, Sn) Di_o_tolyl_metal_oxide [ (o-tolyl)₂MO ]ₙ Tri_o_tolyl_metal_H2O->Di_o_tolyl_metal_oxide Toluene Toluene Tri_o_tolyl_metal_H2O->Toluene H2O H₂O H2O->Di_o_tolyl_metal_oxide

General decomposition pathways for this compound and tri(o-tolyl)tin.

Conclusion

Based on fundamental principles of organometallic chemistry, tri(o-tolyl)tin is predicted to be more stable than this compound with respect to thermal decomposition and hydrolysis. The weaker carbon-lead bond is the primary determinant of the lower stability of the lead compound. For researchers and professionals in drug development, the higher stability of the tin analogue may offer advantages in terms of shelf-life and formulation. However, the specific reactivity and biological activity of each compound must be empirically determined. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of the stability of these and other related organometallic compounds.

References

A Comparative Analysis of Tri(o-tolyl)lead and Standard Reagents in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The choice of the organometallic reagent is a critical factor that influences the reaction's outcome, including yield, substrate scope, and functional group tolerance. While organoboron (Suzuki-Miyaura reaction) and organotin (Stille reaction) compounds are the most extensively used reagents, this guide explores the potential advantages and disadvantages of using a hypothetical Tri(o-tolyl)lead reagent.

Performance Comparison in a Model Cross-Coupling Reaction

To provide a clear comparison, we will consider a generic palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and an organometallic reagent (Ar'-M) to form a biaryl product (Ar-Ar').

Table 1: Comparison of this compound with Standard Reagents in a Model Cross-Coupling Reaction

ParameterThis compound (Hypothetical)Arylboronic Acid (Suzuki-Miyaura)Arylstannane (Stille)
Reactivity Expected to be low. Organolead compounds are generally less reactive than other common organometallics.[1]High, requires activation by a base.High, does not typically require a base.
Reaction Yield Potentially lower yields due to lower reactivity and potential for side reactions.Generally high to excellent yields.[2]Generally high to excellent yields.[3]
Functional Group Tolerance Moderate to good, but may be sensitive to acidic protons.Excellent, tolerates a wide range of functional groups.[2]Excellent, tolerates a wide range of functional groups.[3]
Toxicity High. Organolead compounds are known for their significant toxicity.Low. Boronic acids and their byproducts are generally considered to have low toxicity.[2]High. Organotin compounds are toxic and require careful handling and purification to remove tin residues.
Stability Moderate. Can be sensitive to air and moisture.Generally stable to air and moisture, can be handled in open flasks.[2]Stable to air and moisture.
Byproduct Removal Potentially difficult due to the toxicity and solubility of lead byproducts.Relatively easy. Boron-containing byproducts are often water-soluble and can be removed by aqueous workup.[2]Can be challenging due to the lipophilicity and toxicity of tin byproducts.[4]

Experimental Protocols

Below are representative experimental protocols for the well-established Suzuki-Miyaura and Stille cross-coupling reactions. Due to the lack of specific literature, a protocol for a reaction involving this compound cannot be provided.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

To a reaction vessel is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for example potassium carbonate (2.0 mmol). The vessel is then purged with an inert gas (e.g., argon or nitrogen). A suitable solvent, such as a mixture of toluene and water, is added, and the reaction mixture is heated to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1][2]

General Procedure for a Stille Cross-Coupling Reaction

In a flask, the aryl halide (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), are dissolved in a dry, degassed solvent such as toluene or DMF under an inert atmosphere. The reaction mixture is then heated, typically between 80 and 120 °C, until the starting materials are consumed, as indicated by TLC or GC analysis. After cooling to ambient temperature, the solvent is removed in vacuo. The residue is then taken up in an organic solvent and may be washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3][4]

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Stille reactions, providing a visual comparison of the key steps involved. A hypothetical cycle for a reaction with an organolead compound is also presented to highlight its likely mechanism.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base, -X⁻) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Stille_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-SnR₃) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') caption Stille Catalytic Cycle

Stille Catalytic Cycle

Organolead_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-PbR₃) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') caption Hypothetical Organolead Cross-Coupling Cycle

Hypothetical Organolead Cross-Coupling Cycle

Conclusion

Based on the general properties of organometallic compounds, this compound is not anticipated to be a superior reagent in palladium-catalyzed cross-coupling reactions when compared to the well-established arylboronic acids and arylstannanes. The primary concerns are its expected lower reactivity, which could lead to diminished reaction yields, and its significant toxicity. The handling of lead-containing compounds and the removal of toxic byproducts present considerable practical and safety challenges.

In contrast, the Suzuki-Miyaura reaction, employing organoboronic acids, offers a highly efficient, versatile, and low-toxicity method for the formation of C-C bonds, making it a preferred choice in many synthetic applications, including industrial-scale production.[2] The Stille reaction, while also highly effective, is hampered by the toxicity of the organotin reagents.

For researchers and drug development professionals, the selection of reagents with favorable safety profiles, high reactivity, and broad functional group tolerance is crucial. At present, organoboronic acids and, to a lesser extent, organostannanes, remain the reagents of choice for palladium-catalyzed cross-coupling reactions. Further research would be necessary to determine if any specific niche applications exist where an organolead reagent like this compound might offer a unique advantage.

References

Assessing the Synthesis of Triaryl Lead Compounds: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of the synthesis of triaryl organolead compounds, with a focus on assessing the reproducibility of established methods. Due to the limited availability of specific literature on the synthesis of tri(o-tolyl)lead, this guide will focus on the more extensively documented synthesis of a close structural analog, tri(p-tolyl)lead compounds, and provide a detailed, plausible experimental protocol based on established organometallic reactions.

The synthesis of triaryl lead compounds typically involves the reaction of an aryl Grignard reagent with a lead(II) halide, such as lead(II) chloride. While this method is a foundational technique in organometallic chemistry, the reproducibility of specific syntheses can be influenced by various factors, including the purity of reagents, reaction conditions, and work-up procedures. This guide will delve into a detailed experimental protocol for the synthesis of tri(p-tolyl)lead chloride and compare it with the established synthesis of the analogous tri(p-tolyl)phosphine to highlight key procedural similarities and differences.

Comparative Analysis of Tri(p-tolyl) Compound Syntheses

The following table summarizes the key parameters for the synthesis of tri(p-tolyl)phosphine, a well-documented process, and a proposed, analogous procedure for tri(p-tolyl)lead chloride. This comparison is intended to provide a framework for assessing the potential reproducibility of the lead compound synthesis.

ParameterTri(p-tolyl)phosphine Synthesis (Established)Tri(p-tolyl)lead Chloride Synthesis (Proposed)
Primary Reagents p-Bromotoluene, Magnesium turnings, Phosphorus trichloridep-Bromotoluene, Magnesium turnings, Lead(II) chloride
Grignard Formation Reaction of p-bromotoluene with magnesium in THFReaction of p-bromotoluene with magnesium in THF
Reaction with Heteroatom Halide Addition of phosphorus trichloride to the Grignard reagentAddition of lead(II) chloride to the Grignard reagent
Key Reaction Intermediates p-Tolylmagnesium bromidep-Tolylmagnesium bromide, potentially tetra(p-tolyl)lead
Reported Yield ~60-98% (for phosphine synthesis)Not available (requires experimental verification)
Purification Method Recrystallization from ethanol or hexaneExtraction and recrystallization
Characterization Data Melting point, 31P NMR, 1H NMR, 13C NMRMelting point, 1H NMR, 13C NMR, Mass Spectrometry

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the p-tolyl Grignard reagent and its subsequent reaction to form tri(p-tolyl)phosphine (an established procedure) and a proposed procedure for tri(p-tolyl)lead chloride.

1. Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Materials:

    • Magnesium turnings (1.1 equivalents)

    • p-Bromotoluene (1.0 equivalent)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (catalyst)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Dissolve the p-bromotoluene in anhydrous THF in the dropping funnel.

    • Add a small portion of the p-bromotoluene solution to the magnesium. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the Grignard formation.

    • Add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the p-tolylmagnesium bromide reagent.

2. Synthesis of Tri(p-tolyl)phosphine (Established Protocol)

  • Materials:

    • p-Tolylmagnesium bromide solution (from step 1)

    • Phosphorus trichloride (0.33 equivalents)

    • Anhydrous THF

  • Procedure:

    • Cool the freshly prepared p-tolylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve phosphorus trichloride in anhydrous THF in a dropping funnel.

    • Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or hexane to yield tri(p-tolyl)phosphine as a white solid.

3. Proposed Synthesis of Tri(p-tolyl)lead Chloride

  • Materials:

    • p-Tolylmagnesium bromide solution (from step 1)

    • Lead(II) chloride (0.5 equivalents, based on a 2:1 Grignard to PbCl2 ratio to favor the formation of the tetraaryl lead intermediate)[1]

    • Anhydrous THF

    • Dilute hydrochloric acid

  • Procedure:

    • Cool the freshly prepared p-tolylmagnesium bromide solution to 0 °C in an ice bath.

    • Suspend anhydrous lead(II) chloride in anhydrous THF in a separate flask under a nitrogen atmosphere.

    • Slowly add the Grignard reagent to the lead(II) chloride suspension via a cannula. A color change and precipitation are expected.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction of Grignard reagents with lead(II) chloride can lead to the formation of tetra(p-tolyl)lead and elemental lead through disproportionation[1].

    • To obtain the tri(p-tolyl)lead chloride, the resulting tetra(p-tolyl)lead can be cleaved. After the initial reaction, carefully add a stoichiometric amount of a solution of hydrogen chloride in THF or diethyl ether.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization.

Reproducibility Assessment

The reproducibility of the synthesis of tri(p-tolyl)phosphine is well-established in the chemical literature, with reported yields generally being consistent when the procedure is followed carefully. Key factors affecting reproducibility include the quality of the magnesium and the dryness of the solvent and glassware.

For the proposed synthesis of tri(p-tolyl)lead chloride, a direct assessment of reproducibility is challenging due to the lack of multiple independent reports in the scientific literature. The reaction of Grignard reagents with lead(II) chloride can be complex, with the potential for the formation of a mixture of products, including the tetraaryl lead compound and hexaaryldilead, alongside the desired triaryl lead halide. The stoichiometry of the reactants is a critical parameter that can influence the product distribution[1]. Achieving a reproducible synthesis would necessitate careful control over the reaction conditions and a robust purification strategy. Further research and publication of detailed, validated protocols are required to establish a reliable and reproducible synthesis of this compound and its analogues.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general logical workflow for the synthesis of triaryl lead and phosphine compounds via a Grignard reaction.

Triaryl_Synthesis_Workflow General Workflow for Triaryl Compound Synthesis cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_purification Work-up and Purification ArylHalide Aryl Halide (e.g., p-Bromotoluene) Grignard Arylmagnesium Halide (Grignard Reagent) ArylHalide->Grignard Mg Magnesium Metal Mg->Grignard THF Anhydrous THF THF->Grignard CrudeProduct Crude Triaryl Compound Grignard->CrudeProduct HeteroatomHalide Heteroatom Halide (e.g., PbCl2 or PCl3) HeteroatomHalide->CrudeProduct Quenching Quenching (e.g., NH4Cl solution) CrudeProduct->Quenching Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization PureProduct Pure Triaryl Compound Recrystallization->PureProduct

Caption: General workflow for triaryl compound synthesis.

Logical_Relationship Logical Relationships in Synthesis ReagentPurity Reagent Purity Reproducibility Reproducibility ReagentPurity->Reproducibility ReactionConditions Reaction Conditions (Temperature, Time) ReactionConditions->Reproducibility Stoichiometry Stoichiometry of Reactants Stoichiometry->Reproducibility Yield Product Yield Reproducibility->Yield Purity Product Purity Reproducibility->Purity

Caption: Factors influencing the reproducibility of synthesis.

References

Benchmarking Spectroscopic Data of Tri(o-tolyl)lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the spectroscopic data of Tri(o-tolyl)lead. Due to the limited availability of experimental data for this compound in public literature, this guide utilizes spectroscopic data from the closely related and well-characterized compound, Triphenyllead chloride , as a primary benchmark. The structural similarities between these triaryl lead compounds allow for valuable comparative analysis and prediction of the spectroscopic characteristics of this compound.

Data Presentation

The following tables summarize the expected and benchmarked spectroscopic data for this compound, based on data available for Triphenyllead chloride.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusBenchmark Compound: Triphenyllead chlorideExpected for this compound
¹H NMR Phenyl protons typically appear as multiplets in the aromatic region (approx. δ 7.0-8.0 ppm).Aromatic protons are expected in a similar range (δ 7.0-8.0 ppm), with additional signals for the methyl protons of the tolyl groups, likely appearing as singlets in the aliphatic region (approx. δ 2.0-2.5 ppm).
¹³C NMR Phenyl carbons exhibit signals in the aromatic region (approx. δ 120-150 ppm).Aromatic carbons are expected in a similar range, with an additional signal for the methyl carbons of the tolyl groups (approx. δ 20-25 ppm).
²⁰⁷Pb NMR Organolead compounds exhibit a very wide chemical shift range. Specific shifts are highly dependent on the coordination environment of the lead atom.The chemical shift would be a key indicator of the electronic environment around the lead atom. A specific value is not available but would be expected within the broad range for organolead compounds.

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupBenchmark Compound: Triphenyllead chloride (Characteristic Bands)Expected for this compound (Characteristic Bands)
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹
Aromatic C=C Stretch ~1480 cm⁻¹, ~1430 cm⁻¹~1480-1500 cm⁻¹, ~1430-1450 cm⁻¹
Aliphatic C-H Stretch Not Applicable~2920 cm⁻¹ (from methyl groups)
Pb-C Stretch Characteristic low-frequency bandsCharacteristic low-frequency bands

Source: NIST Chemistry WebBook for Triphenyllead chloride IR spectrum.

Table 3: Mass Spectrometry (MS) Data

IonBenchmark Compound: Triphenyllead chloride (Predicted m/z)[1]Expected for this compound (Predicted m/z)
[M]⁺ 474.06525.15
[M+H]⁺ 475.07526.16
[M+Na]⁺ 497.05548.14

Note: m/z values are for the most abundant isotopes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the organolead compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be optimized for signal-to-noise ratio, typically in the range of 5-20 mg/0.5 mL.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ²⁰⁷Pb NMR Acquisition:

    • ²⁰⁷Pb is a spin-1/2 nucleus with a natural abundance of approximately 22.1%.

    • Due to the large chemical shift range, a wide spectral window must be used.

    • A reference compound, such as tetramethyllead (Pb(CH₃)₄), is used to define the 0 ppm chemical shift.

    • Longer relaxation delays may be necessary due to the relaxation properties of the lead nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil.

    • Solution Samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the KBr pellet, Nujol, or solvent.

    • Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer. For organometallic compounds, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often suitable.

    • Choose an appropriate ionization method that minimizes fragmentation if molecular ion information is desired.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry can provide accurate mass measurements to aid in elemental composition determination.

Mandatory Visualization

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²⁰⁷Pb) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Benchmark Data Data_Analysis->Comparison

Caption: General workflow for the synthesis and spectroscopic characterization of a new organolead compound.

Decision_Tree Decision Tree for Spectroscopic Method Selection Start Information Needed? Q1 Determine Molecular Structure & Connectivity? Start->Q1 Q2 Identify Functional Groups? Start->Q2 Q3 Confirm Molecular Weight & Isotopic Pattern? Start->Q3 Q4 Probe Metal Coordination Environment? Start->Q4 NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Q1->NMR Yes IR IR Spectroscopy Q2->IR Yes MS Mass Spectrometry Q3->MS Yes Pb_NMR ²⁰⁷Pb NMR Spectroscopy Q4->Pb_NMR Yes

Caption: Decision tree for selecting the appropriate spectroscopic method for organometallic compound analysis.

References

Comparative Toxicity of Organolead Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of various organolead compounds, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity. Organolead compounds, a class of organometallic substances, have been a subject of concern due to their potential for environmental contamination and adverse health effects. Understanding their comparative toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

Quantitative Toxicity Data

The acute toxicity of organolead compounds is primarily evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population. The following tables summarize the available LD50 data for key organolead compounds in rodent models across different routes of administration.

Table 1: Acute Oral LD50 Values of Organolead Compounds in Rodents

CompoundAnimal ModelLD50 (mg/kg)
TetraethylleadRat12.3[1]
TetramethylleadRat105[1]
TriethylleadRat15.7
TrimethylleadRat20

Table 2: Acute Intravenous LD50 Values of Organolead Compounds in Rodents

CompoundAnimal ModelLD50 (mg/kg)
TetraethylleadRat14.4[1]
TetramethylleadRat88[1]
TriethylleadMouse10
TrimethylleadMouse25

Table 3: Acute Dermal LD50 Values of Organolead Compounds in Rodents

CompoundAnimal ModelLD50 (mg/kg)
TetraethylleadRabbit810
TetramethylleadRabbit3391[1]

Experimental Protocols for Acute Toxicity Testing

The determination of LD50 values for organolead compounds follows standardized experimental protocols to ensure reproducibility and comparability of data. The following are detailed methodologies for oral, intravenous, and dermal acute toxicity testing, primarily based on OECD guidelines.

Acute Oral Toxicity Testing Protocol (Modified from OECD Guideline 423)
  • Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (typically females, as they are often more sensitive) are used. Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.

  • Housing and Fasting: Animals are housed in individual cages. Food is withheld for 3-4 hours before administration of the test substance, and for 1-2 hours after. Water is available ad libitum.

  • Dose Preparation: The organolead compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A series of graded doses are prepared.

  • Administration: The test substance is administered by oral gavage using a stomach tube. The volume administered is kept constant across all dose groups, typically not exceeding 1 mL/100g of body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as the Probit analysis.

Acute Intravenous Toxicity Testing Protocol
  • Animal Selection: Young adult mice or rats are used. Animals are acclimated as described for the oral toxicity test.

  • Dose Preparation: The organolead compound is dissolved in a sterile, non-irritating vehicle suitable for intravenous injection (e.g., saline).

  • Administration: The test substance is injected into a suitable vein (e.g., the tail vein in mice and rats) at a constant, slow rate. The volume of injection is typically low (e.g., 0.1 mL/10g of body weight for mice).

  • Observation: Similar to the oral toxicity protocol, animals are observed for mortality and signs of toxicity for a specified period, usually up to 14 days.

  • Data Analysis: The LD50 is calculated using established statistical methods.

Acute Dermal Toxicity Testing Protocol (Modified from OECD Guideline 402)
  • Animal Selection: Young adult rats, rabbits, or guinea pigs are used. The back of the animal is clipped free of fur 24 hours before the application of the test substance.

  • Dose Preparation: The organolead compound is applied as a liquid or a paste.

  • Administration: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing and a non-irritating tape to hold it in place and prevent ingestion of the substance. The exposure period is typically 24 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is cleaned. Animals are observed for mortality, skin reactions (e.g., erythema, edema), and other signs of toxicity for 14 days.

  • Data Analysis: The dermal LD50 is calculated based on the observed mortality.

Mechanisms of Toxicity: Signaling Pathways

The toxicity of organolead compounds is multifaceted, primarily affecting the central nervous system. Two key mechanisms are the induction of oxidative stress and the disruption of neurotransmitter systems.

Oxidative Stress and the Nrf2-ARE Signaling Pathway

Organolead compounds are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ub Ubiquitination & Degradation Cul3->Ub Proteasomal Degradation sMaf sMaf Nrf2_n->sMaf Dimerization ARE Antioxidant Response Element (ARE) sMaf->ARE Binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Organolead Organolead Compounds ROS Increased ROS Organolead->ROS ROS->Keap1 Oxidative Modification of Keap1 Cysteine Residues

Caption: Organolead-induced oxidative stress and the Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation. Organolead compounds increase intracellular ROS levels, which chemically modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 dimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and thereby protecting the cell from oxidative damage.

Disruption of Glutamate and GABA Signaling

Organolead compounds are potent neurotoxins that interfere with the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system.

Neurotransmitter_Disruption cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Exocytosis GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Exocytosis VGCC Voltage-gated Ca2+ Channels VGCC->Glutamate_vesicle Triggers release VGCC->GABA_vesicle Triggers release NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R GABA_A_R GABA-A Receptor GABA->GABA_A_R Organolead Organolead Compounds Organolead->VGCC Inhibits Ca2+ influx Organolead->NMDA_R Blocks channel Organolead->GABA_A_R Alters function

Caption: Disruption of glutamatergic and GABAergic neurotransmission by organolead compounds.

Organolead compounds can interfere with neurotransmitter release by inhibiting voltage-gated calcium channels in the presynaptic terminal, thereby reducing the exocytosis of both glutamate and GABA. Postsynaptically, organolead compounds are known to block the NMDA receptor, a key glutamate receptor involved in learning and memory. They can also modulate the function of GABA-A receptors, the primary inhibitory receptors in the brain. This dual disruption of excitatory and inhibitory signaling contributes significantly to the neurotoxic effects of organolead compounds.

Experimental Workflow for Comparative Toxicity Assessment

A typical workflow for the comparative toxicity assessment of organolead compounds involves a multi-tiered approach, from initial screening to in-depth mechanistic studies.

Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Viability Assays (e.g., MTT, LDH) ROS_Assay ROS Production Assays Cell_Culture->ROS_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for Nrf2 targets) ROS_Assay->Gene_Expression Acute_Toxicity Acute Toxicity Testing (LD50 Determination) Gene_Expression->Acute_Toxicity Neurobehavioral Neurobehavioral Studies (e.g., Morris Water Maze) Acute_Toxicity->Neurobehavioral Histopathology Histopathological Examination of Brain Tissues Neurobehavioral->Histopathology Data_Integration Integration of In Vitro and In Vivo Data Histopathology->Data_Integration Mechanism_Elucidation Elucidation of Toxicity Mechanisms Data_Integration->Mechanism_Elucidation Risk_Assessment Comparative Risk Assessment Mechanism_Elucidation->Risk_Assessment start Select Organolead Compounds start->Cell_Culture

Caption: Experimental workflow for comparative toxicity assessment of organolead compounds.

This workflow begins with in vitro assays to assess cytotoxicity and screen for mechanisms like oxidative stress. Promising compounds are then subjected to in vivo acute toxicity studies to determine their LD50 values. Subsequent neurobehavioral and histopathological analyses provide a more comprehensive understanding of their in vivo effects. Finally, all data are integrated to elucidate the mechanisms of toxicity and perform a comparative risk assessment.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Tri(O-tolyl)lead

Author: BenchChem Technical Support Team. Date: November 2025

Organolead compounds are highly toxic and require strict handling and disposal procedures to prevent environmental contamination and human exposure. The information provided below is intended for researchers, scientists, and drug development professionals to ensure the safe management of Tri(O-tolyl)lead waste.

Summary of Chemical and Safety Data

Due to the limited availability of specific data for this compound, the following table includes general information for lead compounds where specific data is unavailable.

PropertyValue
Chemical Name This compound
Molecular Formula C₂₁H₂₁Pb
Appearance Not specified; likely a solid.
Occupational Exposure Limits (as Pb) OSHA PEL: 0.050 mg/m³ TWA; NIOSH REL: 0.100 mg/m³ TWA[1][2]
Toxicity Lead compounds are toxic and can cause agitation, insomnia, dizziness, tremors, and more severe symptoms with exposure. They are considered probable/possible human carcinogens.[3] Lead has no known biological function and is harmful at any level of exposure.[4]
Incompatibilities Strong acids, bases, halides, oxidizers, halogenates, potassium nitrate, permanganate, peroxides, nascent hydrogen, and reducing agents.[3]

Experimental Protocols for Disposal

The proper disposal of this compound and contaminated materials is crucial to prevent lead poisoning and environmental harm. The following procedures are based on general guidelines for handling hazardous organolead waste.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat or disposable coveralls must be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[3]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • All waste contaminated with this compound, including residual materials, rinse water from containers, and contaminated disposable materials (e.g., gloves, wipes), must be collected as hazardous waste.[3]

    • Use a designated, sealable, and compatible container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Carcinogen").[3]

    • Do not mix this compound waste with other waste streams, especially incompatible materials.[3]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[3]

    • Store the waste container in a designated and properly labeled secondary containment.[3]

    • The storage area should be a cool, dry, and well-ventilated location, away from heat or direct sunlight.[3]

  • Spill Decontamination:

    • In case of a spill, cordon off the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • The rinse water from the decontamination of any non-disposable equipment must be collected and disposed of as hazardous waste.[3]

  • Final Disposal:

    • Drain disposal of any materials containing this compound is strictly forbidden.[3]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Decontamination cluster_3 Final Disposal Start Start Collect_Waste Collect all this compound contaminated materials Start->Collect_Waste Label_Container Use a labeled, sealed, compatible waste container Collect_Waste->Label_Container Store_Waste Store in secondary containment in a cool, dry, well-ventilated area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor Store_Waste->Contact_EHS Spill_Cleanup Clean spills with inert absorbent Collect_Rinseate Collect all decontamination rinse water as hazardous waste Spill_Cleanup->Collect_Rinseate Collect_Rinseate->Label_Container End End Contact_EHS->End

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.